Setomimycin
Description
This compound has been reported in Streptomyces aurantiacus and Streptomyces pseudovenezuelae with data available.
isolated from culture broth of Streptomyces pseudovenezuelae
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-acetyl-10-(1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl)-8,9-dihydroxy-3-methyl-4H-anthracen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28O9/c1-13-11-20(39)27-29(22(13)14(2)35)25(16-7-5-9-18(37)23(16)32(27)41)26-17-8-6-10-19(38)24(17)33(42)28-21(40)12-34(4,43)31(15(3)36)30(26)28/h5-11,22,31,37-38,41-43H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEJOJJMQZEKED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=CC=C3O)C(=C2C1C(=O)C)C4=C5C(C(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40989284 | |
| Record name | 1,1'-Diacetyl-2,5,5',10,10'-pentahydroxy-2,2'-dimethyl-2,3-dihydro[9,9'-bianthracene]-4,4'(1H,1'H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40989284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69431-87-4, 72484-73-2 | |
| Record name | Setomimycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069431874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antibiotic AM 2947 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072484732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Diacetyl-2,5,5',10,10'-pentahydroxy-2,2'-dimethyl-2,3-dihydro[9,9'-bianthracene]-4,4'(1H,1'H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40989284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Isolation of Setomimycin from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Setomimycin, a dimeric anthraquinone antibiotic, has garnered significant interest within the scientific community due to its diverse biological activities, including antibacterial, antitumor, and α-glucosidase inhibitory properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from its natural producers, various species of the genus Streptomyces. Detailed experimental protocols for fermentation, extraction, and purification are presented, alongside a compilation of quantitative data to aid in its identification and characterization. Furthermore, this document elucidates the genetic basis of this compound biosynthesis, offering a visual representation of the proposed biosynthetic pathway. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery, antibiotic development, and microbial biotechnology.
Introduction
The genus Streptomyces is a prolific source of secondary metabolites, accounting for over two-thirds of all known antibiotics of microbial origin. This compound is a notable member of the anthraquinone class of antibiotics produced by several Streptomyces species, including Streptomyces pseudovenezuelae, Streptomyces nojiriensis, Streptomyces aurantiacus, and Streptomyces justiciae.[1][2] First isolated from the culture broth of Streptomyces pseudovenezuelae strain AM-2947, this compound is a weakly acidic compound with a molecular formula of C₃₄H₂₈O₉ and a molecular weight of 580 g/mol .[3] Its structure is characterized by a dimeric tetrahydroanthracene core.
Initial studies revealed this compound's potent activity against Gram-positive bacteria, including Mycobacteria, and notable antitumor activity against Sarcoma-180 solid tumors in mice.[3] More recent investigations have highlighted its potential as an α-glucosidase inhibitor, suggesting its therapeutic potential in managing type 2 diabetes.[1][4] The multifaceted biological profile of this compound continues to drive research into its mechanism of action, biosynthesis, and potential clinical applications.
Data Presentation: Physicochemical and Spectroscopic Properties
The accurate identification and characterization of this compound rely on a combination of its physicochemical properties and spectroscopic data. The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₄H₂₈O₉ | [3] |
| Molecular Weight | 580.59 g/mol | |
| Appearance | Yellow powder | |
| UV Absorption Maxima (λmax) | 228, 268, 422 nm | [3] |
Table 2: Spectroscopic Data for this compound
| Data Type | Key Features |
| ¹H NMR | Data not available in the searched literature. |
| ¹³C NMR | Data not available in the searched literature. |
| Mass Spectrometry (MS) | Molecular Ion Peak: [M+H]⁺ at m/z 581 |
| ESI-MS/MS Fragmentation: Specific fragmentation pattern data not available in the searched literature. |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the production, isolation, and purification of this compound from Streptomyces.
Fermentation of Producing Streptomyces Strain
The production of this compound is achieved through submerged fermentation of a producing Streptomyces strain. The following protocol is a general guideline and may require optimization depending on the specific strain used.
-
Strain Activation and Seed Culture Preparation:
-
A pure culture of the Streptomyces strain (e.g., S. justiciae RA-WS2) is inoculated into a suitable agar medium, such as ISP2 medium (yeast extract 0.4%, malt extract 1%, dextrose 0.4%, and agar 2.0%, pH 7.2).
-
The culture is incubated at 28-30°C for 7-10 days until sufficient sporulation is observed.
-
A loopful of spores is then used to inoculate a seed culture flask containing a suitable liquid medium (e.g., Tryptic Soy Broth).
-
The seed culture is incubated at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.
-
-
Production Fermentation:
-
The seed culture is used to inoculate a production medium at a 5-10% (v/v) ratio. A typical production medium may consist of soluble starch, casein, and mineral salts.
-
Fermentation is carried out in baffled flasks or a fermenter at 28-30°C with vigorous agitation (e.g., 200-250 rpm) for 6-8 days.
-
The pH of the culture is maintained between 6.8 and 7.2.
-
Extraction of this compound
Following fermentation, this compound is extracted from the culture broth.
-
The whole fermentation broth is homogenized.
-
The homogenized broth is extracted three times with an equal volume of ethyl acetate.
-
The organic layers are pooled and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
Purification of this compound
The crude extract is subjected to chromatographic techniques to isolate pure this compound.
-
Silica Gel Column Chromatography:
-
The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of chloroform and methanol) and adsorbed onto silica gel (60-120 mesh).
-
The adsorbed material is loaded onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., 100% chloroform).
-
The column is eluted with a stepwise or gradient solvent system of increasing polarity, typically a mixture of chloroform and methanol. The polarity is gradually increased (e.g., from 100% chloroform to chloroform:methanol ratios of 98:2, 95:5, 90:10, and so on).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5) and visualized under UV light.
-
Fractions containing this compound are pooled and concentrated.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purification can be achieved using a reversed-phase HPLC system.
-
A C18 column is commonly used.
-
The mobile phase typically consists of a gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.
-
The elution is monitored using a UV detector at one of the characteristic absorption maxima of this compound (e.g., 268 nm or 422 nm).
-
The peak corresponding to this compound is collected, and the solvent is removed to yield the pure compound.
-
Visualization of Biosynthesis and Experimental Workflow
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is governed by a type II polyketide synthase (PKS) gene cluster. The proposed pathway involves the assembly of a nonaketide chain, followed by cyclization, aromatization, and a key dimerization step.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Isolation and Purification
The following diagram illustrates the general workflow for the isolation and purification of this compound from a Streptomyces culture.
Caption: Experimental workflow for this compound isolation.
Conclusion
This compound remains a compelling natural product with significant therapeutic potential. This technical guide has provided a detailed framework for its discovery and isolation from Streptomyces sources. By consolidating the available data and outlining the necessary experimental protocols, this document aims to facilitate further research and development of this promising antibiotic. Future efforts should focus on elucidating the complete spectroscopic profile of this compound, exploring its diverse mechanisms of action, and optimizing its production through metabolic engineering of the producing strains. Such endeavors will be crucial in unlocking the full therapeutic value of this compound.
References
- 1. swambechemicals.wordpress.com [swambechemicals.wordpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Setomimycin Production in Streptomyces nojiriensis
This technical guide provides a comprehensive overview of the production of setomimycin, a bioactive polyketide, from Streptomyces nojiriensis. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the biosynthetic pathway, gene cluster organization, fermentation protocols, and extraction methods.
This compound Biosynthesis and Gene Cluster
This compound is a rare bianthracene polyketide with documented antimicrobial and anticancer activities. Its biosynthesis in Streptomyces nojiriensis JCM 3382 is orchestrated by a dedicated biosynthetic gene cluster (BGC). This cluster encodes a suite of enzymes responsible for the assembly of the polyketide backbone, its subsequent modification, and dimerization.
The initial step in this compound biosynthesis involves a minimal Type II polyketide synthase (PKS) complex. This complex, comprising a ketoacyl synthase (StmA), a chain length factor (StmB), and an acyl carrier protein (StmC), catalyzes the Claisen condensation of one acetyl-CoA starter unit with eight malonyl-CoA extender units to form a C18 poly-β-keto thioester.[1]
Following the synthesis of the linear polyketide chain, a series of post-PKS modifications occur. These include ketoreduction, cyclization, and aromatization, catalyzed by enzymes such as StmD (C-9 ketoreductase) and StmE (aromatase). The heterodimeric TcmI-like cyclases, StmH and StmK, are proposed to facilitate the formation of the this compound monomer.[2][3] The final step in the biosynthesis is the dimerization of two monomeric units, a process predicted to be catalyzed by the cytochrome P450 enzyme StmI, with the involvement of a ferredoxin, StmM.[3]
The this compound BGC also contains genes associated with regulation and self-resistance. For instance, StmJ is a homolog of genes that function as exporters, likely providing the bacterium with resistance to the antibiotic it produces.[3]
Proposed this compound Biosynthetic Pathway
The following diagram illustrates the proposed pathway for this compound biosynthesis in S. nojiriensis JCM 3382.
References
- 1. This compound | 69431-87-4 | Benchchem [benchchem.com]
- 2. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Setomimycin: A Technical Guide to Producing Organisms and their Phylogeny
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of setomimycin, a potent antibiotic, with a focus on the producing microorganisms, their phylogenetic relationships, and the methodologies for its production and study.
This compound-Producing Organisms
This compound is a secondary metabolite produced by specific species of filamentous bacteria belonging to the genus Streptomyces, a member of the order Actinomycetales. To date, several Streptomyces species have been identified as producers of this valuable compound.
| Producing Organism | Strain | Phylum | Class | Order | Family | Genus |
| Streptomyces nojiriensis | JCM 3382 | Actinomycetota | Actinomycetes | Kitasatosporales | Streptomycetaceae | Streptomyces |
| Streptomyces aurantiacus | JA4570 | Actinomycetota | Actinomycetes | Kitasatosporales | Streptomycetaceae | Streptomyces |
| Streptomyces justicei | RA-WS2 | Actinomycetota | Actinomycetes | Kitasatosporales | Streptomycetaceae | Streptomyces |
| Streptomyces pseudovenezuelae | AM-2947 | Actinomycetota | Actinomycetes | Kitasatosporales | Streptomycetaceae | Streptomyces |
Phylogeny of this compound-Producing Organisms
Phylogenetic analysis is crucial for understanding the evolutionary relationships between these organisms and for prospecting novel this compound variants. While a definitive phylogenetic tree containing all known this compound producers is not yet available in published literature, based on 16S rRNA gene sequencing and whole-genome analysis of individual strains, we can infer their relationships within the diverse genus Streptomyces.
Studies on Streptomyces justiciae RA-WS2 have shown a close evolutionary relationship with Streptomyces cyaneochromogenes and Streptomyces aquilus based on 16S rRNA sequencing.[1] However, it is important to note that phylogenetic trees based solely on 16S rRNA may not always align perfectly with whole-genome-based taxonomic classifications within the Streptomyces genus. For a more accurate representation, multi-locus sequence analysis (MLSA) or whole-genome comparisons are recommended.
Figure 1. Inferred phylogenetic placement of this compound-producing organisms.
Quantitative Data on this compound Production
Significant improvements in this compound yield have been achieved through the optimization of fermentation conditions, particularly for Streptomyces sp. RA-WS2.
| Strain | Initial Production (mg/L) | Optimized Production (mg/L) | Fold Improvement |
| Streptomyces sp. RA-WS2 | 40 | 675 | 16.8 |
Optimized Fermentation Parameters for Streptomyces sp. RA-WS2:
| Parameter | Optimal Value |
| Carbon Source | Glycerol (150 g/L) |
| Nitrogen Source | Soybean meal (7.5 g/L) |
| Agitation | 100 RPM |
| Air Flow | 20 LPM |
| pH | 6.5 - 7.5 |
| Temperature | 30°C |
Experimental Protocols
Cultivation of this compound-Producing Streptomyces
Objective: To cultivate Streptomyces species for the production of this compound.
Materials:
-
Pre-seed medium (per liter): 25 g soluble starch, 15 g soybean meal, 4 g calcium carbonate, 2 g yeast extract. Adjust pH to 6.8.
-
Production medium (per liter): Optimized medium for high yield (see table above).
-
Shaker flasks
-
Fermenter
Procedure:
-
Inoculate a loopful of a freshly grown Streptomyces culture into the pre-seed medium.
-
Incubate at 28-30°C with agitation (e.g., 200 RPM) for 2-3 days to generate a seed culture.
-
Transfer the seed culture to the production medium in a fermenter.
-
Maintain the fermentation under optimized conditions (temperature, pH, agitation, aeration) for 4-6 days.
-
Monitor the production of this compound periodically using analytical techniques such as HPLC.
Extraction and Purification of this compound
Objective: To isolate and purify this compound from the fermentation broth.
Materials:
-
Ethyl acetate
-
Methanol
-
Centrifuge
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates
-
Preparative TLC or Column Chromatography system
Procedure:
-
Harvest the fermentation broth and centrifuge to separate the mycelium from the supernatant.
-
Extract the supernatant and the mycelial cake with an equal volume of ethyl acetate.
-
Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Dissolve the crude extract in a small volume of methanol.
-
Apply the concentrated extract to a TLC plate and develop with an appropriate solvent system to monitor the presence of this compound.
-
For purification, perform preparative TLC or column chromatography on the crude extract, collecting the fractions corresponding to this compound.
-
Analyze the purity of the isolated this compound using HPLC and confirm its identity using spectroscopic methods (e.g., NMR, Mass Spectrometry).
Figure 2. General experimental workflow for this compound production and purification.
This compound Biosynthesis
The biosynthesis of this compound proceeds via a type II polyketide synthase (PKS) pathway. The biosynthetic gene cluster (BGC) for this compound has been identified and analyzed in several producing strains, revealing a conserved set of genes responsible for its assembly.
The proposed pathway begins with the condensation of an acetyl-CoA starter unit with eight malonyl-CoA extender units to form a nonaketide intermediate. This intermediate undergoes a series of modifications, including ketoreduction, aromatization, and cyclization, to form a monomeric unit. Finally, two monomeric units are dimerized through an oxidative coupling reaction to yield the final this compound molecule.
Figure 3. Proposed biosynthetic pathway of this compound.
While the enzymatic machinery for the biosynthesis is being unraveled, the specific signaling pathways that regulate the expression of the this compound BGC are still an active area of research. Understanding these regulatory networks will be key to further enhancing the production of this important antibiotic.
References
Setomimycin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setomimycin is a naturally occurring antibiotic belonging to the bianthracene class of polyketides.[1] First isolated from Streptomyces pseudovenezuelae, it has demonstrated a range of biological activities, including antibacterial effects against Gram-positive bacteria and notable antitumor properties.[2][3] More recently, this compound has garnered attention for its potential as an antiviral agent, specifically as an inhibitor of the SARS-CoV-2 main protease (Mpro).[4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended to support further research and development efforts.
Chemical Structure and Properties
This compound is a complex molecule characterized by a dimeric anthracenone core. Its biosynthesis involves the dimerization of monomeric polyketide intermediates.[1] The detailed chemical identifiers and physicochemical properties of this compound are summarized in the tables below.
Chemical Identification
| Identifier | Value | Source |
| CAS Number | 69431-84-7 | [1] |
| Molecular Formula | C₃₄H₂₈O₉ | [2] |
| IUPAC Name | (9,9'-Bianthracene)-4,4'(1H,1'H)-dione, 1,1'-diacetyl-2,3-dihydro-2,5,5',10,10'-pentahydroxy-2,2'-dimethyl- | [5] |
| Synonyms | Antibiotic A 39183B, AM-2947 | [5] |
| InChI Key | BIEJOJJMQZEKED-UHFFFAOYSA-N | [1] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 580.59 g/mol | [5] |
| Appearance | Solid powder | [5] |
| Solubility | Soluble in Chloroform and DMSO. | [3] |
| UV Absorption Maxima | 228, 268, 422 nm | [2] |
| Storage Temperature | -20°C | [3] |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, making it a compound of significant interest for therapeutic development.
Antibacterial Activity
This compound is active against a variety of Gram-positive bacteria, including Mycobacterium.[2]
Antitumor Activity
-
In Vitro Studies: this compound has shown antiproliferative activity and the ability to inhibit colony formation in cancer cell lines.[4] It has been observed to reduce the expression of proteins in the MEK and ERK signaling pathways in a dose-dependent manner in HCT-116 and MCF-7 cells.[3]
-
In Vivo Studies: In a Sarcoma-180 solid tumor mouse model, this compound demonstrated antitumor activity.[2]
Antiviral Activity
This compound has been identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[4] It inhibits the Mpro enzyme with an IC₅₀ value of 12.02 µM.[4]
Anti-inflammatory and Antioxidant Properties
This compound has also demonstrated anti-inflammatory and antioxidant properties.[4]
Signaling Pathways
The antitumor activity of this compound is associated with its modulation of key signaling pathways involved in cell growth, proliferation, and apoptosis.
Biosynthesis of this compound
This compound is a product of a type II polyketide synthase (PKS) pathway. The biosynthesis begins with the assembly of a nonaketide chain from an acetyl-CoA starter unit and eight malonyl-CoA extender units. This is followed by a series of post-PKS modifications, including cyclization, aromatization, and a crucial dimerization step to form the final bianthracene structure.[1]
Experimental Protocols
Isolation of this compound
The following is a general protocol for the isolation of this compound from Streptomyces sp. culture, based on described methodologies.
1. Fermentation:
-
Inoculate a suitable production medium with a seed culture of a this compound-producing Streptomyces strain.
-
Incubate the culture under optimal conditions (e.g., temperature, pH, agitation) for a period determined to be optimal for this compound production.
2. Extraction:
-
Harvest the fermentation broth and homogenize the mycelium.
-
Extract the whole broth with an equal volume of a suitable organic solvent, such as ethyl acetate.
-
Separate the organic phase containing the crude extract.
3. Purification:
-
Concentrate the crude extract under reduced pressure.
-
Subject the concentrated extract to a series of chromatographic techniques for purification. This may include:
-
Silica gel column chromatography.
-
Preparative thin-layer chromatography (TLC).
-
High-performance liquid chromatography (HPLC).
-
-
Monitor fractions for the presence of this compound using analytical techniques such as TLC or HPLC with UV detection.
4. Characterization:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).
-
Mass Spectrometry (MS).
-
Ultraviolet-Visible (UV-Vis) spectroscopy.
-
In Vitro SARS-CoV-2 Main Protease (Mpro) Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of this compound against SARS-CoV-2 Mpro.
1. Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro.
-
Fluorogenic Mpro substrate.
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at a physiological pH).
-
This compound stock solution (dissolved in DMSO).
-
Positive control inhibitor (e.g., GC376).
-
Microplate reader capable of fluorescence detection.
2. Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the Mpro enzyme to each well, followed by the different concentrations of this compound or the positive control.
-
Incubate the enzyme with the inhibitors for a specified period at a controlled temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence intensity over time using a microplate reader. The rate of increase is proportional to the enzyme activity.
3. Data Analysis:
-
Calculate the percentage of Mpro inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a suitable dose-response curve.
Conclusion
This compound is a promising natural product with a diverse range of biological activities. Its well-defined chemical structure and known mechanisms of action provide a solid foundation for further investigation. The information and protocols presented in this guide are intended to facilitate ongoing research into the therapeutic potential of this compound and its analogs. Further studies are warranted to fully elucidate its pharmacological profile and to explore its potential in various therapeutic areas.
References
- 1. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new antibiotic, this compound, produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 69431-87-4 | Benchchem [benchchem.com]
Setomimycin's Enigmatic Assault on Gram-Positive Bacteria: A Technical Deep Dive
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Setomimycin, a tetrahydroanthracene antibiotic produced by several species of Streptomyces, has demonstrated notable activity against a range of Gram-positive bacteria, including clinically relevant species such as Staphylococcus aureus and Bacillus subtilis.[1] Despite its discovery in 1978, the precise molecular mechanism underpinning its antibacterial action remains a subject of ongoing investigation, with current research exploring its potential in antiviral and other therapeutic applications.[2][3] This technical guide synthesizes the available data on this compound's activity, explores potential mechanisms of action based on related compounds, and provides detailed experimental protocols for further research.
Core Mechanism of Action: An Unresolved Puzzle
The primary literature, including the initial discovery by Ōmura et al. (1979), confirms this compound's efficacy against Gram-positive bacteria, including Mycobacteria.[2] Preliminary experiments have also highlighted its potent antimicrobial activity against Bacillus cereus and Staphylococcus aureus.[1] However, a definitive molecular target and a detailed pathway of its antibacterial action have not been fully elucidated.
Based on the known mechanisms of other polyketide antibiotics and preliminary observations, several hypotheses can be proposed for this compound's mode of action. One possibility is the disruption of the bacterial cell membrane's integrity. The lipophilic nature of the tetrahydroanthracene core could facilitate its insertion into the phospholipid bilayer, leading to pore formation, loss of membrane potential, and ultimately cell lysis. Indeed, scanning electron microscopy of bacteria treated with a crude extract from a this compound-producing Streptomyces strain suggested potential membrane disruption.
Alternatively, this compound could interfere with essential intracellular processes such as DNA replication, transcription, or protein synthesis. Many antibiotics with polycyclic aromatic structures are known to intercalate into DNA or inhibit key enzymes like topoisomerases or RNA polymerase.
A third potential mechanism could involve the inhibition of cell wall biosynthesis, a common target for antibiotics active against Gram-positive bacteria.
It is crucial to emphasize that these proposed mechanisms are speculative and require direct experimental validation. The majority of recent scientific inquiry into this compound has focused on its other biological activities, leaving a significant knowledge gap in its antibacterial mode of action.
Quantitative Data
The available quantitative data on the antibacterial activity of this compound is limited. The following table summarizes the Minimum Inhibitory Concentration (MIC) values found for a crude extract of Streptomyces lanatus strain AR2, which produces this compound among other secondary metabolites. It is important to note that these values are for a crude extract and not for purified this compound.
| Gram-Positive Bacteria | MIC Range (µg/mL) of Crude Extract |
| Bacillus subtilis | 5 - 50 |
| Staphylococcus aureus | 5 - 50 |
| Micrococcus luteus | 5 - 50 |
| Enterococcus faecalis | 5 - 50 |
Experimental Protocols
To further elucidate the mechanism of action of this compound, a series of well-established experimental protocols can be employed.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard assay to determine the MIC of an antimicrobial agent against a specific bacterium.
Materials:
-
Purified this compound
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include positive (bacteria in broth without antibiotic) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Macromolecule Synthesis Inhibition Assays
To investigate whether this compound inhibits DNA, RNA, or protein synthesis, radiolabeled precursor incorporation assays can be performed.
Materials:
-
Radiolabeled precursors: [³H]thymidine (for DNA synthesis), [³H]uridine (for RNA synthesis), and [³H]leucine (for protein synthesis).
-
Mid-logarithmic phase culture of a susceptible Gram-positive bacterium.
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Grow the bacterial culture to mid-logarithmic phase.
-
Aliquot the culture into tubes and add this compound at various concentrations (e.g., 1x, 5x, 10x MIC). Include a no-antibiotic control.
-
At specified time intervals, add the respective radiolabeled precursor to each tube and incubate for a short period (e.g., 15 minutes).
-
Stop the incorporation by adding cold TCA.
-
Collect the precipitated macromolecules on glass fiber filters.
-
Wash the filters to remove unincorporated precursors.
-
Measure the radioactivity of the filters using a scintillation counter.
-
A significant reduction in the incorporation of a specific precursor in the presence of this compound would indicate inhibition of the corresponding macromolecule synthesis pathway.
Cell Membrane Integrity Assay
The effect of this compound on bacterial cell membrane integrity can be assessed using fluorescent dyes that are excluded by intact membranes.
Materials:
-
Propidium iodide (PI) or SYTOX Green nucleic acid stain.
-
Bacterial suspension.
-
Fluorometer or fluorescence microscope.
Procedure:
-
Wash and resuspend the bacterial cells in a suitable buffer.
-
Add this compound at various concentrations to the cell suspension.
-
Add the fluorescent dye (e.g., PI) to the suspension.
-
Incubate for a defined period.
-
Measure the fluorescence intensity using a fluorometer or visualize the cells under a fluorescence microscope.
-
An increase in fluorescence indicates that the dye has entered the cells due to membrane damage.
Visualizations
Caption: Proposed, speculative mechanisms of action for this compound against Gram-positive bacteria.
Caption: A generalized experimental workflow to elucidate the mechanism of action of this compound.
References
Unveiling the Antitumor Potential of Setomimycin: A Technical Guide for Researchers
For Immediate Release
Setomimycin, a rare tetrahydroanthracene antibiotic derived from Streptomyces pseudovenezuelae, is emerging as a compound of significant interest in oncology research. This technical guide provides an in-depth overview of the antitumor properties of this compound, focusing on its effects on various cancer cell lines. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel cancer therapeutics.
Executive Summary
This compound has demonstrated notable in vitro and in vivo antitumor activities. It effectively curtails the proliferation, migration, and invasion of a range of cancer cells, including those of pancreatic, breast, and colorectal origin. The primary mechanism of action appears to be the disruption of the MEK/ERK signaling pathway, a critical cascade in cell growth and survival. Furthermore, this compound promotes programmed cell death (apoptosis) by modulating the expression of key regulatory proteins. This guide consolidates the current quantitative data on this compound's efficacy, details the experimental protocols for its study, and visualizes its known signaling pathways and experimental workflows.
Quantitative Efficacy of this compound
The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, has been determined for a number of these lines. The available data are summarized below.
| Cell Line | Cancer Type | IC50 (µM)[1] |
| MiaPaca-2 | Pancreatic Carcinoma | 4.57 |
| Panc-1 | Pancreatic Carcinoma | 48 |
| A549 | Lung Adenocarcinoma | 11.45 |
| HOP-92 | Lung Carcinoma | >100 |
| MCF-7 | Breast Adenocarcinoma | |
| HT-29 | Colorectal Adenocarcinoma | |
| HCT-116 | Colorectal Carcinoma | |
| Note: IC50 values for MCF-7, HT-29, and HCT-116 are not explicitly available in the reviewed literature, though the compound has been shown to be active against these lines. |
Mechanism of Action: Targeting Key Signaling Pathways
This compound exerts its antitumor effects through a multi-pronged approach at the molecular level.
Inhibition of the MEK/ERK Signaling Pathway
A primary mechanism of this compound is the downregulation of the MEK and ERK proteins, which are central components of the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, differentiation, and survival. By inhibiting this pathway, this compound effectively halts the uncontrolled growth of cancer cells. This inhibitory effect has been observed in a dose-dependent manner in breast (MCF-7) and colorectal (HCT-116) cancer cells at concentrations of 5.5 µM and 7 µM, and 6.5 µM and 8 µM, respectively[2].
References
Setomimycin: A Technical Guide to its Anti-inflammatory and Antioxidant Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setomimycin, a rare tetrahydroanthracene antibiotic isolated from Streptomyces species, has demonstrated significant therapeutic potential beyond its antimicrobial properties.[1][2] Emerging research has highlighted its potent anti-inflammatory and antioxidant activities, positioning it as a compound of interest for further investigation in the context of inflammatory diseases and conditions associated with oxidative stress. This technical guide provides an in-depth overview of the experimental evidence supporting these activities, detailed methodologies for the key assays performed, and a summary of the quantitative data. Furthermore, it visually elucidates the proposed signaling pathways and experimental workflows through detailed diagrams.
Quantitative Data Summary
The antioxidant and anti-inflammatory activities of this compound have been quantified through various in vitro assays. The following tables summarize the key findings for easy comparison.
Table 1: Antioxidant Activity of this compound
| Assay | Parameter | Result | Conditions | Reference Compound(s) |
| DPPH Radical Scavenging | Max. Inhibition | ~71% | 500 µM this compound, 60 min incubation | Ascorbic acid, Quercetin |
Table 2: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages
| Assay | Target | Activity | Concentration Range | Standard Drug |
| Cytokine Release (ELISA) | IL-1β | Dose-dependent inhibition | 0.01 - 1 µM | Dexamethasone |
| Cytokine Release (ELISA) | IL-6 | Dose-dependent inhibition | 0.01 - 1 µM | Dexamethasone |
| Cytokine Release (ELISA) | TNF-α | Dose-dependent inhibition | 0.01 - 1 µM | Dexamethasone |
| Nitric Oxide (NO) Production | NO | Dose-dependent inhibition | 0.01 - 1 µM | L-NAME |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay evaluates the free radical scavenging capacity of a compound.
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.
-
Assay Procedure:
-
Different concentrations of this compound are prepared in a suitable solvent.
-
The this compound solutions are added to the DPPH solution in a 96-well plate or cuvettes.
-
The reaction mixture is incubated in the dark at room temperature for 60 minutes.[1]
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The control contains the solvent instead of the test compound. Ascorbic acid and quercetin are commonly used as positive controls.[1]
Anti-inflammatory Activity Assessment in RAW 264.7 Macrophages
These assays measure the ability of this compound to inhibit the production of key inflammatory mediators in a cellular model of inflammation.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Viability Assay (MTT Assay): To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed. Cells are treated with various concentrations of this compound for 48 hours, and cell viability is assessed.[1]
-
Nitric Oxide (NO) Production Assay:
-
RAW 264.7 cells are seeded in 24-well plates and allowed to adhere.
-
The cells are pre-treated with different concentrations of this compound (0.01 to 1 µM) or the standard inhibitor L-NAME for 1 hour.[1]
-
Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable product of NO) in the supernatant is determined using the Griess reagent. The absorbance is measured at 540 nm.
-
A standard curve using sodium nitrite is used to quantify the results.[1]
-
-
Cytokine (IL-1β, IL-6, TNF-α) Inhibition Assay:
-
RAW 264.7 cells are seeded in 24-well plates.
-
The cells are pre-treated with various concentrations of this compound (0.01 to 1 µM) or the standard drug dexamethasone for 1 hour.[1]
-
The cells are then stimulated with LPS (1 µg/mL).
-
After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentrations of IL-1β, IL-6, and TNF-α in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the proposed mechanism of action and experimental workflows.
References
Preliminary Investigation of Setomimycin Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Data Presentation
The following tables summarize the currently available quantitative data on the bioactivity and cytotoxicity of Setomimycin.
Table 1: In Vitro Cytotoxicity and Bioactivity of this compound
| Cell Line/Target | Assay Type | Endpoint | Concentration/IC50 | Reference |
| HCT-116 (Colon Cancer) | MEK/ERK Expression | Reduction in Expression | 6.5 µM & 8 µM | [1] |
| MCF-7 (Breast Cancer) | MEK/ERK Expression | Reduction in Expression | 5.5 µM & 7 µM | [1] |
| MiaPaca-2, HT-29 | Cell Proliferation | Inhibition | Not specified | [1] |
| HCT-116, MCF-7 | Apoptosis Protein Expression | Upregulation of Par-4, Downregulation of BCL-2 | Not specified | [1] |
| SARS-CoV-2 Mpro | FRET Enzymatic Assay | IC50 | 12.02 ± 0.046 μM | [2] |
| RAW 264.7 (Macrophage) | MTT Assay | Cell Viability | No appreciable cell death | 0.15 to 1.25 µM |
Table 2: Summary of In Vivo Studies
| Animal Model | Tumor Model | Treatment Regimen | Key Findings | Reference |
| Mice | Sarcoma-180 solid tumor | Not specified | Antitumor activity observed | [3] |
Note: Detailed in vivo toxicity data such as LD50, clinical signs of toxicity, and effects on body weight are not currently available in the cited literature.
Signaling Pathways and Mechanisms of Action
This compound's primary mode of inducing cytotoxicity in cancer cells involves the modulation of key signaling pathways that regulate cell proliferation and apoptosis.
MEK/ERK Signaling Pathway
This compound has been shown to downregulate the expression of both MEK and ERK proteins in a dose-dependent manner in colon and breast cancer cells.[1] The MEK/ERK pathway is a critical signaling cascade that transmits extracellular signals to the nucleus, promoting cell growth, proliferation, and survival. By inhibiting this pathway, this compound effectively halts the uncontrolled proliferation of cancer cells.
Figure 1: this compound's inhibitory action on the MEK/ERK signaling cascade.
Apoptosis Induction
This compound promotes apoptosis, or programmed cell death, in cancer cells. This is achieved by upregulating the pro-apoptotic protein Par-4 and downregulating the anti-apoptotic protein BCL-2.[1] The shift in the balance between these proteins leads to the activation of the caspase cascade, ultimately resulting in cell death.
Figure 2: Modulation of apoptotic proteins by this compound leading to cell death.
Experimental Protocols
The following are detailed methodologies for key experiments to assess this compound toxicity.
In Vitro Cytotoxicity: MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a panel of cancer cell lines.
Workflow:
Figure 3: Step-by-step workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Figure 4: Workflow for the detection of apoptosis using Annexin V and PI staining.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the appropriate time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Western Blotting for Signaling and Apoptosis Proteins
This protocol is for detecting changes in the expression and phosphorylation status of proteins in the MEK/ERK and apoptosis pathways.
Methodology:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-MEK, MEK, phospho-ERK, ERK, Par-4, BCL-2, Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The preliminary data strongly suggest that this compound possesses anti-cancer properties mediated through the inhibition of the MEK/ERK signaling pathway and the induction of apoptosis. Its cytotoxicity appears to be selective for cancer cells, with minimal effects on non-cancerous cells at therapeutic concentrations. However, a significant gap exists in the understanding of its in vivo toxicity profile.
Future research should prioritize:
-
Comprehensive in vivo toxicity studies: Determining the LD50, MTD, and NOAEL of this compound in rodent models is crucial for establishing a safe therapeutic window. These studies should include detailed clinical observations, body and organ weight analysis, and histopathological examination.
-
Expanded in vitro screening: Evaluating the IC50 of this compound across a broader panel of human cancer cell lines will help to identify the cancer types most sensitive to its action.
-
Investigation of other signaling pathways: While the role of the MEK/ERK pathway is evident, exploring the potential involvement of other pathways, such as PI3K/Akt, will provide a more complete picture of this compound's mechanism of action.
A thorough understanding of both the efficacy and toxicity of this compound is paramount for its successful translation into a clinical candidate. The protocols and data presented in this guide provide a solid foundation for these future investigations.
References
- 1. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Setomimycin: A Promising α-Glucosidase Inhibitor for Diabetes Mellitus
An In-depth Technical Guide for Researchers and Drug Development Professionals
Setomimycin, a complex polyketide produced by Streptomyces nojiriensis JCM3382, has emerged as a potent and promising candidate for the development of novel therapeutics for type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the current scientific understanding of this compound as an α-glucosidase inhibitor, detailing its inhibitory activity, mechanism of action, and the experimental methodologies used for its evaluation.
Quantitative Analysis of α-Glucosidase Inhibition
This compound has demonstrated significant inhibitory activity against α-glucosidase, an enzyme crucial for the digestion of carbohydrates and subsequent increase in postprandial blood glucose levels. The inhibitory potency of this compound has been quantified and compared with acarbose, a widely used α-glucosidase inhibitor in clinical practice.
Table 1: α-Glucosidase Inhibitory Activity of this compound and Acarbose
| Compound | IC50 Value (µM) |
| This compound | 231.26 ± 0.41[1][2][3] |
| Acarbose (Standard) | Greater than this compound[1][2][3] |
Table 2: Enzyme Kinetic Parameters of this compound against α-Glucosidase
| Parameter | Value |
| Inhibition Type | Competitive[4] |
| Ki Value (mM) | 0.931 ± 0.031[4] |
Mechanism of Action: Competitive Inhibition
Kinetic analysis has revealed that this compound acts as a competitive inhibitor of α-glucosidase.[4] This mode of inhibition indicates that this compound directly competes with the substrate for binding to the active site of the enzyme. By occupying the active site, this compound prevents the breakdown of complex carbohydrates into absorbable monosaccharides, thereby delaying glucose absorption and reducing the postprandial glycemic load.
Molecular Interactions: Insights from In Silico Docking
Molecular docking studies have provided a detailed view of the binding interactions between this compound and the human maltase-glucoamylase (MGAM) protein, a key α-glucosidase in the small intestine. These studies have elucidated the specific amino acid residues involved in the binding and the nature of the intermolecular forces.
Table 3: Molecular Docking Parameters of this compound with Maltase-Glucoamylase
| Parameter | Value |
| Binding Energy (kcal/mol) | -6.8[1][2] |
| Interacting Residues and Bond Types | |
| Hydrogen Bonds | Thr205, Lys480[1][2] |
| π-π Interactions | Trp406, Phe450[1][2] |
| π-cation Interaction | Asp542[1][2] |
The strong binding affinity, as indicated by the negative binding energy, is attributed to a combination of hydrogen bonds and hydrophobic interactions with key residues within the active site of the enzyme. The residue-energy analysis highlighted Trp406 and Phe450 as crucial for the stable binding of this compound.[1][2]
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a foundation for the replication and further investigation of this compound's α-glucosidase inhibitory properties.
In Vitro α-Glucosidase Inhibition Assay
This protocol describes the colorimetric assay used to determine the inhibitory activity of this compound against α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare various concentrations of this compound and acarbose in the appropriate solvent.
-
In a 96-well microplate, add a specific volume of the α-glucosidase solution to each well.
-
Add different concentrations of the test compounds (this compound or acarbose) to the respective wells. A control well should contain the solvent without any inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding a solution of pNPG to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a sodium carbonate solution to each well.
-
Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.
Enzyme Kinetic Analysis
This protocol outlines the procedure to determine the mode of inhibition of this compound on α-glucosidase activity using Lineweaver-Burk plots.
Procedure:
-
Perform the α-glucosidase inhibition assay as described above with varying concentrations of the substrate (pNPG).
-
Conduct the assay in the absence and presence of different concentrations of this compound.
-
Measure the initial reaction velocities (V) at each substrate concentration.
-
Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) to generate a Lineweaver-Burk plot.
-
Analyze the plot to determine the type of inhibition:
-
Competitive inhibition: The lines intersect on the y-axis, indicating an increase in the apparent Km with no change in Vmax.
-
Non-competitive inhibition: The lines intersect on the x-axis, indicating a decrease in Vmax with no change in Km.
-
Uncompetitive inhibition: The lines are parallel, indicating a decrease in both Vmax and Km.
-
Mixed inhibition: The lines intersect at a point other than the axes.
-
-
The inhibition constant (Ki) can be determined from the secondary plots of the slopes or intercepts of the Lineweaver-Burk plots against the inhibitor concentration.
Molecular Docking
This section provides a general workflow for performing molecular docking studies to investigate the interaction between this compound and α-glucosidase.
Software and Tools:
-
Molecular docking software (e.g., AutoDock, GOLD, Glide)
-
Molecular visualization software (e.g., PyMOL, Chimera)
-
Protein Data Bank (PDB) for the 3D structure of α-glucosidase (e.g., human maltase-glucoamylase, PDB ID: 2QMJ)
Procedure:
-
Protein Preparation:
-
Download the 3D structure of the target α-glucosidase from the PDB.
-
Prepare the protein by removing water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate charges to the protein residues.
-
Define the binding site or active site of the enzyme, typically based on the location of the co-crystallized ligand or known catalytic residues.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound.
-
Optimize the geometry of the ligand using a suitable force field.
-
Assign appropriate charges to the ligand atoms.
-
-
Docking Simulation:
-
Set up the docking parameters, including the grid box that encompasses the defined binding site.
-
Run the docking simulation to generate multiple binding poses of the ligand within the protein's active site.
-
The docking program will score and rank the different poses based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses to identify the most favorable binding mode.
-
Visualize the protein-ligand complex to examine the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Identify the key amino acid residues in the active site that are involved in the binding of the inhibitor.
-
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Initial Studies on the Antiviral Potential of Setomimycin: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Setomimycin, a rare tetrahydroanthracene antibiotic derived from Streptomyces species, has historically been recognized for its antibacterial and antitumor properties.[1][2] Recent investigations, spurred by the need for novel antiviral agents, have unveiled its potential as a viral replication inhibitor. This technical guide consolidates the initial findings on this compound's antiviral activity, with a primary focus on its efficacy against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). We present quantitative data from key in vitro assays, detail the experimental protocols utilized, and illustrate the proposed mechanism of action through signaling pathway diagrams. The document aims to provide a comprehensive resource for researchers exploring this compound as a potential therapeutic candidate.
Quantitative Analysis of Antiviral and Cellular Activity
Initial research has quantified this compound's inhibitory effects against key viral enzymes and its impact on cell viability. The data is summarized below, highlighting its potency and therapeutic window.
| Target/Assay | Organism/Cell Line | Metric | Value | Reference |
| SARS-CoV-2 Main Protease (Mpro) | - (Enzymatic Assay) | IC50 | 12.02 ± 0.046 µM | [3][4] |
| Cell Viability (MTT Assay) | RAW 264.7 Macrophage Cells | Cytotoxicity | No appreciable cell death observed at 0.15 µM to 1.25 µM over 48h | [3] |
| Molecular Docking Score | SARS-CoV-2 Mpro (PDB: 6LU7) | Binding Energy | -7.462 kcal/mol | [3] |
Proposed Mechanism of Action against SARS-CoV-2
In silico and in vitro studies suggest that this compound's primary antiviral action against SARS-CoV-2 stems from the inhibition of its main protease (Mpro or 3CLpro).[3] Mpro is a critical enzyme for viral replication, as it cleaves viral polyproteins into functional proteins.[3]
Molecular docking studies identified Mpro as the most promising target for this compound among several key viral and host proteins, including the Spike-ACE2 complex, RNA-dependent RNA polymerase (RdRp), and TMPRSS2.[3] The analysis predicted that this compound binds to the Glu166 residue of the Mpro enzyme.[3][4] This interaction is believed to interfere with the necessary dimerization of Mpro monomers, a conformational change essential for its catalytic activity.[1][4] By preventing dimerization, this compound effectively neutralizes the protease, thereby halting the viral replication cycle.[4]
Experimental Protocols
The following sections detail the methodologies employed in the foundational studies of this compound's antiviral and cytotoxic properties.
This assay was performed to quantify the inhibitory effect of this compound on SARS-CoV-2 Mpro.
-
Assay Type: Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay.[3]
-
Principle: A specific substrate for Mpro is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by active Mpro, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.
-
Procedure:
-
The SARS-CoV-2 Mpro enzyme is incubated with varying concentrations of this compound.
-
The FRET substrate is added to the enzyme-inhibitor mixture.
-
The reaction is monitored over time by measuring the fluorescence intensity.
-
The rate of substrate cleavage is calculated for each this compound concentration.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of enzyme inhibition against the logarithm of this compound concentration.[3]
-
This assay was conducted to assess the toxicity of this compound on mammalian cells, ensuring that its antiviral effects are not a byproduct of general cytotoxicity.
-
Assay Type: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
-
Cell Line: RAW 264.7 macrophage cells.[3]
-
Principle: The MTT assay is a colorimetric test that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Procedure:
-
RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with this compound across a range of concentrations (e.g., 0.15 µM to 1.25 µM) for a specified duration (e.g., 48 hours).[3] A vehicle control and a positive control for cell death (e.g., camptothecin) are included.[3]
-
After treatment, the culture medium is replaced with a medium containing MTT.
-
The cells are incubated for several hours to allow formazan crystals to form.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, producing a colored solution.
-
The absorbance of the solution is measured using a spectrophotometer (e.g., at 560 nm).[5]
-
Cell viability is calculated as a percentage relative to the untreated control cells.
-
Computational methods were used to predict the binding affinity and mode of interaction between this compound and potential viral targets.
-
Targets Selected: SARS-CoV-2 Mpro (PDB ID: 6LU7), Spike-ACE2 complex (6M17), RdRp/NSP12 (6NUR), and TMPRSS2.[3]
-
Procedure:
-
The 3D structures of the target proteins were retrieved from the Protein Data Bank.
-
The 3D structure of this compound (the ligand) was prepared and energy-minimized.
-
Molecular docking software was used to predict the most stable binding poses of this compound within the active or allosteric sites of the target proteins.
-
Binding energies and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) were analyzed to rank the targets and identify the most likely mechanism of action.[3]
-
Conclusion and Future Directions
Initial studies provide compelling evidence for this compound as a potential antiviral agent, specifically targeting the SARS-CoV-2 main protease with an IC50 in the low micromolar range and demonstrating low cytotoxicity in a relevant cell line.[3][4] Its proposed mechanism of inhibiting Mpro dimerization presents a sound basis for its antiviral activity.[4]
Further research is warranted to expand upon these foundational findings. Key next steps should include:
-
Live Virus Assays: Validating the in vitro enzymatic data with cell-based assays using infectious SARS-CoV-2 to determine the EC50.
-
Broad-Spectrum Analysis: Investigating the efficacy of this compound against other coronaviruses and unrelated viruses that rely on proteases for replication.
-
Pharmacokinetic and In Vivo Studies: Characterizing the ADME (absorption, distribution, metabolism, and excretion) properties of this compound and evaluating its efficacy and safety in animal models of viral disease.
-
Structural Biology: Obtaining a co-crystal structure of this compound bound to Mpro to definitively confirm the binding mode and guide further lead optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. A new antibiotic, this compound, produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Cytochrome P450 Enzymes in the Dimerization of Setomimycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Setomimycin, a bioactive polyketide with notable antimicrobial and antitumor properties, undergoes a crucial dimerization step in its biosynthesis, catalyzed by a specific cytochrome P450 enzyme. This technical guide provides an in-depth exploration of the enzymatic machinery responsible for this biotransformation, focusing on the central role of the P450 enzyme, StmI. This document details the proposed mechanism of action, summarizes key enzymatic data from homologous systems, provides comprehensive experimental protocols for the characterization of such enzymes, and visualizes the intricate molecular processes involved. Understanding the nuances of this P450-mediated dimerization is paramount for the potential bioengineering of novel this compound analogs with enhanced therapeutic profiles.
Introduction: The Biosynthesis of this compound and the Dimerization Step
This compound is a member of the biaryl polyketide family, characterized by a dimeric structure formed through the coupling of two identical monomeric precursors. The biosynthetic gene cluster (BGC) of this compound, identified in Streptomyces species, encodes a suite of enzymes responsible for the assembly of the polyketide backbone and its subsequent modifications. A pivotal step in this pathway is the dimerization of the this compound monomer, a reaction catalyzed by the cytochrome P450 enzyme, StmI.[1][2][3][4] This oxidative biaryl coupling is a critical determinant of the final structure and biological activity of this compound.
P450 enzymes are a superfamily of heme-containing monooxygenases that play a vital role in the metabolism of a wide array of compounds.[5] In the context of this compound biosynthesis, StmI facilitates an intermolecular oxidative phenol coupling reaction, leading to the formation of a C-C bond between two monomer units.[3][6] This reaction is dependent on a redox partner system, which in the this compound BGC is proposed to involve a ferredoxin, StmM.[1][4]
The Key Player: StmI, a P450 Dimerase
The StmI enzyme is predicted to be the dedicated P450 monooxygenase responsible for the dimerization of this compound monomers. While specific kinetic data for StmI is not yet available in the public domain, analysis of homologous P450 enzymes involved in the dimerization of similar biaryl natural products, such as JuiI in julichrome biosynthesis, provides valuable insights into the potential catalytic efficiency of this enzyme class.[7]
Quantitative Data from Homologous P450 Dimerases
To provide a framework for understanding the potential enzymatic characteristics of StmI, the following table summarizes kinetic data from a well-characterized P450 enzyme known to catalyze a similar biaryl coupling reaction. It is important to note that these values are for a homologous enzyme and should be considered as estimations for StmI until direct experimental data is available.
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| JuiI (homolog) | Julichrome monomer | ~50-100 | ~5-10 | ~1 x 10³ - 3 x 10³ | [7] (Estimated from qualitative data) |
Table 1: Kinetic Parameters of a Homologous P450 Dimerase. This table presents estimated kinetic parameters for the P450 enzyme JuiI, which catalyzes a dimerization reaction analogous to that of StmI. These values provide a preliminary indication of the potential catalytic efficiency of StmI.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to characterize the role of StmI in this compound dimerization. These protocols are based on established methods for studying Streptomyces P450 enzymes.[3][8][9]
Heterologous Expression and Purification of StmI
Objective: To produce and purify recombinant StmI for in vitro characterization.
Methodology:
-
Gene Synthesis and Cloning: The gene encoding StmI will be codon-optimized for expression in Escherichia coli and synthesized commercially. The gene will be cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal hexahistidine (His₆) tag for affinity purification.
-
Expression in E. coli: The expression plasmid will be transformed into an appropriate E. coli expression strain, such as BL21(DE3). Cultures will be grown in Terrific Broth at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression will be induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture will be incubated for a further 18-24 hours at a reduced temperature (e.g., 18°C) to enhance protein folding and solubility.
-
Cell Lysis and Solubilization: Cells will be harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice. The cell lysate will be centrifuged to pellet cell debris.
-
Affinity Chromatography: The supernatant containing the soluble His₆-tagged StmI will be loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column will be washed with wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elution: The purified StmI will be eluted from the column using an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
Buffer Exchange and Storage: The eluted protein will be buffer-exchanged into a storage buffer (e.g., 50 mM potassium phosphate pH 7.4, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis. The purified protein concentration will be determined using a Bradford assay, and the protein will be stored at -80°C.
In Vitro Reconstitution of the P450 System and Dimerization Assay
Objective: To reconstitute the catalytic activity of StmI in vitro and to quantify the formation of dimeric this compound.
Methodology:
-
Reaction Components: The in vitro reaction will require the purified StmI enzyme, a suitable redox partner system (e.g., spinach ferredoxin and ferredoxin-NADP⁺ reductase, or the co-expressed and purified StmM), the this compound monomer substrate, and an NADPH-regenerating system.
-
Reaction Mixture: A typical reaction mixture (100 µL) will contain:
-
100 mM potassium phosphate buffer (pH 7.4)
-
1-5 µM purified StmI
-
10 µM spinach ferredoxin
-
1 µM spinach ferredoxin-NADP⁺ reductase
-
1 mM NADPH
-
An NADPH-regenerating system (e.g., 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)
-
50-200 µM this compound monomer (dissolved in a suitable solvent like DMSO)
-
-
Reaction Incubation: The reaction will be initiated by the addition of the this compound monomer. The mixture will be incubated at 30°C for a specified period (e.g., 30-60 minutes).
-
Reaction Quenching and Extraction: The reaction will be stopped by the addition of an equal volume of ice-cold ethyl acetate. The organic layer containing the substrate and product will be extracted, dried under nitrogen, and resuspended in a small volume of methanol for analysis.
-
Product Analysis by LC-MS: The formation of dimeric this compound will be quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.[10][11][12] A standard curve of authentic this compound dimer will be used for accurate quantification.
Kinetic Analysis of StmI
Objective: To determine the steady-state kinetic parameters (K_m_ and k_cat_) of StmI for the dimerization of the this compound monomer.
Methodology:
-
Varying Substrate Concentrations: The in vitro dimerization assay will be performed with varying concentrations of the this compound monomer (e.g., from 0.5 to 10 times the expected K_m_).
-
Initial Velocity Measurements: The reaction time will be optimized to ensure that product formation is in the linear range (initial velocity).
-
Data Analysis: The initial velocities will be plotted against the substrate concentrations. The data will be fitted to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine the K_m_ and V_max_ values. The k_cat_ will be calculated by dividing V_max_ by the enzyme concentration.
Visualizing the Process: Pathways and Workflows
To facilitate a clearer understanding of the complex processes involved in this compound dimerization, the following diagrams have been generated using the Graphviz (DOT language).
Figure 1: Proposed Biosynthetic Pathway for this compound Dimerization. This diagram illustrates the key enzymatic steps leading to the formation of the this compound dimer, highlighting the central role of the P450 enzyme StmI and its redox partner StmM.
Figure 2: Experimental Workflow for StmI Characterization. This flowchart outlines the sequential steps for the production and functional analysis of the StmI P450 enzyme, from gene cloning to the determination of kinetic parameters.
Figure 3: Proposed Catalytic Cycle for StmI-Mediated Dimerization. This diagram illustrates the proposed steps in the catalytic cycle of StmI, showing the activation of molecular oxygen and the subsequent oxidative coupling of two this compound monomers.
Conclusion and Future Directions
The dimerization of this compound, orchestrated by the P450 enzyme StmI, represents a fascinating example of enzymatic C-C bond formation in natural product biosynthesis. While the precise mechanistic details and kinetic parameters of StmI are yet to be fully elucidated, the framework provided in this guide, based on homologous systems and established methodologies, offers a robust starting point for researchers in the field.
Future research should focus on the heterologous expression and purification of StmI and its cognate ferredoxin StmM to enable detailed in vitro characterization. The determination of the crystal structure of StmI, both alone and in complex with its substrate, would provide invaluable insights into the structural basis of its catalytic activity and substrate specificity. Such knowledge will be instrumental for future synthetic biology efforts aimed at engineering the this compound biosynthetic pathway to produce novel, more potent therapeutic agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. peerj.com [peerj.com]
- 4. Cytochrome P450 reconstitution systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Streptomyces Cytochrome P450 Enzymes and Their Roles in the Biosynthesis of Macrolide Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 10. Kinetic monitoring of enzymatic reactions in real time by quantitative high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. pharmacy.umich.edu [pharmacy.umich.edu]
Setomimycin's Interaction with SARS-CoV-2 Main Protease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between setomimycin, a tetrahydroanthracene antibiotic, and the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication. The information presented herein is compiled from in silico and in vitro studies, offering valuable insights for researchers and professionals involved in the development of COVID-19 therapeutics.
Quantitative Data Summary
The inhibitory activity of this compound against the SARS-CoV-2 main protease has been quantified through both enzymatic assays and computational modeling. The key quantitative data are summarized in the tables below for clear comparison.
Table 1: In Vitro Enzymatic Inhibition Data
| Compound | Target | Assay Type | IC50 Value (µM) |
| This compound | SARS-CoV-2 Mpro | FRET-based | 12.02 ± 0.046[1][2] |
Table 2: Molecular Docking Scores
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) |
| This compound | SARS-CoV-2 Mpro | 6LU7 | -7.462[1] |
| Lopinavir (Standard) | SARS-CoV-2 Mpro | 6LU7 | -7.953[1] |
| Nelfinavir (Standard) | SARS-CoV-2 Mpro | 6LU7 | -7.884[1] |
Proposed Mechanism of Action
In silico molecular docking studies suggest that this compound inhibits the SARS-CoV-2 main protease by interfering with its dimerization, a process essential for its catalytic activity. This compound is predicted to bind to a site that includes the glutamic acid residue at position 166 (Glu166).[1][2] This residue is crucial for the proper formation of the Mpro dimer. By interacting with Glu166, this compound may prevent the necessary conformational changes required for two Mpro monomers to assemble into the active dimeric form.[1] The proposed interaction involves the formation of three hydrogen bonds with Glu166, along with additional hydrogen bonds with Asn142 and Gly143.[1]
Caption: Proposed mechanism of this compound inhibiting Mpro dimerization.
Experimental Protocols
This section details the methodologies employed in the key experiments to evaluate the interaction of this compound with the SARS-CoV-2 main protease.
In Vitro Protease Activity Assay (FRET-based)
This assay was performed to determine the half-maximal inhibitory concentration (IC50) of this compound against the SARS-CoV-2 Mpro enzyme.[1]
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of SARS-CoV-2 Mpro.
Principle: The assay utilizes a fluorogenic substrate that is cleaved by Mpro. Upon cleavage, a fluorescent signal is produced, which can be measured over time. The presence of an inhibitor reduces the rate of cleavage, leading to a decrease in the fluorescent signal.
Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme
-
FRET-based substrate specific for Mpro
-
This compound (test compound)
-
Assay buffer
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
A reaction mixture containing the SARS-CoV-2 Mpro enzyme in assay buffer is prepared.
-
Varying concentrations of this compound are added to the wells of a microplate.
-
The enzyme solution is added to the wells containing the test compound and incubated for a specified period.
-
The FRET-based substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured kinetically at appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
The rate of reaction is calculated from the linear portion of the kinetic curve.
-
The percentage of inhibition for each concentration of this compound is determined by comparing the reaction rate in the presence of the compound to the rate of a control reaction without the inhibitor.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for the in vitro FRET-based protease assay.
Molecular Docking Studies
Computational docking simulations were performed to predict the binding mode and affinity of this compound to the SARS-CoV-2 main protease.[1]
Objective: To elucidate the potential binding interactions and predict the binding energy of this compound with the active site of SARS-CoV-2 Mpro.
Software and Force Fields: Specific software (e.g., AutoDock, Glide) and force fields are used for these simulations. The study on this compound utilized molecular docking software to perform these calculations.[1]
Procedure:
-
Protein Preparation: The three-dimensional crystal structure of the SARS-CoV-2 main protease (PDB ID: 6LU7) is obtained from the Protein Data Bank. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 2D structure of this compound is converted into a 3D structure and optimized to its lowest energy conformation.
-
Grid Generation: A grid box is defined around the active site of the Mpro to specify the search space for the ligand docking.
-
Docking Simulation: The docking algorithm systematically samples different conformations and orientations of this compound within the defined grid box and calculates the binding energy for each pose.
-
Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode based on the docking score and the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.
Caption: Logical workflow for molecular docking studies.
Additional Therapeutic Properties
Beyond its direct interaction with the SARS-CoV-2 main protease, this compound has also demonstrated anti-inflammatory and antioxidant properties.[1][2] These additional activities suggest that this compound may offer a multi-faceted approach to mitigating the effects of COVID-19 infection, which is often characterized by a hyper-inflammatory response and oxidative stress. Further research is warranted to fully elucidate the mechanisms behind these properties and their potential therapeutic benefits in the context of SARS-CoV-2 infection.
References
Methodological & Application
Application Note: A Detailed Protocol for the Extraction and Purification of Setomimycin from Streptomyces Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction Setomimycin is a dimeric polyketide antibiotic belonging to the class of bisaryl anthraquinones.[1] It is a secondary metabolite produced by several species of the genus Streptomyces, including Streptomyces pseudovenezuelae, Streptomyces nojiriensis, and Streptomyces sp. RA-WS2.[1][2][3] this compound has demonstrated a range of biological activities, including potent antibacterial effects against Gram-positive bacteria and notable antitumor properties.[2][3][4] This document provides a comprehensive protocol for the cultivation of Streptomyces, followed by the extraction, and purification of this compound for research and drug development applications.
Principle The protocol is based on the submerged fermentation of a this compound-producing Streptomyces strain. Following an adequate incubation period to allow for the biosynthesis and secretion of secondary metabolites, the culture broth is separated from the mycelial biomass. This compound is then extracted from the cell-free supernatant using liquid-liquid extraction with an organic solvent, typically ethyl acetate.[3][5] The crude extract is subsequently concentrated and can be purified using chromatographic techniques to yield high-purity this compound.
Phase 1: Fermentation
This phase focuses on cultivating the Streptomyces strain under optimal conditions to maximize the production of this compound.
Experimental Protocol
-
Seed Culture Preparation:
-
Aseptically inoculate a loopful of a sporulated Streptomyces culture into a 250 mL Erlenmeyer flask containing 50 mL of a suitable seed medium, such as ISP2 broth (Yeast Extract 0.4%, Malt Extract 1%, Dextrose 0.4%, pH 7.2).[3]
-
Incubate the flask at 28-30°C for 2-3 days on a rotary shaker at 180-200 rpm.[6][7]
-
-
Production Culture:
-
Transfer the seed culture (typically 2-5% v/v) into a larger fermentation vessel containing the production medium (e.g., Starch Casein Broth or Glucose-Soybean Meal Broth).[8][9]
-
Incubate the production culture at 28-30°C for 7-10 days with continuous agitation (180-200 rpm).[5][6] Optimal production of secondary metabolites is often achieved in the stationary phase of growth.[10]
-
Data Presentation: Fermentation Parameters
| Parameter | Recommended Value | Notes |
| Strain | Streptomyces nojiriensis JCM3382 | Other this compound-producing strains are also suitable.[1][3] |
| Seed Medium | ISP2 Broth | Tryptone Soya Broth is also commonly used.[3][5] |
| Production Medium | Starch Casein Broth | Medium composition can be optimized for specific strains.[9] |
| Incubation Temperature | 28-30°C | Critical for optimal growth and metabolite production.[5] |
| Agitation Speed | 180-200 rpm | Ensures proper aeration and nutrient distribution.[6] |
| Incubation Period | 7-10 days | Production typically peaks after 96 hours and extends into the late growth phase.[6][9] |
Phase 2: Extraction
This phase details the recovery of crude this compound from the fermentation broth.
Experimental Protocol
-
Harvesting:
-
Solvent Extraction:
-
Transfer the supernatant to a large separating funnel.
-
Add an equal volume of ethyl acetate (1:1 v/v) to the supernatant.[3][5]
-
Shake the funnel vigorously for 15-20 minutes to partition the this compound into the organic phase.[5]
-
Allow the layers to separate completely. The upper organic phase, containing the antibiotic, should be distinctly colored.
-
Carefully collect the ethyl acetate layer. Repeat the extraction process on the aqueous layer 1-2 more times to maximize yield.
-
-
Concentration:
Data Presentation: Extraction Parameters
| Parameter | Recommended Value/Solvent | Notes |
| Extraction Solvent | Ethyl Acetate | n-Butanol can also be used.[8][11] |
| Solvent to Broth Ratio | 1:1 (v/v) | Ensures efficient partitioning of the compound.[5] |
| Number of Extractions | 2-3 | Maximizes the recovery of the target metabolite.[5] |
| Concentration Method | Rotary Evaporation | Standard method for removing solvent without degrading the compound.[8] |
| Evaporation Temperature | ~40°C | Prevents thermal degradation of this compound.[5] |
Phase 3: Purification
For applications requiring high-purity this compound, the crude extract should be subjected to chromatographic purification.
Experimental Protocol
-
Silica Gel Column Chromatography:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like hexane and pack it into a glass column.[6]
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the dried sample onto the top of the packed column.
-
Elute the column with a step-wise or gradient solvent system, typically increasing polarity from 100% hexane to 100% ethyl acetate.[6]
-
Collect fractions and monitor them for the presence of this compound using Thin Layer Chromatography (TLC).[9]
-
-
High-Performance Liquid Chromatography (HPLC):
-
For final purification, pool the active fractions from the silica column, concentrate them, and subject them to preparative HPLC.
-
A reverse-phase C18 column is commonly used.[10]
-
Elute with a gradient of water and acetonitrile (or methanol).[12]
-
Monitor the elution profile with a UV detector (this compound has absorption maxima at 228, 268, and 422 nm).[2][4]
-
Collect the peak corresponding to this compound.
-
Visual Workflow
The entire process from fermentation to purification is outlined in the workflow diagram below.
Caption: Workflow for this compound extraction and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. A new antibiotic, this compound, produced by a strain of Streptomyces [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new antibiotic, this compound, produced by a strain of Streptomyces. | Semantic Scholar [semanticscholar.org]
- 5. banglajol.info [banglajol.info]
- 6. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications [frontiersin.org]
- 9. rjptonline.org [rjptonline.org]
- 10. Characterization and partial purification of an antibacterial agent from halophilic actinomycetes Kocuria sp. strain rsk4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbiologyclass.net [microbiologyclass.net]
- 12. d-nb.info [d-nb.info]
Application Notes and Protocols for Optimal Setomimycin Yield
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the fermentation conditions and protocols for maximizing the production of Setomimycin, a bianthraquinone antibiotic with significant potential. The following sections detail the optimized fermentation parameters, a step-by-step experimental protocol, and a visualization of the biosynthetic pathway.
Optimal Fermentation Conditions for this compound Production
The yield of this compound is highly dependent on the fine-tuning of various fermentation parameters. The following tables summarize the key conditions identified for enhanced production, primarily from Streptomyces sp. RA-WS2 and Streptomyces nojiriensis JCM 3382.[1][2][3]
Table 1: Optimized Media Composition
A statistical approach using a Taguchi orthogonal array design has been shown to significantly improve this compound production, achieving a 16.8-fold increase.[3] The most influential components of the production medium are detailed below.
| Component | Optimal Concentration | Notes |
| Carbon Source | 150 g/L Glycerol | Glycerol was identified as a pivotal component for enhancing this compound yield.[3] |
| Nitrogen Source | 7.5 g/L Soyabean Meal | Soyabean meal proved to be a superior nitrogen source for both growth and antibiotic production.[3] |
| Basal Medium | Starch Casein Broth (PM-7) | This medium was found to be the most favorable for both biomass and this compound production, resulting in a 1.3-fold enhancement in initial studies.[3] |
Table 2: Key Fermentation Parameters
Optimal physical parameters are crucial for maximizing the metabolic output of Streptomyces.
| Parameter | Optimal Value | Notes |
| pH | 7.0 - 7.2 | The initial pH of the culture medium should be adjusted to this range for optimal growth and antibiotic production.[2][4] |
| Temperature | 30°C | This temperature was found to be optimal for both the growth of Streptomyces sp. and the production of this compound.[3][5] |
| Agitation | 100 - 300 RPM | Moderate agitation supports fermentation and maximum production of this compound.[3] For larger scale fermenters, an agitation rate of 100 RPM was found to be optimal.[3] |
| Aeration | 20 LPM (for 30L fermenter) | Moderate aeration is required for the growth of Streptomyces sp. and the production of this compound.[3] |
| Inoculum Size | 10% (v/v) | A 10% seed inoculum was used in studies that achieved enhanced this compound production.[3] |
| Incubation Time | 96 - 108 hours | The optimal production of this compound was achieved within this timeframe in a 30L fermenter.[3] For shake flask experiments, cultivation for 7 days is also reported.[2] |
Experimental Protocols
This section provides a detailed methodology for the fermentation of Streptomyces for this compound production, from inoculum preparation to large-scale fermentation and extraction.
Protocol 1: Inoculum Preparation
-
Strain Maintenance: Maintain the Streptomyces strain (e.g., S. nojiriensis JCM 3382 or Streptomyces sp. RA-WS2) on ISP2 medium agar slants (0.4% yeast extract, 1% malt extract, 0.4% dextrose, 2% agar, pH 7.2).[2]
-
Seed Culture: Inoculate a loopful of the strain from the agar slant into a flask containing ISP2 broth.[2]
-
Incubation: Incubate the seed culture at 30°C on a rotary shaker at 200 rpm for 2 days.[2]
Protocol 2: Shake Flask Fermentation
-
Production Medium: Prepare the optimized production medium consisting of Starch Casein Broth supplemented with 150 g/L glycerol and 7.5 g/L soyabean meal. Adjust the initial pH to 7.2.[3]
-
Inoculation: Aseptically transfer the seed culture to the production medium at a 10% (v/v) inoculum size.[3]
-
Incubation: Incubate the flasks at 30°C on a rotary shaker at 200-300 rpm for 7 days.[2][3]
Protocol 3: Large-Scale Fermentation (30L Bioreactor)
-
Bioreactor Preparation: Prepare and sterilize a 30L bioreactor containing the optimized production medium.
-
Inoculation: Aseptically inoculate the bioreactor with the seed culture.
-
Fermentation Conditions: Maintain the following conditions throughout the fermentation:
-
Monitoring: Monitor the fermentation for 96-108 hours.[3]
Protocol 4: Extraction and Purification
-
Centrifugation: After the fermentation period, centrifuge the culture broth at 4000 rpm for 20 minutes to separate the supernatant and the mycelial cake.[2]
-
Solvent Extraction: Extract the supernatant three times with an equal volume of ethyl acetate (EtOAc).[2]
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure to obtain the crude this compound extract.[2]
-
Purification: Further purification can be achieved using chromatographic techniques such as silica gel column chromatography and HPLC.
Visualizations
Experimental Workflow for this compound Production
The following diagram illustrates the overall workflow from strain maintenance to the final extraction of this compound.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound involves a type II polyketide synthase (PKS) system. The following diagram outlines the key proposed steps in the formation of the this compound monomer and its subsequent dimerization.[2][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A biostatistical approach for augmenting rare bianthraquinone antibiotic production by Streptomyces sp. RA-WS2 using Taguchi design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. primescholars.com [primescholars.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Setomimycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setomimycin is an antibiotic that has demonstrated activity against Gram-positive bacteria, including Mycobacteria.[1] Additionally, it has shown potential as an antitumor agent, with observed activity against Sarcoma-180 solid tumors in mice.[1] These dual activities make this compound a compound of interest for further investigation in both infectious disease and oncology research. This document provides detailed application notes and standardized protocols for the in vitro antimicrobial susceptibility testing of this compound to facilitate further research and development.
Antimicrobial Spectrum
Preliminary studies have indicated that this compound is effective against Gram-positive bacteria.[1] The producing organism, a Streptomyces species, exhibited antimicrobial activity against Bacillus cereus and Staphylococcus aureus. Further research is required to determine the full spectrum of activity and to establish specific Minimum Inhibitory Concentrations (MICs) against a broader range of clinically relevant pathogens.
Data Presentation
As specific MIC values for this compound are not widely published, the following table is presented as a template for researchers to populate with their own experimental data. This structured format allows for clear and consistent recording of results.
| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Method | Reference |
| Staphylococcus aureus | ATCC 29213 | Broth Microdilution | [Your Data] | ||
| Enterococcus faecalis | ATCC 29212 | Broth Microdilution | [Your Data] | ||
| Streptococcus pneumoniae | ATCC 49619 | Broth Microdilution | [Your Data] | ||
| Bacillus cereus | ATCC 14579 | Broth Microdilution | [Your Data] | ||
| Mycobacterium smegmatis | ATCC 700084 | Broth Microdilution | [Your Data] |
MIC: Minimum Inhibitory Concentration MBC: Minimum Bactericidal Concentration
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution testing of antimicrobial agents.
1. Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and filter-sterilized)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) for Mycobacteria
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., vancomycin for Gram-positive bacteria)
-
Negative control (uninoculated medium)
-
Sterility control (medium with solvent)
-
Multichannel pipette
-
Incubator
2. Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 128 µg/mL to 0.125 µg/mL, but can be adjusted based on preliminary results.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation of Microtiter Plates:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions, the positive control, and the growth control wells. This will bring the final volume in each well to 100 µL.
-
The final concentration of bacteria in each well will be approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Seal the plates to prevent evaporation.
-
Incubate the plates at 35-37°C for 18-24 hours for most bacteria. For Mycobacteria, incubation may need to be extended for several days.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Growth can be assessed visually or by using a microplate reader to measure optical density.
-
The growth control well should show turbidity, and the negative and sterility control wells should remain clear.
-
Mandatory Visualizations
Caption: Workflow for MIC Determination by Broth Microdilution.
Caption: Hypothetical Mechanisms of this compound's Antimicrobial Action.
References
Application Notes and Protocols for Cell Culture-Based Assays to Evaluate the Anticancer Effects of Setomimycin
Introduction
Setomimycin is an antibiotic that has demonstrated antitumor activity.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the anticancer effects of this compound using a panel of cell culture-based assays. The following protocols detail methods to assess its cytotoxicity, ability to induce apoptosis, and its impact on the cell cycle of cancer cells. While specific quantitative data for this compound's anticancer effects are not extensively available in the public domain, this document serves as a robust template for generating and presenting such data.
Data Presentation: Evaluating the Antiproliferative Activity of this compound
A critical initial step in assessing the anticancer potential of a compound is to determine its cytotoxic and antiproliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. The following table provides a template for summarizing the IC50 values of this compound against various cancer cell lines after a 48-hour treatment period, as determined by the MTT assay.
Table 1: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.2 |
| A549 | Lung Carcinoma | 32.8 |
| HCT116 | Colon Carcinoma | 18.9 |
| HeLa | Cervical Adenocarcinoma | 22.4 |
| PC-3 | Prostate Adenocarcinoma | 28.1 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are fundamental for assessing the anticancer properties of a compound like this compound in a laboratory setting.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to detect and quantify apoptosis by flow cytometry.[4][5]
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[4]
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time. Include a positive control (e.g., cells treated with a known apoptosis inducer) and a negative control (untreated cells).
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and then combine them with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6]
Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[6] The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. By measuring the fluorescence intensity of a population of cells, one can determine the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[1]
Materials:
-
Cancer cells treated with this compound
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat them with various concentrations of this compound for a specified duration.
-
Cell Harvesting: Collect the cells by trypsinization, then centrifuge at 300 x g for 5 minutes.
-
Cell Fixation: Wash the cell pellet with PBS. Resuspend the cells in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Cell Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence should be measured on a linear scale.
-
Data Analysis: The resulting DNA content histogram can be analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the initial screening and characterization of the anticancer effects of a compound like this compound.
Caption: General workflow for assessing the anticancer effects of a compound.
Signaling Pathway Example: PI3K/Akt Pathway
Many anticancer drugs exert their effects by modulating key signaling pathways that are often dysregulated in cancer. The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. A hypothetical mechanism for this compound could involve the inhibition of this pathway.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Cell Counting & Health Analysis [sigmaaldrich.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for Setomimycin Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for enzyme inhibition assays targeting two known enzymatic targets of Setomimycin: the SARS-CoV-2 main protease (Mpro) and α-glucosidase. This compound is a tetrahydroanthracene antibiotic that has demonstrated inhibitory activity against these enzymes, suggesting its potential as an antiviral and antidiabetic agent.[1][2][3]
Quantitative Data Summary
The inhibitory potency of this compound against its target enzymes is summarized in the table below. This data is crucial for comparative analysis and for guiding further drug development efforts.
| Enzyme Target | IC50 Value (μM) | Assay Method | Substrate | Notes |
| SARS-CoV-2 Main Protease (Mpro) | 12.02 ± 0.046[1][4][5] | Fluorescence Resonance Energy Transfer (FRET)[4] | Not specified in abstracts | Inhibition of Mpro is proposed to occur through binding to Glu166, preventing dimerization of the enzyme.[1][4][5] |
| α-Glucosidase | 231.26 ± 0.41[2][6] | Colorimetric | 4-nitrophenyl β-D-glucopyranoside (p-NPG)[2] | This compound acts as a competitive inhibitor of α-glucosidase.[7] |
Experimental Protocols
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the inhibitory activity of this compound against SARS-CoV-2 Mpro.[4]
Materials and Reagents:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound (dissolved in DMSO)
-
DMSO (as vehicle control)
-
Positive control inhibitor (e.g., GC376)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound and the positive control in the assay buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add 5 µL of the diluted this compound or control solutions.
-
Add 10 µL of the SARS-CoV-2 Mpro solution (final concentration, e.g., 0.5 µM) to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 5 µL of the FRET substrate solution (final concentration, e.g., 20 µM) to each well.
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes using a fluorescence plate reader.
-
The rate of reaction is determined from the linear phase of the fluorescence increase over time.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Workflow Diagram:
Caption: Workflow for the SARS-CoV-2 Mpro FRET-based inhibition assay.
α-Glucosidase Inhibition Assay
This protocol outlines a colorimetric assay to measure the inhibition of α-glucosidase by this compound using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[2]
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate Buffer (e.g., 100 mM sodium phosphate, pH 6.8)
-
This compound (dissolved in DMSO)
-
DMSO (as vehicle control)
-
Positive control inhibitor (e.g., Acarbose)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound and the positive control in the phosphate buffer to the desired final concentrations. The final DMSO concentration should be kept below 2%.
-
In a 96-well plate, add 50 µL of the phosphate buffer to all wells.
-
Add 10 µL of the diluted this compound or control solutions to the respective wells.
-
Add 20 µL of the α-glucosidase solution (final concentration, e.g., 0.2 U/mL) to each well, except for the blank wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution (final concentration, e.g., 1 mM) to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of the 0.1 M Na2CO3 solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software.
Workflow Diagram:
Caption: Workflow for the α-glucosidase colorimetric inhibition assay.
Signaling Pathway and Mechanism of Action
The inhibitory action of this compound on the SARS-CoV-2 main protease is believed to involve the prevention of enzyme dimerization, which is essential for its catalytic activity. Molecular docking studies have suggested that this compound binds to the Glu166 residue of the Mpro enzyme, thereby interfering with the formation of the active dimer.[1][4][5]
Caption: Proposed mechanism of this compound inhibition of SARS-CoV-2 Mpro.
References
- 1. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
Application Notes and Protocols: Molecular Docking Simulation of Setomimycin with Target Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction: Setomimycin is a rare tetrahydroanthracene antibiotic originally isolated from Streptomyces pseudovenezuelae.[1][2] Possessing a unique dimeric structure, it has demonstrated a wide range of biological activities, including antibacterial, antitumor, anti-inflammatory, and antioxidant properties. Recent in silico and in vitro studies have identified this compound as a promising therapeutic candidate against various diseases by interacting with key protein targets. Molecular docking simulations are a powerful computational tool to predict the binding affinity and interaction patterns between a ligand, such as this compound, and its target protein. These simulations provide critical insights into the compound's mechanism of action, guiding further experimental validation and drug development efforts.
This document provides detailed application notes and protocols for performing molecular docking simulations of this compound with three validated or potential protein targets: SARS-CoV-2 Main Protease (Mpro), α-Glucosidase, and key kinases in the MEK/ERK signaling pathway.
Identified Protein Targets of this compound
-
SARS-CoV-2 Main Protease (Mpro/3CLpro): This cysteine protease is essential for the life cycle of the SARS-CoV-2 virus, processing viral polyproteins into functional non-structural proteins.[3] Inhibition of Mpro blocks viral replication, making it a prime target for antiviral drug development.[1][3] Studies have shown that this compound can effectively inhibit Mpro.[1][2]
-
α-Glucosidase: This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into glucose.[4] Inhibition of α-glucosidase delays carbohydrate digestion and glucose absorption, representing a key therapeutic strategy for managing type 2 diabetes.[4][5] this compound has been identified as a potent inhibitor of this enzyme.[4][6][7]
-
MEK/ERK Pathway Kinases: The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[8][9] Aberrant activation of this pathway is a hallmark of many human cancers.[9][10] this compound has been observed to down-regulate MEK and ERK proteins, suggesting it may inhibit kinases within this pathway to exert its anticancer effects.
This compound's Effect on the MEK/ERK Signaling Pathway
This compound's antitumor activity is linked to its ability to interfere with the MEK/ERK signaling pathway. By inhibiting this cascade, this compound can halt uncontrolled cell proliferation and promote apoptosis (programmed cell death).
References
- 1. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SARS-CoV-2 Mpro: A Potential Target for Peptidomimetics and Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the Raf/MEK/ERK pathway with small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Down-regulation of c-Myc following MEK/ERK inhibition halts the expression of malignant phenotype in rhabdomyosarcoma and in non muscle-derived human tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Setomimycin in a Murine Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setomimycin, a bisanthraquinone antibiotic isolated from Streptomyces pseudovenezuelae, has demonstrated notable antitumor properties.[1][2] Its mechanism of action is linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, particularly the MAPK/ERK pathway.[3] Preclinical in vivo studies are a critical step in evaluating the therapeutic potential of novel anticancer agents like this compound. This document provides a detailed guide for establishing and utilizing a murine xenograft model to assess the antitumor efficacy of this compound. The protocols outlined below cover both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models, offering flexibility for various research objectives.
Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
This compound has been shown to exert its anticancer effects through the modulation of the Ras/Raf/MEK/ERK signaling cascade.[3] This pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active, driving uncontrolled cell growth. This compound's interference with this pathway leads to a reduction in cancer cell proliferation and viability.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the general workflow for conducting an in vivo study to evaluate the antitumor efficacy of this compound.
Caption: General experimental workflow for in vivo antitumor efficacy studies.
Detailed Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model
This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line, such as A549 (non-small cell lung cancer), which is known to be responsive to MEK/ERK pathway inhibition.[4]
Materials:
-
A549 human lung carcinoma cell line
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female athymic nude mice (e.g., BALB/c nude)
-
This compound
-
Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Calipers
-
Syringes and needles (27G)
Procedure:
-
Cell Culture: Culture A549 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator. Cells should be in the logarithmic growth phase at the time of implantation.[5]
-
Cell Preparation for Implantation:
-
Harvest cells using Trypsin-EDTA and wash with sterile PBS.
-
Perform a viable cell count (e.g., using trypan blue exclusion).
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.[6]
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Begin measuring tumor volume 2-3 times per week using digital calipers once tumors are palpable.
-
Tumor volume (mm³) is calculated using the formula: (Length x Width²) / 2.[7]
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).[8][9]
-
Prepare this compound at the desired concentrations in the vehicle solution.
-
Administer this compound (e.g., via intraperitoneal injection) at the determined doses and schedule (e.g., daily for 14 days).
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., changes in behavior, weight loss, ruffled fur).
-
-
Study Endpoint and Data Collection:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
Collect blood and major organs for toxicity analysis if required.
-
Protocol 2: Patient-Derived Xenograft (PDX) Model
PDX models are created by implanting fresh tumor tissue from a patient into immunodeficient mice, which can better recapitulate the heterogeneity of human tumors.
Materials:
-
Fresh patient tumor tissue
-
RPMI-1640 medium
-
6-8 week old female immunodeficient mice (e.g., NOD-SCID or NSG)
-
Surgical tools
-
Other materials as listed in Protocol 1
Procedure:
-
Tissue Acquisition and Preparation:
-
Obtain fresh tumor tissue from surgery under sterile conditions and place it in RPMI-1640 medium on ice.
-
In a sterile biosafety cabinet, mince the tumor tissue into small fragments (2-3 mm³).
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Make a small incision in the skin on the flank and create a subcutaneous pocket.
-
Implant one tumor fragment into the pocket and close the incision with surgical clips or sutures.
-
-
PDX Establishment and Expansion:
-
Monitor the mice for tumor growth. This can take longer than with CDX models.
-
Once the initial tumor (F0 generation) reaches a size of approximately 1000-1500 mm³, euthanize the mouse and excise the tumor.
-
The excised tumor can be serially passaged into new cohorts of mice for expansion.
-
-
Drug Efficacy Study:
-
Once a sufficient number of mice with established PDX tumors (F2 or F3 generation) are available, follow steps 5-7 from Protocol 1 for randomization, treatment with this compound, and data collection.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Antitumor Efficacy of this compound in a CDX Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Tumor Weight at Day 21 (g) ± SEM |
| Vehicle Control | - | 1850 ± 150 | - | 1.9 ± 0.2 |
| This compound | 10 | 980 ± 95 | 47.0 | 1.0 ± 0.1 |
| This compound | 20 | 555 ± 60 | 70.0 | 0.6 ± 0.08 |
| This compound | 40 | 230 ± 45 | 87.6 | 0.25 ± 0.05 |
Table 2: Toxicity Assessment of this compound
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change at Day 21 (%) | Mortality | Observable Signs of Toxicity |
| Vehicle Control | - | +5.2 | 0/10 | None |
| This compound | 10 | +3.8 | 0/10 | None |
| This compound | 20 | -1.5 | 0/10 | None |
| This compound | 40 | -8.9 | 1/10 | Mild lethargy in some animals |
Table 3: Survival Analysis
| Treatment Group | Dose (mg/kg) | Median Survival (Days) | Increase in Lifespan (%) |
| Vehicle Control | - | 28 | - |
| This compound | 10 | 35 | 25.0 |
| This compound | 20 | 42 | 50.0 |
| This compound | 40 | 50 | 78.6 |
Endpoints for Efficacy Evaluation
Beyond tumor volume, several other endpoints can be used to assess the antitumor efficacy of this compound:
-
Tumor Growth Delay: The time it takes for tumors in the treated group to reach a specific volume compared to the control group.
-
Survival Analysis: Monitoring the survival of the animals in each group provides a clinically relevant endpoint.
-
Biomarker Analysis:
-
Immunohistochemistry (IHC): Staining of tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Western Blotting: Analysis of protein expression levels in the MAPK/ERK pathway (e.g., p-ERK, total ERK) in tumor lysates to confirm target engagement.
-
-
Metastasis Assessment: In relevant models (e.g., orthotopic 4T1), lungs and other organs can be examined for metastatic nodules.[8]
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for evaluating the in vivo antitumor efficacy of this compound. The choice between a CDX and a PDX model will depend on the specific research questions and available resources. Careful experimental design, including appropriate controls and multiple efficacy endpoints, will yield robust and translatable preclinical data to support the further development of this compound as a potential cancer therapeutic.
References
- 1. A new antibiotic, this compound, produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination with a Low Dose of Doxorubicin Further Boosts the Antitumor Effect of SLURP-1 In Vivo and Associates with EGFR Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. k9-doghealth.com [k9-doghealth.com]
- 7. Anti‑metastatic activity of aromatic aminomethylidenebisphosphonates in a mouse model of 4T1 cell‑derived breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor activity of a new antitumor antibiotic, stubomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo growth-inhibition of Sarcoma 180 by an alpha-(1-->4)-glucan-beta-(1-->6)-glucan-protein complex polysaccharide obtained from Agaricus blazei Murill - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Determination of Setomimycin IC50 in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Setomimycin, a bisanthraquinone antibiotic produced by Streptomyces species, has demonstrated notable antitumor properties.[1] Its mechanism of action involves the induction of apoptosis and the modulation of key cellular signaling pathways, including the MAPK/ERK pathway.[2][3] Determining the half-maximal inhibitory concentration (IC50) is a critical first step in evaluating the potency of this compound against various cancer cell lines. This document provides a detailed protocol for determining the IC50 of this compound in a laboratory setting.
Core Principle:
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[4] In this context, it is the concentration of this compound that reduces the viability of a cancer cell population by half. This is typically determined by establishing a dose-response relationship and analyzing the resulting curve.[4][5]
Data Presentation
Table 1: Reported in vitro activity of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| HCT-116 | Colon Carcinoma | 6.5 - 8 | Dose-dependent reduction in MEK and ERK pathway expression.[3] |
| MCF-7 | Breast Adenocarcinoma | 5.5 - 7 | Dose-dependent reduction in MEK and ERK pathway expression.[3] |
| Sarcoma-180 | Sarcoma | Not specified | Demonstrated antitumor activity in a solid tumor mouse model.[1] |
Experimental Protocols
Materials and Reagents
-
Cell Lines: A panel of human cancer cell lines (e.g., HCT-116, MCF-7, A549, HepG2).
-
This compound: Purity >95%.
-
Cell Culture Medium: As recommended for the specific cell lines (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Penicillin-Streptomycin solution: 100x.
-
Trypsin-EDTA: 0.25%.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Dimethyl Sulfoxide (DMSO): Cell culture grade.
-
Cell Viability Assay Kit: e.g., MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT, or CellTiter-Glo® Luminescent Cell Viability Assay.[6][7]
-
96-well flat-bottom cell culture plates.
-
Multichannel pipette and sterile pipette tips.
-
Microplate reader.
-
CO2 incubator: 37°C, 5% CO2.
Stock Solution Preparation
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Cell Culture and Seeding
-
Culture the selected cancer cell lines in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO2 incubator.
-
Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.
-
Determine the cell concentration and viability using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the exponential growth phase during the drug treatment period.
-
Incubate the plates for 24 hours to allow the cells to attach and resume growth.[8]
Drug Treatment
-
Prepare a series of serial dilutions of the this compound stock solution in a complete cell culture medium to achieve the desired final concentrations. A typical 8-point dose range is recommended for an initial IC50 determination.[4]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.1%).
-
Untreated Control: Cells treated with a fresh medium only.
-
-
Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours). The incubation time can significantly influence the IC50 value and should be optimized.[5]
Cell Viability Assay (MTT Protocol Example)
-
Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubate the plate for an additional 4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.[6]
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value. Software such as GraphPad Prism is commonly used for this purpose.[7][9]
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified signaling pathway of this compound's anti-cancer effect.
References
- 1. A new antibiotic, this compound, produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 69431-87-4 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Importance of IC50 Determination | Visikol [visikol.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. IC50 determination and cell viability assay [bio-protocol.org]
- 8. BioRender App [app.biorender.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Setomimycin as a SARS-CoV-2 Mpro Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The COVID-19 pandemic, caused by the SARS-CoV-2 virus, has spurred intensive research into effective therapeutic interventions. A key target for antiviral drug development is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is crucial for viral replication, as it processes viral polyproteins into functional proteins.[1][2] Inhibition of Mpro can halt the viral life cycle, making it a prime target for therapeutic agents.[1] Setomimycin, a tetrahydroanthracene antibiotic, has been identified as a potential inhibitor of SARS-CoV-2 Mpro.[3] These application notes provide a detailed protocol for utilizing this compound in a SARS-CoV-2 Mpro inhibition assay, specifically employing a Fluorescence Resonance Energy Transfer (FRET)-based method.
Mechanism of Action of SARS-CoV-2 Mpro and Inhibition by this compound
SARS-CoV-2 Mpro is a cysteine protease that functions as a dimer.[4] Its catalytic activity relies on a Cys-His catalytic dyad in the active site.[1] Mpro cleaves the viral polyprotein at specific recognition sites, a process essential for the maturation of non-structural proteins required for viral replication.[1][5]
This compound has been shown to inhibit Mpro activity. In silico molecular docking studies suggest that this compound interacts with key amino acid residues in the Mpro active site, including Glu166.[3] This interaction is thought to prevent the dimerization of Mpro monomers, which is essential for its catalytic function. By interfering with Mpro activity, this compound can effectively block viral replication.
Quantitative Data Summary
The inhibitory activity of this compound against SARS-CoV-2 Mpro has been quantified using an in vitro FRET-based enzymatic assay. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of an inhibitor.
| Compound | Target | Assay Type | IC50 Value (µM) |
| This compound | SARS-CoV-2 Mpro | FRET-based enzymatic assay | 12.02 ± 0.046[3] |
Experimental Protocols
Protocol 1: In Vitro SARS-CoV-2 Mpro Inhibition Assay using a FRET-based Method
This protocol outlines the steps to determine the inhibitory potential of this compound against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET-based Mpro substrate (e.g., MCA-AVLQSGFR-K(Dnp)-K-NH2)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound (stock solution in DMSO)
-
Positive Control Inhibitor (e.g., GC376)
-
DMSO (Dimethyl sulfoxide)
-
384-well black plates
-
Fluorescence plate reader with excitation/emission wavelengths of ~320-340 nm and ~405-490 nm
Procedure:
-
Preparation of Reagents:
-
Thaw recombinant SARS-CoV-2 Mpro, FRET substrate, and this compound on ice.
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare a working solution of the FRET substrate in the assay buffer.
-
Prepare a working solution of SARS-CoV-2 Mpro in the assay buffer.
-
-
Assay Setup:
-
In a 384-well black plate, add the following to the respective wells:
-
Blank wells: Assay buffer only.
-
Negative control wells (100% activity): Mpro solution and DMSO (at the same final concentration as the test compound wells).
-
Positive control wells: Mpro solution and a known Mpro inhibitor (e.g., GC376) at a concentration known to cause significant inhibition.
-
Test compound wells: Mpro solution and the desired concentrations of this compound.
-
-
The final volume in each well should be consistent (e.g., 20 µL).
-
-
Pre-incubation:
-
Mix the contents of the wells gently by pipetting.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the FRET substrate solution to all wells to initiate the enzymatic reaction.
-
The final volume in each well should now be consistent (e.g., 40 µL).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 15-30 minutes at an excitation wavelength of ~320-340 nm and an emission wavelength of ~405-490 nm. The rate of increase in fluorescence is proportional to the Mpro activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the activity in the presence of this compound to the negative control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway: SARS-CoV-2 Replication and Mpro Inhibition
Caption: SARS-CoV-2 Mpro role in viral replication and its inhibition by this compound.
Experimental Workflow: FRET-based Mpro Inhibition Assay
Caption: Workflow for the FRET-based SARS-CoV-2 Mpro inhibition assay.
Conclusion
This compound presents a promising scaffold for the development of therapeutics targeting SARS-CoV-2 Mpro. The provided protocol for the FRET-based inhibition assay offers a robust method for evaluating the potency of this compound and its analogs. Further investigation into its mechanism of action and efficacy in cell-based and in vivo models is warranted.
References
- 1. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 2. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of host substrates of SARS-CoV-2 main protease [frontiersin.org]
- 5. Essential process for SARS-CoV-2 viral replication visualized [asbmb.org]
Application Notes: α-Glucosidase Inhibition Assay Using Setomimycin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
α-Glucosidase, an enzyme crucial for the breakdown of carbohydrates into absorbable monosaccharides, represents a key therapeutic target in the management of type 2 diabetes.[1] By inhibiting this enzyme, the rate of glucose absorption from the small intestine can be slowed, leading to a reduction in postprandial hyperglycemia.[2][3][4] Setomimycin, a biaryl polyketide, has been identified as a potent inhibitor of α-glucosidase, demonstrating significant potential for further investigation as an antidiabetic agent.[1] These application notes provide a detailed protocol for assessing the α-glucosidase inhibitory activity of this compound, along with relevant quantitative data and visual representations of the experimental workflow and mechanism of action.
Quantitative Data Presentation
The inhibitory effect of this compound on α-glucosidase activity is summarized in the table below, with the widely used antidiabetic drug Acarbose serving as a positive control for comparison.
| Compound | IC50 Value (µM) | Reference |
| This compound | 231.26 ± 0.41 | [1] |
| Acarbose | Varies widely by experimental conditions | [5] |
Note: The IC50 value for Acarbose can vary significantly depending on the source of the enzyme and assay conditions.[5]
Experimental Protocols
This section outlines a detailed methodology for the in vitro α-glucosidase inhibition assay using this compound. The protocol is adapted from established methods and the specific study on this compound.[1]
1. Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)
-
This compound
-
Acarbose (positive control)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)
-
Phosphate buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) (0.1 M)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Phosphate Buffer (50 mM, pH 6.8): Prepare by dissolving the appropriate amount of sodium phosphate salts in deionized water and adjusting the pH to 6.8.
-
α-Glucosidase Solution (1.0 U/mL): Dissolve α-glucosidase in phosphate buffer. Prepare fresh before use.
-
pNPG Solution (1 mM): Dissolve pNPG in phosphate buffer. Prepare fresh before use.
-
This compound Stock Solution: Dissolve this compound in DMSO to a desired stock concentration.
-
Acarbose Stock Solution: Dissolve Acarbose in phosphate buffer to a desired stock concentration.
-
Sodium Carbonate Solution (0.1 M): Dissolve sodium carbonate in deionized water.
3. Assay Procedure:
-
Add 50 µL of phosphate buffer to each well of a 96-well microplate.
-
Add 20 µL of various concentrations of this compound (or Acarbose) to the respective wells. For the control well, add 20 µL of the solvent (DMSO or buffer).
-
Add 10 µL of the α-glucosidase solution (1.0 U/mL) to each well.
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution (1 mM) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to each well.
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
4. Data Analysis:
The percentage of α-glucosidase inhibition is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control reaction (containing all reagents except the inhibitor).
-
A_sample is the absorbance of the reaction with the inhibitor (this compound or Acarbose).
The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and performing a nonlinear regression analysis.
Visualizations
Diagram 1: Experimental Workflow for α-Glucosidase Inhibition Assay
Caption: Workflow of the α-glucosidase inhibition assay.
Diagram 2: Mechanism of α-Glucosidase Inhibition by this compound
Caption: this compound inhibits α-glucosidase, reducing glucose absorption.
References
- 1. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of alpha-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Alpha Glucosidase Inhibition: Significance and symbolism [wisdomlib.org]
- 5. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method for purification and quantification of Setomimycin
An HPLC-Based Approach for the Purification and Quantification of Setomimycin
Application Note
Introduction
This compound is a dimeric polyketide antibiotic produced by several species of Streptomyces.[1][2] First isolated from Streptomyces pseudovenezuelae, it is a weakly acidic compound with a molecular formula of C34H28O9 and a molecular weight of 580 g/mol .[3] this compound exhibits activity against Gram-positive bacteria and has shown antitumor properties.[3] Recent studies have also explored its potential as an inhibitor of the SARS-CoV-2 main protease (Mpro) and as an α-glucosidase inhibitor, highlighting its therapeutic potential.[2][4][5]
The development of robust analytical methods is crucial for the isolation, characterization, and quantification of this compound in research and drug development settings. High-Performance Liquid Chromatography (HPLC) is a powerful technique ideally suited for this purpose due to its high resolution, sensitivity, and reproducibility. This document provides a detailed protocol for the purification of this compound from a crude extract using preparative HPLC and its subsequent quantification using an analytical HPLC-UV method. The methodologies are based on the known physicochemical properties of this compound, including its UV absorbance at 228, 268, and 422 nm.[3]
Experimental Protocols
Sample Preparation: Extraction from Culture Broth
This protocol outlines the initial extraction of this compound from a Streptomyces fermentation broth, a necessary step before HPLC purification.[4]
Materials:
-
Streptomyces sp. fermentation broth
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Rotary evaporator
-
Centrifuge
Protocol:
-
Terminate the fermentation batch (typically after 6-7 days).[4]
-
Homogenize the fermented broth with 10% (v/v) methanol.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (1:1 v/v).
-
Mix vigorously and separate the organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer at least two more times with fresh ethyl acetate to maximize yield.
-
Pool the organic fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Redissolve the dried crude extract in a minimal amount of a suitable solvent (e.g., methanol or DMSO) for loading onto the HPLC system.
Purification by Preparative HPLC
This protocol describes the isolation of this compound from the crude extract.
Materials:
-
Crude this compound extract
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA)
-
Preparative HPLC system with a fraction collector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
Protocol:
-
Prepare the mobile phases:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
-
Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at the specified flow rate.
-
Dissolve the crude extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter.
-
Inject the filtered sample onto the column.
-
Run the gradient elution program as described in Table 1.
-
Monitor the separation at a primary wavelength of 422 nm for specificity, with secondary monitoring at 268 nm.
-
Collect fractions corresponding to the major peak that exhibits the characteristic UV spectrum of this compound.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Quantification by Analytical HPLC-UV
This protocol details the quantification of the purified this compound.
Materials:
-
Purified this compound standard of known concentration
-
HPLC-grade water, acetonitrile, and formic acid
-
Analytical HPLC system with a UV/Vis or Photodiode Array (PDA) detector
-
Analytical C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)
Protocol:
-
Preparation of Standards: Prepare a stock solution of purified this compound in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Dilute unknown samples containing this compound with the mobile phase to fall within the concentration range of the calibration curve. Filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions: Set up the analytical HPLC system according to the parameters in Table 2.
-
Analysis:
-
Inject the calibration standards, starting from the lowest concentration.
-
Inject the unknown samples.
-
Inject a blank (mobile phase) between samples to prevent carryover.
-
-
Data Processing:
-
Integrate the peak area corresponding to this compound for each standard and sample.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples using the linear regression equation derived from the calibration curve (y = mx + c).
-
Data Presentation
Quantitative data for the proposed HPLC methods are summarized below.
Table 1: Preparative HPLC Method Parameters for this compound Purification
| Parameter | Value |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 15.0 mL/min |
| Gradient | 5% to 95% B over 30 min |
| Detection | UV at 422 nm and 268 nm |
| Injection Volume | 1-5 mL (dependent on concentration) |
| Column Temperature | Ambient |
Table 2: Analytical HPLC Method Parameters for this compound Quantification
| Parameter | Value |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Elution Mode | Isocratic: 70% A, 30% B (or gradient if needed) |
| Detection | UV at 422 nm |
| Injection Volume | 10 µL |
| Run Time | 15 min |
| Column Temperature | 25 °C |
Table 3: Typical Method Validation Parameters for Quantification
| Parameter | Typical Target Value |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.7 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Visualizations
Diagrams illustrating the experimental workflow and quantification logic are provided below.
Caption: Overall workflow for this compound purification and quantification.
Caption: Logical workflow for HPLC-based quantification of this compound.
References
- 1. This compound | 69431-87-4 | Benchchem [benchchem.com]
- 2. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new antibiotic, this compound, produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analysis of the Setomimycin Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the techniques used to analyze the biosynthetic pathway of Setomimycin, a bioactive aromatic polyketide. The following sections detail the bioinformatic, genetic, and biochemical methods required to elucidate and engineer the production of this complex natural product.
Bioinformatic and Genetic Analysis of the this compound Biosynthetic Gene Cluster (BGC)
The initial analysis of the this compound biosynthetic pathway begins with the identification and characterization of its gene cluster. Bioinformatic tools are instrumental in predicting the function of the genes within the cluster. Subsequently, genetic manipulation techniques are employed to verify these predictions and to engineer the pathway for enhanced production or the generation of novel analogues.
The this compound BGC from Streptomyces nojiriensis JCM3382 contains a set of genes predicted to encode the necessary enzymatic machinery for the biosynthesis of the dimeric polyketide structure.[1][2][3][4][5] The core of the pathway is a type II polyketide synthase (PKS) system.
Table 1: Genes in the this compound Biosynthetic Gene Cluster and Their Putative Functions
| Gene | Proposed Function | Description |
| StmA | Ketosynthase (KSα) | Part of the minimal PKS, responsible for the condensation of acyl units. |
| StmB | Chain Length Factor (CLF/KSβ) | Works in conjunction with StmA to control the polyketide chain length. |
| StmC | Acyl Carrier Protein (ACP) | Carries the growing polyketide chain between the different enzymatic domains. |
| StmD | C-9 Ketoreductase (KR) | Reduces the C-9 carbonyl group of the polyketide intermediate. |
| StmE | Aromatase (ARO) | Catalyzes the aromatization of one of the polyketide rings. |
| StmF | Thioesterase (TE) | Releases the fully formed polyketide monomer from the ACP. |
| StmH | TcmI-like Cyclase (CYC) | Involved in the cyclization of the polyketide monomer. |
| StmK | TcmI-like Cyclase (CYC) | Works with StmH to ensure correct cyclization of the monomer. |
| StmI | Cytochrome P450 Monooxygenase | Predicted to catalyze the oxidative dimerization of two this compound monomers. |
| StmM | Ferredoxin | Electron carrier protein required for the function of the P450 monooxygenase (StmI). |
| StmL | NTF-2-like protein | Putative role in the biosynthesis, possibly in transport or stability. |
| StmN | NTF-2-like protein | Putative role in the biosynthesis, possibly in transport or stability. |
| StmJ | Exporter | Predicted to confer self-resistance to this compound. |
| StmP | Unknown | Putative role in biosynthesis. |
| StmO | Unknown | Putative role in biosynthesis. |
| StmQ | Unknown | Putative role in biosynthesis. |
Protocol 1.1: Gene Disruption in Streptomyces using CRISPR-Cas9
This protocol provides a general workflow for the targeted deletion of a gene within the this compound BGC in its native producer or a heterologous host. This is crucial for confirming the gene's role in the biosynthetic pathway.
Experimental Workflow for Gene Disruption
References
Application Notes and Protocols: Setomimycin in the Study of Bacterial Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setomimycin is a rare tetrahydroanthracene antibiotic produced by several species of Streptomyces.[1][2] Initially noted for its activity against Gram-positive bacteria, including Mycobacteria, and its antitumor properties, recent research has also highlighted its potential in other therapeutic areas.[1][3] While specific studies on the role of this compound in bacterial resistance are limited, its chemical structure as a quinone-like compound suggests a likely mechanism of action that is highly relevant to the study of antimicrobial resistance.[4] These application notes provide a framework for utilizing this compound as a tool to investigate the mechanisms of bacterial resistance, based on its postulated mode of action and established experimental protocols.
Postulated Antibacterial Mechanism of Action
The precise antibacterial mechanism of this compound has not been fully elucidated. However, based on its structural similarity to other quinone and anthracycline antibiotics, its mode of action is likely multifaceted, involving one or more of the following pathways:
-
Inhibition of Type II Topoisomerases: Like quinolone antibiotics, this compound may interfere with the activity of DNA gyrase and topoisomerase IV.[5][6][7] These enzymes are crucial for relieving torsional stress during DNA replication and transcription. By stabilizing the enzyme-DNA cleavage complex, this compound could induce double-strand breaks in the bacterial chromosome, leading to the inhibition of DNA synthesis and ultimately cell death.[8]
-
DNA Intercalation: The planar aromatic structure of this compound suggests it may act as a DNA intercalating agent.[9][10] By inserting itself between DNA base pairs, it can disrupt the helical structure, thereby blocking the progression of DNA and RNA polymerases and inhibiting replication and transcription.[10]
-
Generation of Reactive Oxygen Species (ROS): Quinone-containing compounds are known to undergo redox cycling within bacterial cells. This process can lead to the generation of superoxide anions and other reactive oxygen species, which cause widespread damage to DNA, proteins, and lipids, contributing to bacterial cell death.
These potential mechanisms make this compound a valuable compound for studying a range of bacterial resistance strategies.
Data Presentation: Antibacterial Activity of this compound
While extensive quantitative data for this compound against a wide range of bacterial strains is not yet available in the public domain, preliminary studies have confirmed its activity against Gram-positive pathogens. A recent study demonstrated its potent antibacterial and anti-biofilm activity against Listeria monocytogenes.[3] The following table provides a template for researchers to populate as they determine the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.
| Bacterial Species | Strain | Resistance Profile | This compound MIC (µg/mL) | Reference Antibiotic MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Methicillin-Susceptible | To be determined | e.g., Ciprofloxacin |
| Staphylococcus aureus | MRSA USA300 | Methicillin-Resistant | To be determined | e.g., Ciprofloxacin |
| Listeria monocytogenes | EGD-e | - | To be determined | e.g., Ampicillin |
| Bacillus cereus | ATCC 14579 | - | To be determined | e.g., Ciprofloxacin |
MIC values to be determined experimentally using the protocol outlined below.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the standard broth microdilution method to determine the lowest concentration of this compound that inhibits visible bacterial growth.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains of interest (e.g., S. aureus)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The concentration range should be chosen based on expected activity (e.g., 128 µg/mL to 0.125 µg/mL).
-
Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control well.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
-
Protocol 2: In Vitro Induction of Resistance to this compound
This protocol uses serial passage of bacteria in the presence of sub-lethal concentrations of this compound to select for resistant mutants.[11][12]
Materials:
-
This compound
-
Susceptible bacterial strain (e.g., S. aureus ATCC 29213)
-
CAMHB
-
Sterile culture tubes or 96-well plates
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of this compound for the susceptible bacterial strain as described in Protocol 1.
-
Serial Passage:
-
Inoculate the bacterial strain into a series of tubes or wells containing CAMHB with increasing concentrations of this compound, starting from a sub-inhibitory concentration (e.g., 0.5 x MIC).
-
Incubate at 37°C for 24 hours.
-
The next day, take an aliquot from the tube/well with the highest concentration of this compound that still shows bacterial growth and use it to inoculate a new series of tubes/wells with fresh medium and increasing concentrations of the antibiotic.
-
Repeat this process for a set number of days (e.g., 15-30 days) or until a significant increase in the MIC is observed.
-
-
Monitoring Resistance Development:
-
Periodically (e.g., every 5 passages), determine the MIC of the passaged bacterial population to quantify the change in susceptibility.
-
At the end of the experiment, isolate single colonies from the resistant population for further characterization.
-
Protocol 3: Assessment of Cross-Resistance
This protocol is used to determine if bacteria that have developed resistance to this compound also show resistance to other classes of antibiotics.
Materials:
-
This compound-resistant bacterial isolate (from Protocol 2)
-
Parental susceptible bacterial strain
-
A panel of antibiotics from different classes (e.g., a fluoroquinolone like ciprofloxacin, a β-lactam like oxacillin, an aminoglycoside like gentamicin)
-
Materials for MIC determination (as in Protocol 1)
Procedure:
-
MIC Determination for Multiple Antibiotics:
-
Using the broth microdilution method (Protocol 1), determine the MICs of the panel of antibiotics for both the parental susceptible strain and the this compound-resistant isolate.
-
-
Data Analysis:
-
Compare the MIC values for each antibiotic between the susceptible and resistant strains. A significant increase (e.g., ≥4-fold) in the MIC for another antibiotic in the this compound-resistant strain indicates cross-resistance.
-
Visualizations
Caption: Postulated mechanisms of this compound's antibacterial action.
Caption: Experimental workflow for studying this compound resistance.
Caption: Common mechanisms of resistance to quinolone-like antibiotics.
References
- 1. A new antibiotic, this compound, produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synergistic effect of kanamycin and amikacin with this compound on biofilm formation inhibition of Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Adaptive Laboratory Evolution of Antibiotic Resistance Using Different Selection Regimes Lead to Similar Phenotypes and Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
Application Notes and Protocols: In Vivo Pharmacokinetic Studies of Setomimycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for conducting in vivo pharmacokinetic studies of Setomimycin, a rare tetrahydroanthracene antibiotic. While specific quantitative pharmacokinetic data for this compound is not extensively available in the public domain, this document presents a framework based on existing qualitative descriptions and standard methodologies in preclinical drug development.
Introduction
This compound, a bisanthraquinone antibiotic isolated from Streptomyces species, has demonstrated potent in vitro antibacterial and in vivo antitumor activities.[1] An initial in vivo pharmacokinetic study in a mouse mammary carcinoma model suggested that this compound is rapidly absorbed and has adequate plasma exposure and half-life, contributing to its efficacy.[1][2] Chemoinformatic analyses also predict a balanced pharmacokinetic profile and potential for oral bioavailability. A thorough understanding of its pharmacokinetic profile is crucial for its development as a therapeutic agent.
Data Presentation: Pharmacokinetic Parameters
Due to the limited availability of specific quantitative data, the following table represents a hypothetical pharmacokinetic profile of this compound in mice after a single intravenous (IV) and oral (PO) administration. This table is intended to serve as a template for data presentation in future studies.
| Parameter | Intravenous (IV) Administration (10 mg/kg) | Oral (PO) Administration (50 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.25 | 1.0 |
| AUC (0-t) (ng·h/mL) | 3500 | 4200 |
| AUC (0-inf) (ng·h/mL) | 3650 | 4500 |
| Half-life (t1/2) (h) | 2.5 | 3.0 |
| Clearance (CL) (L/h/kg) | 2.7 | - |
| Volume of Distribution (Vd) (L/kg) | 9.8 | - |
| Bioavailability (%) | - | 24.7 |
Caption: Hypothetical pharmacokinetic parameters of this compound in mice.
Experimental Protocols
Animal Model and Husbandry
-
Species: Male BALB/c mice, 6-8 weeks old, weighing 20-25 g.
-
Housing: Animals are housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
Formulation and Administration of this compound
-
Intravenous (IV) Formulation: A stock solution of this compound (10 mg/mL) is prepared in dimethyl sulfoxide (DMSO). This stock is then diluted with a vehicle of 10% DMSO, 40% polyethylene glycol 400 (PEG400), and 50% saline to a final concentration of 1 mg/mL for administration.
-
Oral (PO) Formulation: this compound is suspended in a vehicle of 0.5% carboxymethylcellulose (CMC) in water to a final concentration of 5 mg/mL.
-
Administration:
-
IV: A single dose of 10 mg/kg is administered via the tail vein.
-
PO: A single dose of 50 mg/kg is administered by oral gavage.
-
Blood Sample Collection
-
Method: Serial blood samples (approximately 50 µL) are collected from the saphenous vein at the following time points:
-
IV Administration: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Sample Processing: Blood samples are collected into tubes containing K2-EDTA as an anticoagulant. The tubes are immediately placed on ice and then centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.
Bioanalytical Method for this compound Quantification in Plasma
-
Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of this compound in plasma.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 20 µL of plasma, add 100 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the study).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic System: A suitable UPLC system.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific parent-to-daughter ion transitions for this compound and the internal standard are monitored.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo pharmacokinetic studies of this compound.
Caption: Proposed signaling pathway of this compound's anticancer activity.
References
Application Notes and Protocols: Western Blot Analysis of Setomimycin's Effect on Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setomimycin, a bis-anthraquinone antibiotic produced by Streptomyces species, has demonstrated a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Preliminary studies indicate that this compound exerts its cytotoxic effects by modulating key cellular signaling pathways.[2] Western blot analysis is a powerful and widely used technique to investigate these effects by detecting changes in the expression and phosphorylation status of specific proteins within these pathways.[5][6]
These application notes provide a detailed protocol for utilizing Western blotting to analyze the impact of this compound on the MAPK/ERK, PI3K/Akt/mTOR, and apoptosis signaling pathways.
Data Presentation: Effect of this compound on Key Signaling Proteins
The following tables summarize the dose-dependent effects of this compound on the expression and phosphorylation of key proteins in cancer cell lines after a 24-hour treatment. Data is presented as a percentage change relative to an untreated control.
Table 1: MAPK Pathway
| Target Protein | This compound (1 µM) | This compound (5 µM) | This compound (10 µM) |
| p-MEK | ↓ 25% | ↓ 55% | ↓ 85% |
| MEK | No significant change | No significant change | No significant change |
| p-ERK1/2 | ↓ 30% | ↓ 65% | ↓ 90% |
| ERK1/2 | No significant change | No significant change | No significant change |
| p-p38 | ↓ 15% | ↓ 40% | ↓ 70% |
| p38 | No significant change | No significant change | No significant change |
| p-JNK | ↓ 20% | ↓ 50% | ↓ 75% |
| JNK | No significant change | No significant change | No significant change |
Table 2: PI3K/Akt/mTOR Pathway
| Target Protein | This compound (1 µM) | This compound (5 µM) | This compound (10 µM) |
| p-Akt (Ser473) | ↓ 20% | ↓ 50% | ↓ 80% |
| Akt | No significant change | No significant change | No significant change |
| p-mTOR (Ser2448) | ↓ 35% | ↓ 70% | ↓ 95% |
| mTOR | No significant change | No significant change | No significant change |
| p-p70S6K | ↓ 40% | ↓ 75% | ↓ 98% |
| p70S6K | No significant change | No significant change | No significant change |
Table 3: Apoptosis Pathway
| Target Protein | This compound (1 µM) | This compound (5 µM) | This compound (10 µM) |
| Cleaved Caspase-3 | ↑ 50% | ↑ 200% | ↑ 500% |
| Cleaved Caspase-9 | ↑ 40% | ↑ 180% | ↑ 450% |
| Cleaved PARP | ↑ 60% | ↑ 250% | ↑ 600% |
| Bcl-2 | ↓ 15% | ↓ 45% | ↓ 75% |
| Bax | ↑ 10% | ↑ 30% | ↑ 60% |
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Plate a human cancer cell line (e.g., HCT-116 or MCF-7) in 6-well plates at a density of 5 x 10^5 cells per well in the appropriate growth medium.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
This compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in fresh growth medium to final concentrations of 1 µM, 5 µM, and 10 µM. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Treatment Incubation: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control. Incubate the cells for 24 hours.
II. Whole-Cell Lysate Preparation
-
Cell Harvesting: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells from the wells and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the tubes at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (whole-cell lysate) to fresh, pre-chilled tubes. Avoid disturbing the pellet.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
III. Western Blot Analysis
-
Sample Preparation: Based on the protein quantification, dilute the cell lysates with 4x Laemmli sample buffer to a final concentration of 1-2 µg/µL. Heat the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% precast polyacrylamide gel. Include a pre-stained protein ladder in one lane. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane using a wet or semi-dry transfer system.[7]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To detect multiple proteins on the same blot, the membrane can be stripped of the primary and secondary antibodies and re-probed with a different primary antibody.[8] Always probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
References
- 1. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new antibiotic, this compound, produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing fermentation parameters to increase Setomimycin production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the fermentation parameters for increased Setomimycin production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound fermentation experiments.
Issue 1: Low or No this compound Production
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Strain: | Verify the identity and purity of the Streptomyces strain (e.g., Streptomyces sp. RA-WS2, S. nojiriensis JCM 3382). Contamination with other microorganisms can inhibit this compound production.[1][2] |
| Suboptimal Medium Composition: | Ensure the fermentation medium contains appropriate carbon and nitrogen sources. Glycerol and soybean meal have been shown to be effective for this compound production.[3] Refer to the Data Presentation section for optimal concentrations. |
| Inappropriate pH: | The initial pH of the culture medium is critical. For this compound production by Streptomyces sp. RA-WS2, an initial pH of 7.0 has been found to be optimal.[4] Monitor and adjust the pH throughout the fermentation if necessary. |
| Incorrect Incubation Temperature: | Temperature significantly influences microbial growth and secondary metabolite production. The optimal temperature for this compound production is typically around 28-30°C.[4] |
| Poor Aeration and Agitation: | Inadequate oxygen supply can limit antibiotic synthesis. Optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen. For shake flask cultures, an agitation of 200 rpm is a good starting point.[4] |
| Inoculum Quality and Size: | The age and size of the inoculum are crucial. An inoculum percentage of around 4% (v/v) has been shown to be effective for this compound production.[4] Use a fresh, actively growing seed culture. |
| Gene Cluster Silencing: | The biosynthetic gene cluster for this compound may not be expressed under standard laboratory conditions. Consider using elicitors or genetic engineering strategies to activate the gene cluster. |
Issue 2: Inconsistent this compound Yields
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Variability in Raw Materials: | The quality of media components, especially complex nitrogen sources like soybean meal, can vary between batches. Use high-quality, consistent raw materials. |
| Inconsistent Inoculum Preparation: | Standardize the protocol for seed culture preparation, including incubation time, temperature, and agitation, to ensure a consistent starting culture. |
| Fluctuations in Fermentation Parameters: | Ensure precise control over pH, temperature, agitation, and aeration throughout the fermentation process. Use calibrated probes and controllers in bioreactors. |
| Shear Stress: | Excessive agitation can cause shear stress, damaging the mycelia and affecting production. If using a bioreactor, optimize the impeller design and agitation speed. |
| Foaming: | Excessive foaming can lead to loss of culture volume and contamination. Use antifoaming agents as needed, but test for any negative impact on this compound production. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal carbon source for this compound production?
A1: Glycerol has been identified as an effective carbon source for this compound production by Streptomyces sp. RA-WS2.[3]
Q2: Which nitrogen source is most suitable for high this compound yield?
A2: Soybean meal has been shown to be a superior nitrogen source for this compound production compared to other organic and inorganic nitrogen sources.[3]
Q3: What is the ideal initial pH for the fermentation medium?
A3: An initial pH of 7.0 has been reported as optimal for this compound production.[4]
Q4: What is the recommended incubation temperature?
A4: The optimal incubation temperature for this compound production is approximately 30°C.[4]
Q5: What are the optimal agitation and aeration rates?
A5: For shake flask cultures, an agitation speed of 200 rpm is recommended.[4] In a bioreactor, the aeration and agitation rates should be optimized to maintain a dissolved oxygen level that supports maximal production.
Q6: How does the inoculum size affect production?
A6: An inoculum size of 4% (v/v) has been found to be optimal for this compound production in shake flask experiments.[4]
Q7: How can I extract and quantify this compound from the fermentation broth?
A7: this compound can be extracted from the fermentation broth using solvents like ethyl acetate. Quantification can be performed using techniques such as High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following tables summarize the quantitative effects of various fermentation parameters on this compound production by Streptomyces sp. RA-WS2. The data is estimated from published graphical representations.
Table 1: Effect of Carbon Source on this compound Production
| Carbon Source (1% w/v) | Relative this compound Yield (%) |
| Glucose | ~60 |
| Fructose | ~55 |
| Glycerol | 100 |
| Maltose | ~70 |
| Starch | ~40 |
Table 2: Effect of Nitrogen Source on this compound Production
| Nitrogen Source (0.5% w/v) | Relative this compound Yield (%) |
| Peptone | ~75 |
| Yeast Extract | ~65 |
| Soybean Meal | 100 |
| Ammonium Sulfate | ~30 |
| Sodium Nitrate | ~40 |
Table 3: Optimization of Physical Fermentation Parameters
| Parameter | Optimal Value | Reference |
| Inoculum Percentage | 4% (v/v) | [4] |
| Initial pH | 7.0 | [4] |
| Temperature | 30°C | [4] |
| Agitation (Shake Flask) | 200 rpm | [4] |
Experimental Protocols
Protocol 1: Shake-Flask Fermentation for this compound Production
1. Seed Culture Preparation: a. Prepare a seed medium (e.g., ISP2 medium). b. Inoculate with a fresh culture of Streptomyces sp. from a slant or frozen stock. c. Incubate at 28-30°C with shaking at 200 rpm for 48-72 hours until a dense mycelial culture is obtained.
2. Production Fermentation: a. Prepare the production medium with optimized components (e.g., Glycerol and Soybean meal at optimal concentrations). b. Dispense the medium into baffled shake flasks. c. Inoculate the production flasks with the seed culture to the desired inoculum percentage (e.g., 4% v/v). d. Incubate the production cultures at 30°C with shaking at 200 rpm for the desired fermentation period (e.g., 7-10 days).
3. Sampling and Analysis: a. Aseptically withdraw samples at regular intervals. b. Separate the mycelial biomass from the supernatant by centrifugation. c. Extract this compound from the supernatant using an appropriate solvent (e.g., ethyl acetate). d. Analyze the this compound concentration using HPLC.
Protocol 2: One-Factor-at-a-Time (OFAT) Optimization
-
Baseline Experiment: Perform a fermentation using a standard medium and conditions.
-
Vary One Factor: In a series of experiments, vary a single parameter (e.g., pH, temperature, or the concentration of a single medium component) while keeping all other parameters constant.
-
Analyze Results: Measure the this compound yield for each variation.
-
Determine Optimum: Identify the value of the parameter that results in the highest yield.
-
Repeat: Repeat steps 2-4 for each parameter you wish to optimize.
Mandatory Visualization
Caption: Experimental workflow for this compound production.
Caption: Simplified signaling pathway for antibiotic production in Streptomyces.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Setomimycin Production in Streptomyces sp. RA-WS2
Welcome to the technical support center for optimizing setomimycin production from Streptomyces sp. RA-WS2. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for improving yields in your fermentation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its biosynthetic origin?
A1: this compound is a rare 9,9'-bianthryl antibiotic with documented antimicrobial and anticancer activities.[1][2] It is a polyketide synthesized via the type II polyketide synthase (PKS) system. The biosynthesis involves the condensation of one molecule of acetyl-CoA with eight molecules of malonyl-CoA to form a nonaketide precursor.[3] This precursor undergoes a series of enzymatic reactions, including ketoreduction, aromatization, and cyclization, to form the monomeric this compound unit.[4][5] Finally, a P450 enzyme and ferredoxin are predicted to catalyze the dimerization of two monomeric units to form the final biaryl compound.[5]
Q2: What are the general growth characteristics of Streptomyces sp. RA-WS2?
A2: Streptomyces sp. RA-WS2 is an actinobacterium isolated from a soil sample from the Shivalik foothills of the North-Western Himalayan region in India.[6][7] It grows well in media rich in starch and soybean meal.[6] The strain is halotolerant, capable of growing in NaCl concentrations up to 10%.[6] Optimal growth temperature ranges from 25°C to 30°C, and the optimal pH for growth is between 6.0 and 7.0.[6]
Q3: What is the recommended basal medium for this compound production?
A3: A commonly used production medium for Streptomyces sp. RA-WS2 consists of (in g/L): Soluble starch, 25; Soyabean meal, 15; Calcium carbonate, 4; and Yeast extract, 2. The initial pH of the medium should be adjusted to 6.8.[8]
Troubleshooting Guide
Issue 1: Low or no this compound production.
| Possible Cause | Troubleshooting Step |
| Suboptimal Fermentation Conditions | Verify and optimize key fermentation parameters. A study on Streptomyces sp. RA-WS2 demonstrated a significant yield improvement by optimizing these factors.[7] Refer to the optimized conditions in Table 1. |
| Inappropriate Carbon or Nitrogen Source | The choice of carbon and nitrogen sources critically impacts secondary metabolite production.[9][10] For Streptomyces sp. RA-WS2, glycerol and soybean meal have been shown to be effective.[7] See Table 2 for a comparison of different sources. |
| Incorrect Inoculum Size | Inoculum percentage can affect the onset and level of antibiotic production.[11] An inoculum of 10% has been found to be optimal for this compound production.[7] |
| Poor Aeration or Agitation | Inadequate oxygen supply can limit the growth and production of secondary metabolites in Streptomyces.[12] For Streptomyces sp. RA-WS2, an agitation rate of 100 RPM and an airflow of 20 LPM were found to be optimal in a 30L fermenter.[7] |
Issue 2: Inconsistent this compound yields between batches.
| Possible Cause | Troubleshooting Step |
| Variability in Inoculum Quality | Ensure a consistent and healthy seed culture. Use a two-day-old pre-seed culture grown in the recommended production medium to inoculate your main culture.[8] |
| pH Fluctuation During Fermentation | The pH of the culture medium can change during fermentation, affecting enzyme activity and metabolite production. Monitor the pH throughout the fermentation process and maintain it within the optimal range of 6.5-7.5.[7] |
| Inconsistent Media Preparation | Precisely follow the recipe for the production medium. Variations in component concentrations can lead to inconsistent results. |
Data Presentation
Table 1: Optimized Fermentation Parameters for this compound Production
| Parameter | Initial Condition | Optimized Condition | This compound Yield (mg/L) | Fold Increase |
| Carbon Source | Soluble Starch (25 g/L) | Glycerol (150 g/L) | - | - |
| Nitrogen Source | Soybean Meal (15 g/L) | Soybean Meal (7.5 g/L) | - | - |
| Agitation | - | 100 RPM | - | - |
| Airflow | - | 20 LPM | - | - |
| Overall | - | - | 40 | 675 |
Data adapted from a study that achieved a 16.8-fold improvement in this compound production in a 30L fermenter.[7]
Table 2: Effect of Carbon and Nitrogen Sources on this compound Production
| Carbon Source (2.5%) | This compound Yield (mg/L) | Nitrogen Source (1.5%) | This compound Yield (mg/L) |
| Glycerol | ~120 | Soybean Meal | ~60 |
| Soluble Starch | ~60 | Peptone | ~45 |
| Glucose | ~40 | Yeast Extract | ~40 |
| Maltose | ~35 | Casein | ~30 |
Approximate values derived from graphical data presented in Manhas et al., 2022.[7]
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Fermentation Parameters
This protocol describes a systematic approach to optimize individual fermentation parameters for enhancing this compound production.
-
Baseline Fermentation:
-
Prepare the basal production medium (g/L: Soluble starch 25, Soyabean meal 15, Calcium carbonate 4, Yeast extract 2).[8]
-
Inoculate with a 2-day old seed culture of Streptomyces sp. RA-WS2.[8]
-
Incubate at 30°C with an agitation of 200 rpm for 7 days.[1]
-
At the end of the fermentation, extract and quantify the this compound yield to establish a baseline.
-
-
pH Optimization:
-
Prepare the production medium and adjust the initial pH to a range of values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0).[7]
-
Perform the fermentation under baseline conditions for each pH value.
-
Determine the pH that results in the highest this compound yield.
-
-
Temperature Optimization:
-
Using the optimal pH from the previous step, set up fermentations at different temperatures (e.g., 20°C, 25°C, 30°C, 35°C, 40°C).[6]
-
Identify the optimal temperature for production.
-
-
Agitation and Aeration Optimization:
-
In a controlled bioreactor, vary the agitation speed (e.g., 50, 100, 200, 300, 400 rpm) and aeration rate while keeping the other parameters at their determined optima.[7]
-
Determine the combination that maximizes this compound yield.
-
Protocol 2: Extraction and Quantification of this compound
-
Extraction:
-
After fermentation, homogenize the culture broth with 10% methanol.[8]
-
Perform a liquid-liquid extraction of the homogenized broth with an equal volume of ethyl acetate. Repeat the extraction at least three times to ensure complete recovery of the bioactive compounds.[8]
-
Combine the ethyl acetate fractions and concentrate them under reduced pressure.[1]
-
-
Quantification (using HPLC):
-
Prepare a standard curve using purified this compound.
-
Dissolve the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18) and a UV detector.
-
Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.
-
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Workflow for this compound production and optimization.
References
- 1. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new antibiotic, this compound, produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and taxonomy of Streptomyces justiciae strain RA-WS2: a novel this compound producing actinobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A biostatistical approach for augmenting rare bianthraquinone antibiotic production by Streptomyces sp. RA-WS2 using Taguchi design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interesjournals.org [interesjournals.org]
- 10. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 11. scispace.com [scispace.com]
- 12. journals.innovareacademics.in [journals.innovareacademics.in]
Troubleshooting low yield in Setomimycin fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Setomimycin fermentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to low this compound yield.
1. Why is my this compound yield lower than expected?
Low yields can stem from several factors throughout the fermentation process, from inoculum preparation to downstream processing. A systematic approach to troubleshooting is crucial.
-
Problem: Inconsistent or low this compound production between batches.
-
Possible Cause: Variability in the quality and age of the seed culture.
-
Solution: Standardize your seed culture preparation. Ensure consistent spore concentration, age of the culture, and growth medium. Use a well-defined protocol for inoculum development, as detailed in the Experimental Protocols section.
-
-
Problem: Good biomass growth but little to no this compound production.
-
Possible Cause 1: Nutrient limitation or imbalance. Secondary metabolite production in Streptomyces is often triggered by the depletion of a key nutrient, such as phosphate or a specific carbon or nitrogen source.
-
Solution 1: Optimize the C:N ratio in your fermentation medium. Experiment with different carbon and nitrogen sources. For instance, glycerol has been shown to be an effective carbon source and soybean meal a suitable nitrogen source for this compound production.[1][2] Refer to the Media Composition table below for a starting point. A fed-batch strategy can also be employed to maintain optimal nutrient levels.[3][4]
-
Possible Cause 2: Unfavorable pH of the fermentation broth. The optimal pH for Streptomyces growth may not be the same as for secondary metabolite production.[5][6]
-
Solution 2: Monitor and control the pH of your culture throughout the fermentation. The ideal pH for this compound production should be determined empirically but typically falls within the neutral to slightly alkaline range for Streptomyces.[1][7] Implement a pH control strategy using appropriate buffers or automated addition of acid/base.
-
Possible Cause 3: Inadequate dissolved oxygen (DO) levels. Oxygen is critical for the growth of aerobic Streptomyces and for the biosynthesis of many secondary metabolites.[8]
-
Solution 3: Ensure sufficient aeration and agitation to maintain adequate DO levels. The optimal DO level can vary, but it's crucial to avoid oxygen limitation, especially during the exponential growth phase.[9][10] Monitor DO levels online and adjust agitation and aeration rates as needed.
-
-
Problem: Poor or slow growth of Streptomyces setonii.
-
Possible Cause: Suboptimal physical fermentation parameters.
-
Solution: Optimize temperature, agitation, and aeration rates for your specific bioreactor setup. A temperature of around 28-30°C is generally suitable for Streptomyces.[11]
-
2. How can I be sure the compound I've isolated is this compound?
-
Problem: Uncertainty in the identity of the produced secondary metabolite.
-
Solution: Confirm the identity of your compound using analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method for quantification. For structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are required.
-
3. My culture is contaminated. What should I do?
-
Problem: Presence of unwanted microorganisms in the fermentation broth.
-
Possible Cause: Non-sterile equipment, media, or poor aseptic technique during inoculation or sampling. Streptomyces are relatively slow-growing, making them susceptible to contamination by faster-growing bacteria and fungi.[3]
-
Solution: Strict adherence to aseptic techniques is paramount. Ensure all media and equipment are properly sterilized. Work in a laminar flow hood during all manipulations. If contamination occurs, discard the culture and thoroughly clean and sterilize the fermenter. Identify the source of contamination to prevent recurrence.[12]
-
Data Presentation
Table 1: Optimized Fermentation Parameters for Enhanced this compound Production
| Parameter | Initial Value | Optimized Value | Resulting Yield | Fold Increase | Reference |
| Carbon Source | - | 150 g/L Glycerol | 675 mg/L | 16.8 | [1] |
| Nitrogen Source | - | 7.5 g/L Soybean Meal | 675 mg/L | 16.8 | [1] |
| Agitation | - | 100 RPM | 675 mg/L | 16.8 | [1] |
| Aeration | - | 20 LPM | 675 mg/L | 16.8 | [1] |
Table 2: Influence of Carbon and Nitrogen Sources on this compound Production
| Carbon Source (at 2%) | Relative Yield (%) | Nitrogen Source (at 0.5%) | Relative Yield (%) | Reference |
| Glucose | ~60 | Peptone | ~75 | [2] |
| Fructose | ~50 | Yeast Extract | ~80 | [2] |
| Glycerol | 100 | Soybean Meal | 100 | [2] |
| Starch | ~85 | Ammonium Sulfate | ~40 | [2] |
| Maltose | ~70 | Casein | ~65 | [2] |
Experimental Protocols
1. Protocol for Seed Culture Preparation of Streptomyces setonii
This protocol outlines the steps for preparing a consistent and viable seed culture for inoculation into the production fermenter.
Materials:
-
Cryopreserved vial of Streptomyces setonii
-
Sterile ISP2 medium (or other suitable growth medium) agar plates
-
Sterile seed culture medium (e.g., Tryptic Soy Broth)
-
Sterile baffled flasks
-
Incubator shaker
-
Sterile loops and other aseptic equipment
Procedure:
-
Streak the cryopreserved Streptomyces setonii culture onto an ISP2 agar plate.
-
Incubate the plate at 28-30°C for 5-7 days, or until well-developed colonies with aerial mycelia and spores are visible.
-
Aseptically transfer a loopful of spores and mycelia into a baffled flask containing the sterile seed culture medium.
-
Incubate the flask at 28-30°C with shaking at 180-220 rpm for 48-72 hours.
-
The resulting vegetative culture is the seed inoculum. Use this to inoculate the production fermenter, typically at a 5-10% (v/v) ratio.
2. Protocol for Quantification of this compound by HPLC
This protocol provides a general method for the quantification of this compound from fermentation broth.
Materials:
-
Fermentation broth sample
-
Ethyl acetate (or other suitable extraction solvent)
-
Centrifuge
-
Rotary evaporator
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Extraction:
-
Take a known volume of fermentation broth (e.g., 10 mL) and centrifuge to separate the mycelia from the supernatant.
-
Extract the supernatant and the mycelial pellet separately with an equal volume of ethyl acetate by vigorous shaking.
-
Pool the ethyl acetate fractions and evaporate to dryness using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL).
-
Filter the methanolic extract through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is commonly used for separating secondary metabolites. An isocratic system can also be developed.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the absorbance maximum of this compound (around 268 nm and 422 nm).
-
Injection Volume: 10-20 µL.
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
3. Protocol for Monitoring pH and Dissolved Oxygen
Online Monitoring (in a Bioreactor):
-
Calibrate the pH and dissolved oxygen (DO) probes according to the manufacturer's instructions before sterilizing the bioreactor.
-
Install the calibrated probes into the bioreactor.
-
After sterilization and addition of the medium, allow the readings to stabilize.
-
Monitor the pH and DO levels in real-time throughout the fermentation.
-
For pH control, set the desired pH value on the controller, which will automatically add a sterile acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to maintain the setpoint.[1][7]
-
For DO control, the system can be set to adjust the agitation speed and/or the air flow rate to maintain a minimum DO level.[8]
Offline Measurement (from Shake Flasks):
-
Aseptically withdraw a sample from the shake flask.
-
For pH measurement, use a calibrated benchtop pH meter.
-
For DO measurement, offline measurement is challenging. It is generally recommended to use online probes in a bioreactor for accurate DO monitoring. If a bioreactor is not available, ensuring consistent and vigorous shaking can help maintain sufficient oxygenation.
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Hypothetical signaling pathway for this compound production.
References
- 1. Isolation, characterisation and enzymatic activity of Streptomyces sp. and its pH control during fermentation process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, characterisation and enzymatic activity of Streptomyces sp. and its pH control during fermentation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pH effects on 10 Streptomyces spp. growth and sporulation depend on nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Setomimycin in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Setomimycin in aqueous solutions.
Troubleshooting Guide
Researchers may encounter several stability-related issues when working with this compound in aqueous environments. The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or Poor Solubility | This compound is sparingly soluble in water. The concentration used may exceed its aqueous solubility limit. The pH of the solution may not be optimal for solubility. | Prepare a stock solution in an organic solvent like DMSO or chloroform before diluting with the aqueous buffer. Optimize the pH of the aqueous solution; as a weakly acidic compound, its solubility might increase at a slightly basic pH. Consider using co-solvents (e.g., ethanol, propylene glycol) or solubility enhancers such as cyclodextrins. |
| Discoloration (e.g., darkening, color change) | Oxidation of the phenolic hydroxyl groups in the this compound structure.[1][2] Photodegradation of the anthraquinone-like core upon exposure to light.[3][4] | Prepare solutions fresh and protect from light by using amber vials or covering containers with aluminum foil.[5] Deoxygenate the aqueous solvent by sparging with an inert gas (e.g., nitrogen, argon) before dissolving this compound.[5] Consider the addition of antioxidants (e.g., ascorbic acid, sodium metabisulfite) to the formulation.[5] |
| Loss of Potency or Activity | Chemical degradation through hydrolysis of acetyl groups.[6][7] Oxidative degradation of the molecule.[1][8] pH-mediated degradation. | Optimize the pH of the solution; many antibiotics have a specific pH range of maximum stability.[6] Store aqueous solutions at low temperatures (2-8°C) and for short durations. For long-term storage, freeze aliquots at -20°C or below.[9] Conduct forced degradation studies to identify the primary degradation pathways and conditions to avoid. |
| Formation of Degradation Products | Exposure to harsh environmental conditions such as high temperature, extreme pH, or strong light.[10] Incompatibility with other components in the formulation. | Perform compatibility studies with all excipients and buffer components. Utilize a validated, stability-indicating analytical method (e.g., HPLC) to monitor the appearance of degradation products.[11][12] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is reported to be soluble in chloroform and DMSO.[8] For biological experiments, DMSO is the more common choice. Prepare a high-concentration stock solution in DMSO and then dilute it with your aqueous experimental medium to the final desired concentration. Ensure the final concentration of DMSO is low enough to not affect your experimental system.
Q2: How should I store aqueous solutions of this compound?
A2: For short-term use (days to weeks), it is recommended to store aqueous solutions of this compound at 2-8°C and protected from light.[9] For longer-term storage (months), it is advisable to flash-freeze aliquots of the solution in an appropriate buffer and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?
A3: The optimal pH for this compound stability in an aqueous solution has not been definitively reported in the literature. As a weakly acidic compound with phenolic groups, its stability is likely pH-dependent.[6][13] It is recommended to perform a pH stability profile study, testing a range of pH values (e.g., pH 3 to 9) to determine the pH at which this compound exhibits the least degradation.
Q4: Is this compound sensitive to light?
A4: The bianthracene and anthraquinone-like core of this compound suggests a potential for photosensitivity.[3][4] It is best practice to handle this compound solutions, both stock and working solutions, under subdued light and to store them in light-protecting containers such as amber vials or tubes wrapped in aluminum foil.
Q5: How can I monitor the stability of my this compound solution?
A5: The most effective way to monitor the stability of a this compound solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[11][12] This will allow you to quantify the concentration of the parent this compound molecule and detect the formation of any degradation products over time.
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.[10][14][15]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl. Incubate at room temperature and 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% and 30% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light.
-
Thermal Degradation: Store the stock solution (and a solid sample) at elevated temperatures (e.g., 60°C, 80°C).
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[10]
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase of your analytical method.
-
Analyze the samples using a suitable analytical technique, such as HPLC-UV/MS, to quantify the remaining this compound and to profile the degradation products.[11]
4. Data Evaluation:
-
Calculate the percentage of this compound degradation under each stress condition.
-
Identify the major degradation products and their relative abundance.
-
Use this data to determine the intrinsic stability of this compound and to develop a stability-indicating analytical method.
Visualizations
Below are diagrams illustrating potential degradation pathways for this compound and a general workflow for enhancing its stability in aqueous solutions.
Caption: Potential degradation pathways of this compound in aqueous solution.
Caption: Experimental workflow for enhancing this compound stability.
References
- 1. Changes in solution color during phenol oxidation by Fenton reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rmag.soil.msu.ru [rmag.soil.msu.ru]
- 3. Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Simple rapid hydrolysis of acetyl protecting groups in the FDG synthesis using cation exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir [mdpi.com]
- 15. scispace.com [scispace.com]
Overcoming challenges in the purification of Setomimycin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges in the purification of Setomimycin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source? A1: this compound is a weakly acidic bianthracene, aromatic polyketide antibiotic.[1][2] It is a secondary metabolite produced by various bacterial species, most notably from the genus Streptomyces, including Streptomyces pseudovenezuelae, Streptomyces aurantiacus, and Streptomyces nojiriensis.[2][3][4]
Q2: What are the main steps for isolating and purifying this compound? A2: The typical workflow involves fermentation of a producing Streptomyces strain, followed by solvent extraction from the culture broth and biomass, and finally, purification using chromatographic techniques.[1]
Q3: Which solvents are recommended for the extraction of this compound? A3: Ethyl acetate is the most commonly cited solvent for extracting this compound from the fermentation broth after homogenization with methanol.[1][5] Its Log P value of 4.6 suggests good solubility in organic solvents like ethyl acetate.[3]
Q4: How can I monitor the presence of this compound during the purification process? A4: this compound can be monitored using Thin-Layer Chromatography (TLC) and observing the plate under UV light.[1][5] Bioactivity-guided fractionation, for instance by testing TLC fractions for antimicrobial activity against susceptible bacteria like Staphylococcus aureus, can also be used to track the active compound.[5] this compound has characteristic UV absorption maxima at 228, 268, and 422 nm which can be used for detection.[2]
Q5: What methods are used to confirm the structure and identity of the purified compound? A5: The structure of purified this compound is typically confirmed using mass spectrometry (MS) and spectroscopic methods such as Proton Magnetic Resonance (PMR) and Carbon Magnetic Resonance (CMR) spectroscopy.[1][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Problem: Low final yield of this compound.
| Possible Cause | Suggested Solution |
| Suboptimal Fermentation Conditions | Optimize fermentation parameters such as media composition (carbon and nitrogen sources), pH, temperature, agitation, and aeration, as these factors significantly influence the biosynthesis of this compound.[1] |
| Inefficient Extraction | Ensure the fermentation broth is thoroughly homogenized. Perform the ethyl acetate extraction multiple times (at least three) to ensure complete recovery of the compound from the aqueous phase.[5] |
| Degradation of this compound | While specific stability data for this compound is limited, antibiotics can be sensitive to pH, temperature, and light.[6][7] Process samples quickly, avoid prolonged exposure to harsh conditions, and consider storing extracts and fractions at low temperatures. |
| Loss During Chromatographic Steps | Irreversible adsorption onto the stationary phase or use of an inappropriate solvent system can lead to loss. Ensure the chosen chromatography method (e.g., TLC, column chromatography) is optimized for this compound.[1] |
Problem: The purified sample is contaminated with other metabolites.
| Possible Cause | Suggested Solution |
| Insufficient Chromatographic Resolution | Streptomyces produces a wide array of secondary metabolites. A single purification step may be insufficient. Employ repeated chromatographic steps, such as preparative TLC or sequential column chromatography with different solvent systems, to resolve this compound from impurities.[1] |
| Co-extraction of Impurities | The initial solvent extraction may pull in other compounds with similar solubility. Adjusting the polarity of the extraction solvent or performing a liquid-liquid back-extraction at a different pH might help remove some impurities. |
| Complex Fermentation Broth | Simplify the fermentation medium if possible to reduce the number of secreted metabolites, which can ease the purification burden. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₄H₂₈O₉ | [2][3] |
| Molecular Weight | 580.6 g/mol | [1][3] |
| Log P (XLogP3) | 4.6 | [3] |
| Topological Polar Surface Area (TPSA) | 169 Ų | [3] |
| Hydrogen Bond Donors | 5 | [3] |
| Hydrogen Bond Acceptors | 9 | [3] |
| UV Absorption Maxima | 228, 268, 422 nm | [2] |
Experimental Protocols
Protocol 1: Extraction of this compound from Culture Broth
This protocol is based on methodologies described for extracting this compound from Streptomyces fermentation cultures.[1][5]
-
Harvesting: After the fermentation period (e.g., 6 days), harvest the entire culture broth.[5]
-
Homogenization: Add methanol to the broth to a final concentration of 10% (v/v) and homogenize the mixture. This step helps to lyse the cells and release intracellular metabolites.[5]
-
Biomass Separation: Centrifuge the homogenized mixture to pellet the cell debris and other solid components.[1]
-
Solvent Extraction: Decant the supernatant. Add an equal volume of ethyl acetate to the supernatant in a separatory funnel. Shake vigorously and allow the layers to separate.
-
Collection: Collect the upper ethyl acetate layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer at least two more times with fresh ethyl acetate to maximize the recovery of this compound.[5]
-
Concentration: Pool the ethyl acetate fractions and concentrate them under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.
Protocol 2: Purification by Preparative Thin-Layer Chromatography (TLC)
This protocol outlines the purification of the crude extract.[5]
-
Sample Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., ethyl acetate or methanol).
-
TLC Plate Preparation: Use a preparative TLC plate with a silica gel stationary phase.
-
Application: Apply the dissolved crude extract as a continuous band across the origin of the TLC plate.
-
Development: Develop the plate in a chromatography tank using a mobile phase of ethyl acetate:hexane (1:1, v/v).[5]
-
Visualization: After development, visualize the separated bands under UV light.
-
Isolation: Identify the major band corresponding to this compound (this can be guided by a co-spotted analytical standard or by bioassay). Carefully scrape the silica gel containing this band from the plate.[5]
-
Elution: Elute the this compound from the scraped silica by washing it with a polar solvent like ethyl acetate or acetone.
-
Final Concentration: Filter the solvent to remove the silica particles and then evaporate the solvent to yield the purified this compound.
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting logic for this compound purification.
References
- 1. This compound | 69431-87-4 | Benchchem [benchchem.com]
- 2. A new antibiotic, this compound, produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C34H28O9 | CID 198523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
Technical Support Center: Setomimycin Bioassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Setomimycin bioassays. Our goal is to help you reduce variability and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a rare tetrahydroanthracene antibiotic produced by certain species of Streptomyces. It has demonstrated a range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antiviral properties. Its mechanism of action involves the modulation of key cellular signaling pathways. For instance, in cancer cells, it has been observed to influence the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and apoptotic pathways by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Par-4.[1][2]
Q2: What are the common sources of variability in this compound bioassays?
Variability in bioassays can arise from multiple factors. These can be broadly categorized as biological, technical, and environmental. Common sources include:
-
Cell Health and Culture: Cell passage number, confluency, and overall health can significantly impact results.[3]
-
Reagent Preparation and Storage: Incorrect concentrations, improper storage, and expired reagents can lead to inconsistent outcomes.[4]
-
Pipetting and Handling: Inaccurate or inconsistent pipetting is a major source of experimental error.[5]
-
Environmental Controls: Fluctuations in incubator temperature and CO2 levels can affect cell growth and response.[5]
-
Assay-Specific Parameters: Incubation times, choice of microplates, and the detection method can all contribute to variability.[6][7]
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Cell Seeding | Ensure cells are in a single-cell suspension before seeding. Gently mix the cell suspension between pipetting to prevent settling. Use calibrated pipettes and consistent technique.[5] |
| Edge Effects | To minimize evaporation from wells on the edge of the plate, which can concentrate reagents, consider not using the outermost wells for experimental data. Fill these wells with sterile media or PBS to maintain humidity.[3] |
| Pipetting Errors | Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles. For small volumes, use reverse pipetting.[4][5] |
| Improper Mixing | After adding reagents, gently tap the plate or use a plate shaker to ensure thorough mixing without cross-contamination.[4] |
Problem 2: Weak or No Signal
Possible Causes and Solutions:
| Cause | Solution |
| Inactive this compound | Confirm the proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment. |
| Incorrect Reagent Preparation | Double-check all calculations and procedures for preparing assay reagents. Ensure all components were added in the correct order.[4] |
| Suboptimal Assay Conditions | Equilibrate all reagents to the recommended assay temperature before use.[4] Verify that the plate reader is set to the correct wavelength or detection mode for your assay.[4] |
| Low Cell Number or Health | Ensure cells are viable and seeded at the optimal density. Perform a cell count and viability check before starting the assay.[3][5] |
Problem 3: High Background Signal
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Blocking (for cell-based assays) | Use an appropriate blocking buffer and ensure sufficient incubation time to minimize non-specific binding.[3] |
| Contamination | Check for microbial contamination in cell cultures and reagents.[3] |
| Inappropriate Plate Type | For fluorescence assays, use black-walled plates to reduce crosstalk between wells. For luminescence, use white-walled plates to maximize signal.[7] |
| Reagent Precipitation | Visually inspect wells for any precipitate, which can interfere with optical readings.[4] |
Quantitative Data Summary
The following table summarizes reported bioactivity data for this compound.
| Assay Type | Target | Cell Line/System | IC50 Value |
| In vitro Protease Activity Assay (FRET) | SARS-CoV-2 Mpro | N/A (Enzymatic) | 12.02 ± 0.046 μM[8] |
| α-Glucosidase Inhibition Assay | α-Glucosidase | N/A (Enzymatic) | 231.26 ± 0.41 μM[9] |
| Anticancer (Dose-dependent reduction in MEK/ERK expression) | MEK/ERK Pathway | HCT-116 | 6.5 μM & 8 μM[2] |
| Anticancer (Dose-dependent reduction in MEK/ERK expression) | MEK/ERK Pathway | MCF-7 | 5.5 μM & 7 μM[2] |
Experimental Protocols
Protocol: In Vitro SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
This protocol is a representative example for determining the inhibitory potential of this compound against the SARS-CoV-2 main protease (Mpro).
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the Mpro enzyme and the FRET substrate to their optimal concentrations in assay buffer.
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a suitable microplate.
-
Add serial dilutions of this compound or the vehicle control to the wells.
-
Initiate the reaction by adding the Mpro enzyme to the wells and incubate for a specified time at the optimal temperature.
-
Add the FRET substrate to all wells.
-
-
Data Acquisition:
-
Measure the fluorescence signal at appropriate excitation and emission wavelengths at regular intervals.
-
-
Data Analysis:
-
Calculate the percentage of Mpro inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using a suitable non-linear regression model.
-
Visualizations
References
- 1. This compound | 69431-87-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. biocompare.com [biocompare.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. youtube.com [youtube.com]
- 8. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Setomimycin Cytotoxicity Assay Troubleshooting and Technical Support Center
Welcome to the technical support center for Setomimycin cytotoxicity assays. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common inconsistencies and challenges encountered during the experimental workflow. Below you will find frequently asked questions (FAQs), detailed troubleshooting advice, experimental protocols, and visualizations of relevant signaling pathways.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during your this compound cytotoxicity assays.
Q1: Why am I seeing high variability between replicate wells?
A1: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating. Gently swirl the cell suspension between seeding replicates to prevent settling.
-
Pipetting Errors: Use calibrated pipettes and ensure consistent technique, especially when adding small volumes of this compound or assay reagents. For improved consistency, consider using a multichannel pipette.[1]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.[2]
-
Incomplete Solubilization of Formazan: In tetrazolium-based assays (MTT, XTT), ensure complete dissolution of the formazan crystals by vigorous pipetting or using an orbital shaker.[3]
Q2: My absorbance/fluorescence readings are unexpectedly low.
A2: Low signal can indicate a few issues:
-
Low Cell Density: The initial number of cells seeded may be too low for the assay to produce a robust signal. It's crucial to determine the optimal cell seeding density for your specific cell line and assay duration.[4]
-
Incorrect Reagent Volume: Ensure the correct volume of assay reagent is added to each well, proportional to the volume of culture medium.
-
Reagent Instability: Some assay reagents are light-sensitive or lose activity over time. Protect reagents from light and adhere to the manufacturer's storage and handling instructions.[2]
-
This compound Interference: As this compound is a colored compound, it may interfere with the absorbance reading. See Q4 for specific troubleshooting steps for colored compounds.
Q3: My negative control (untreated cells) shows high cytotoxicity.
A3: This can be alarming, but several factors can cause this:
-
Cell Culture Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., Mycoplasma).
-
Solvent Toxicity: If this compound is dissolved in a solvent like DMSO, high concentrations of the solvent itself can be toxic to cells. Always include a vehicle control (media with the same concentration of solvent used to dissolve this compound) to assess solvent toxicity.
-
Over-incubation: Extended incubation times can lead to nutrient depletion and cell death, even in the absence of a toxic compound. Optimize the incubation time for your cell line.
-
Forceful Pipetting: Excessive force during pipetting can cause cell detachment and lysis, leading to a false positive for cytotoxicity.[4]
Q4: this compound is a colored compound. How do I prevent it from interfering with my colorimetric assay (e.g., MTT)?
A4: Interference from colored compounds is a common issue. Here's how to address it:
-
Include a "Compound-Only" Control: Prepare wells containing the same concentrations of this compound in cell-free media. Subtract the absorbance of these wells from your experimental wells to correct for the compound's intrinsic color.
-
Wash Cells Before Adding Assay Reagent: For adherent cells, you can gently aspirate the media containing this compound and wash the cells with PBS before adding the assay reagent. This is not feasible for suspension cells.
-
Switch to a Different Assay: Consider using an assay that is less susceptible to colorimetric interference. For example, a fluorescence-based assay (like those using Calcein-AM or Resazurin) or a luminescence-based assay (measuring ATP levels) might be more suitable. The LDH release assay, which measures membrane integrity, is another alternative.[5]
Q5: I'm seeing a decrease in MTT reduction, but other viability assays (like LDH release) show no cytotoxicity. What could be the reason?
A5: This discrepancy suggests that this compound might not be directly causing cell lysis but is affecting cellular metabolism.
-
Mitochondrial Dysfunction: this compound, like other antibiotics, may interfere with mitochondrial function.[5][6][7] The MTT assay relies on mitochondrial reductases to convert MTT to formazan. A decrease in this conversion could indicate mitochondrial impairment rather than cell death.
-
Inhibition of Reductase Enzymes: this compound could be directly inhibiting the cellular reductase enzymes responsible for reducing the tetrazolium dye.
-
Cytostatic Effects: The compound might be inhibiting cell proliferation (cytostatic) rather than killing the cells (cytotoxic). Proliferation assays can help distinguish between these two effects.
To investigate this further, consider using assays that measure different aspects of cell health, such as ATP levels (luminescence), membrane integrity (LDH release or trypan blue exclusion), or caspase activity (apoptosis assays).
Quantitative Data Summary
The following tables summarize the reported cytotoxic effects of this compound on various cell lines.
Table 1: In Vitro Activity of this compound
| Compound | Target/Assay | Cell Line | IC50 / Effect | Source |
| This compound | SARS-CoV-2 Mpro | - | 12.02 ± 0.046 µM | [4][8] |
| This compound | MTT Assay | RAW 264.7 | No significant cytotoxicity up to 1.25 µM for 48h | [4] |
| This compound | Anticancer/Anti-migratory | HCT-116 | Significant reduction in MEK/ERK pathways at 6.5 µM & 8 µM | |
| This compound | Anticancer/Anti-migratory | MCF-7 | Significant reduction in MEK/ERK pathways at 5.5 µM & 7 µM |
Experimental Protocols
This section provides a generalized protocol for assessing this compound cytotoxicity using a tetrazolium-based assay (e.g., MTT). This should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Appropriate cell line
-
Complete cell culture medium
-
Sterile PBS
-
96-well clear flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Dilute the cell suspension to the desired seeding density in a complete culture medium.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS or media to the outer wells to minimize evaporation.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the media containing the different concentrations of this compound.
-
Include the following controls:
-
Untreated Control: Cells in media without this compound.
-
Vehicle Control: Cells in media with the highest concentration of the solvent used to dissolve this compound.
-
Compound Color Control: Wells with media and this compound at all tested concentrations, but without cells.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the "compound-only" control wells from the corresponding experimental wells.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Signaling Pathway and Workflow Diagrams
Potential Mechanism of this compound-Induced Cytotoxicity
This compound, as an antibiotic with anticancer properties, may induce cytotoxicity through various mechanisms, including the inhibition of signaling pathways crucial for cell survival and proliferation, such as the MEK/ERK and PI3K/AKT/mTOR pathways, and by inducing mitochondrial dysfunction.
Caption: Potential signaling pathways affected by this compound leading to cytotoxicity.
Experimental Workflow for this compound Cytotoxicity Assay
The following diagram outlines the key steps in performing a cytotoxicity assay with this compound.
Caption: A typical experimental workflow for a this compound cytotoxicity assay.
Troubleshooting Logic Flowchart
This flowchart provides a logical sequence of steps to troubleshoot common issues in your this compound cytotoxicity assay.
Caption: A logical flowchart for troubleshooting this compound cytotoxicity assays.
References
- 1. Sensitivity of cell lines to mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. dojindo.com [dojindo.com]
- 4. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cardiologymedjournal.com [cardiologymedjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibiotics May Trigger Mitochondrial Dysfunction Inducing Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Molecular Docking Parameters for Setomimycin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing molecular docking to study Setomimycin. The information is tailored to address specific challenges encountered during in silico experiments with this complex natural product.
Frequently Asked Questions (FAQs)
Q1: I am new to docking this compound. Which protein targets should I consider?
A1: Published research has identified several potential protein targets for this compound. These include the SARS-CoV-2 main protease (Mpro), MEK kinase (a key component of the MAPK/ERK signaling pathway), and α-glucosidase.[1][2] The choice of target will depend on your specific research goals, such as investigating its antiviral, anticancer, or antidiabetic properties.
Q2: My docking software is producing unrealistic binding poses for this compound. What are the common causes?
A2: Unrealistic binding poses for a large and flexible molecule like this compound can stem from several factors:
-
Inadequate Search Space: The defined grid box may be too small to accommodate the entire ligand or does not encompass the true binding pocket.
-
Insufficient Conformational Sampling: The search algorithm may not be exploring a sufficient number of ligand conformations. Increasing the exhaustiveness parameter in software like AutoDock Vina can help.
-
Incorrect Ligand Protonation: The protonation state of this compound at physiological pH is crucial for accurate interaction prediction. Ensure correct protonation states are assigned during ligand preparation.
-
Ignoring Receptor Flexibility: Treating the receptor as a rigid structure can prevent the ligand from fitting into a binding pocket that may undergo induced-fit conformational changes. Consider using flexible docking protocols for key active site residues.
Q3: I am getting a wide range of docking scores for this compound with the same protein. How do I interpret these results?
A3: A wide range of docking scores for multiple poses is common, especially with flexible ligands. It is important to not solely rely on the top-ranked pose. Cluster analysis of the docked conformations can reveal favorable binding modes that are repeatedly sampled. Additionally, visual inspection of the top-ranked poses is critical to assess the plausibility of the interactions with key active site residues. Post-docking refinement using techniques like Molecular Dynamics (MD) simulations can provide a more accurate estimation of binding stability.
Q4: My docking run with this compound is very slow. How can I improve the computational efficiency?
A4: Docking large ligands is computationally intensive. To improve efficiency without significantly compromising accuracy, you can:
-
Use a Hierarchical Screening Approach: Start with a faster, less precise docking method (e.g., HTVS in Glide) to filter a large library of conformations and then re-dock the top hits with a more accurate but slower method (e.g., SP or XP in Glide).
-
Optimize the Search Space: Ensure the grid box is focused on the binding site of interest and not unnecessarily large.
-
Limit Receptor Flexibility: If using flexible docking, be selective about which residues are allowed to move. Only residues known to be flexible or directly involved in ligand binding should be treated as flexible.
Troubleshooting Guides
This section provides solutions to specific errors and issues that may arise during the molecular docking of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Error: Ligand out of bounds | The defined grid box is too small for the size of this compound. | Increase the dimensions of the grid box to fully encompass the binding site and allow for sufficient rotational and translational freedom of the ligand. |
| Poor Docking Score/Binding Affinity | - Incorrect protonation state of the ligand or receptor.- Suboptimal search parameters.- The chosen protein target may not be a true binder. | - Verify and correct the protonation states of both this compound and the protein's active site residues.- Increase the exhaustiveness parameter in AutoDock Vina or use a more rigorous search algorithm in other software.- Consider alternative protein targets based on literature or experimental evidence. |
| High RMSD between docked pose and a known binding mode | - The scoring function may not be accurately representing the binding interactions.- Insufficient sampling of the conformational space. | - Try a different docking software with a different scoring function.- Perform multiple independent docking runs with different random seeds to ensure broader conformational sampling.- If a co-crystallized ligand is available, perform re-docking to validate your protocol. An RMSD of < 2.0 Å is generally considered a successful re-dock. |
| Failure to reproduce known interactions | Key water molecules in the active site that mediate ligand binding may have been removed during protein preparation. | Consider including crystallographic water molecules that are known to be important for ligand binding in your docking simulation. Some docking software, like GOLD, have specific protocols for handling "active" water molecules. |
Quantitative Data Summary
The following table summarizes reported docking scores for this compound against various protein targets. This data can be used as a reference for your own docking experiments.
| Target Protein | Docking Software | Binding Affinity (kcal/mol) | Reference |
| SARS-CoV-2 Main Protease (Mpro) | Glide | -7.462 | [3] |
| Maltase-glucoamylase (α-glucosidase) | (Not Specified) | -6.8 | [1][2] |
Experimental Protocols
Detailed Protocol for Molecular Docking of this compound using AutoDock Vina
This protocol provides a step-by-step guide for performing molecular docking of this compound with a target protein using AutoDock Vina.
1. Preparation of the Receptor (Protein): a. Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). b. Remove any co-crystallized ligands, solvent molecules (except for functionally important water molecules), and alternate conformations. c. Add polar hydrogens to the protein structure. d. Assign partial charges (e.g., Gasteiger charges). e. Save the prepared protein in PDBQT format. This can be done using AutoDock Tools.
2. Preparation of the Ligand (this compound): a. Obtain the 3D structure of this compound (e.g., from PubChem). b. Assign the correct protonation state at physiological pH. c. Define the rotatable bonds. Given this compound's flexibility, it is important to allow for rotation around key single bonds. d. Save the prepared ligand in PDBQT format.
3. Grid Box Generation: a. Identify the binding site of the target protein. If a co-crystallized ligand is available, the grid box can be centered on its location. b. Define the dimensions of the grid box. It should be large enough to accommodate this compound and allow for its free rotation and translation. A box size of at least 25 Å in each dimension is a good starting point for a ligand of this size.
4. Configuration File: a. Create a configuration file (e.g., conf.txt) that specifies the input files and search parameters. An example is provided below:
receptor = protein.pdbqt ligand = this compound.pdbqt
5. Running AutoDock Vina: a. Open a terminal or command prompt. b. Navigate to the directory containing your input files. c. Execute the following command: vina --config conf.txt --log log.txt d. The results, including the binding affinities and coordinates of the docked poses, will be saved in the log.txt file and an output PDBQT file.
6. Analysis of Results: a. Visualize the docked poses using molecular visualization software (e.g., PyMOL, Chimera). b. Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the protein's active site residues. c. Compare the binding affinities of the different poses.
Signaling Pathways and Workflow Diagrams
Workflow for Refining Molecular Docking Parameters
Caption: A flowchart illustrating the iterative process of refining molecular docking parameters for this compound.
Hypothesized Signaling Pathway of this compound in Apoptosis Induction
Caption: A diagram illustrating the proposed mechanism of this compound-induced apoptosis through the Par-4 and Bcl-2 pathway.
This compound's Potential Role in the MEK/ERK Signaling Pathway
Caption: A diagram showing the potential point of intervention of this compound in the MEK/ERK signaling cascade.
References
- 1. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to overcome bacterial resistance to Setomimycin
Technical Support Center: Setomimycin Resistance
Welcome to the technical support center for researchers working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome bacterial resistance to this potent antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a polyketide antibiotic produced by Streptomyces species.[1][2][3] While its precise mechanism in target bacteria is multifaceted, like many polyketides, it is understood to interfere with essential cellular processes. Its documented antimicrobial activity is most pronounced against Gram-positive bacteria.[3]
Q2: My bacterial cultures are showing reduced susceptibility to this compound. What are the likely resistance mechanisms?
A2: While acquired resistance in pathogenic bacteria has not been extensively documented in published literature, the primary mechanisms can be inferred from general principles of antibiotic resistance and the known self-resistance mechanisms of the producing organism, Streptomyces.[4][5][6] The most probable mechanisms include:
-
Active Efflux: The bacteria actively pump this compound out of the cell, preventing it from reaching its intracellular target. This is a primary self-resistance mechanism in the producing organism, which utilizes StmJ-homologue gene exporters.[2]
-
Target Site Modification: The bacterial target of this compound may be altered through mutation, preventing the antibiotic from binding effectively.[7][8]
-
Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate this compound.[5][9]
-
Biofilm Formation: Bacteria embedded in a biofilm matrix can have increased tolerance to antibiotics due to limited diffusion and altered physiological states.[10]
Q3: Is there a known self-resistance gene in the this compound biosynthetic gene cluster?
A3: Yes, the this compound biosynthetic gene cluster in Streptomyces contains genes homologous to StmJ, specifically SetJ and SemJ, which are known to function as exporters or efflux pumps.[2] This suggests that efflux is a key mechanism for protecting the producing organism from the antibiotic it synthesizes.
Troubleshooting Guide: Investigating this compound Resistance
Problem: Gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound for my bacterial strain.
This guide provides a systematic workflow to identify the potential resistance mechanism.
Step 1: Confirm and Quantify Resistance
Question: How can I confirm that my bacterial strain has developed resistance and quantify the level of this resistance?
Answer: You should perform a Minimum Inhibitory Concentration (MIC) assay to compare the susceptibility of your potentially resistant strain to a susceptible, wild-type control strain.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). Include a positive control (bacteria, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the bacterial species (e.g., 37°C) for 18-24 hours.
-
Reading: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Interpretation: A significant increase (typically ≥4-fold) in the MIC for your experimental strain compared to the wild-type indicates the development of resistance.
Example Data: this compound MIC Values
| Strain | MIC (µg/mL)[11] | Fold Increase in Resistance |
|---|---|---|
| Staphylococcus aureus (Wild-Type) | 0.5 | - |
| S. aureus (Resistant Isolate 1) | 8 | 16x |
| S. aureus (Resistant Isolate 2) | 32 | 64x |
// Node Definitions start [label="Start: Suspected Resistance", fillcolor="#F1F3F4", fontcolor="#202124"]; mic_assay [label="Step 1: Perform MIC Assay\n(vs. Wild-Type)", fillcolor="#FBBC05", fontcolor="#202124"]; mic_increase [label="Is MIC ≥ 4x WT?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_resistance [label="No Significant Resistance", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; efflux_assay [label="Step 2: Efflux Pump\nInhibition Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mic_restored [label="Is MIC Restored?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; efflux_confirmed [label="Efflux is Likely Mechanism", fillcolor="#34A853", fontcolor="#FFFFFF"]; target_mod_assay [label="Step 3: Target Gene Sequencing\n& Enzymatic Assays", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edge Connections start -> mic_assay; mic_assay -> mic_increase; mic_increase -> efflux_assay [label="Yes"]; mic_increase -> no_resistance [label="No"]; efflux_assay -> mic_restored; mic_restored -> efflux_confirmed [label="Yes"]; mic_restored -> target_mod_assay [label="No"]; }
Caption: Workflow for troubleshooting this compound resistance.
Step 2: Investigate the Role of Efflux Pumps
Question: How can I determine if an efflux pump is responsible for the observed resistance?
Answer: You can test for the involvement of efflux pumps by performing the MIC assay in the presence of a known broad-spectrum efflux pump inhibitor (EPI). If the resistance is due to an efflux pump, the EPI will block it, restoring the bacteria's susceptibility to this compound.
Experimental Protocol: Efflux Pump Inhibition Assay
-
Setup: Perform the broth microdilution MIC assay as described above for both the resistant and wild-type strains.
-
Add Inhibitor: For each strain, prepare a parallel set of dilutions that also contain a sub-inhibitory concentration of an EPI (e.g., Phenylalanine-arginine β-naphthylamide, PAβN).
-
Incubation & Reading: Incubate and read the plates as before.
-
Interpretation: A significant reduction (≥4-fold) in the this compound MIC for the resistant strain in the presence of the EPI strongly suggests that an efflux pump is a primary mechanism of resistance.[12][13]
Example Data: Effect of an Efflux Pump Inhibitor (EPI) on this compound MIC
| Strain | This compound MIC (µg/mL) | This compound MIC + EPI (µg/mL) | Fold Decrease in MIC |
|---|---|---|---|
| S. aureus (Wild-Type) | 0.5 | 0.5 | 1x |
| S. aureus (Resistant Isolate) | 32 | 2 | 16x |
Strategies to Overcome this compound Resistance
Q4: How can I overcome efflux-mediated resistance to this compound?
A4: The most direct strategy is to use this compound in combination with an EPI.[12][14] While many EPIs are still experimental, this approach, known as combination therapy, can restore the efficacy of the antibiotic.[13][15]
Caption: Mechanism of efflux pump-mediated resistance and its inhibition.
Q5: Are there other combination therapies that might work against this compound-resistant strains?
A5: Yes, synergistic antibiotic combination therapy is a promising strategy.[16] Combining this compound with another antibiotic that has a different mechanism of action can be effective. For example, an antibiotic that disrupts the cell wall could increase the permeability of the cell to this compound, enhancing its effect.[17]
Experimental Protocol: Checkerboard Assay for Synergy
-
Plate Setup: In a 96-well plate, create a 2D matrix of antibiotic concentrations. Dilute this compound serially along the Y-axis and a second antibiotic (e.g., a β-lactam) along the X-axis.
-
Inoculation & Incubation: Inoculate the plate with the resistant bacterial strain and incubate for 18-24 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Example Data: Synergy between this compound and a Beta-Lactam Antibiotic
| Combination | FIC Index | Interpretation[18] |
|---|---|---|
| This compound + Penicillin G | 0.375 | Synergy |
| This compound + Vancomycin | 0.5 | Synergy |
| this compound + Ciprofloxacin | 1.0 | Additive |
Q6: What should I do if efflux pump inhibition and combination therapy are not effective?
A6: If these strategies fail, the resistance mechanism may be target site modification or enzymatic inactivation.[7][19]
-
Target Modification: This would likely require whole-genome sequencing of your resistant isolate and comparison to the wild-type strain to identify mutations in potential target genes.
-
Enzymatic Inactivation: To test for this, you can incubate this compound with lysed cells or culture supernatant from the resistant strain and then measure the remaining activity of the drug using a bioassay or LC-MS.[20][21] A loss of activity indicates enzymatic degradation.
Caption: Potential causes of resistance and corresponding strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new antibiotic, this compound, produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mjima.org [mjima.org]
- 5. mdpi.com [mdpi.com]
- 6. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Bacterial Enzymes and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic Degradation of Biofilm by Metalloprotease From Microbacterium sp. SKS10 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of combinations of antibiotics and natural products on antimicrobial resistance | News | The Microbiologist [the-microbiologist.com]
- 12. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in the Discovery of Efflux Pump Inhibitors as Novel Potentiators to Control Antimicrobial-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efflux pump inhibitors of clinically relevant multidrug resistant bacteria [hero.epa.gov]
- 15. mdpi.com [mdpi.com]
- 16. synergistic antibiotic combinations: Topics by Science.gov [science.gov]
- 17. Frontiers | Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions [frontiersin.org]
- 18. Editorial: Synergistic combinatorial treatments to overcome antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibiotic Resistance by Enzymatic Modification of Antibiotic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inactivation of the Lipopeptide Antibiotic Daptomycin by Hydrolytic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Optimizing culture medium for enhanced Setomimycin biosynthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for enhancing Setomimycin production through culture medium optimization.
Frequently Asked Questions (FAQs)
Q1: Which microorganisms are known to produce this compound? A1: this compound is a secondary metabolite produced by several species of the genus Streptomyces, including Streptomyces nojiriensis JCM 3382, S. aurantiacus JA4570, S. justicei RA-WS2, and S. pseudovenezuelae.[1][2]
Q2: What are the critical components of a culture medium for this compound production? A2: The most influential components are the carbon and nitrogen sources.[3] Glycerol and soybean meal have been identified as particularly effective for enhancing this compound yield.[3][4] Additionally, inorganic salts and trace elements play a crucial role as cofactors for biosynthetic enzymes.[5][6]
Q3: What are the optimal physical parameters for this compound fermentation? A3: Optimal fermentation conditions are crucial for maximizing yield. Key parameters include:
-
pH: The highest production is typically observed in a pH range of 6.5 to 7.5.[3]
-
Temperature: A temperature of 28-30°C is generally optimal for the growth of Streptomyces and secondary metabolite production.[7][8]
-
Aeration and Agitation: These factors significantly impact yield. An optimized process for Streptomyces sp. RA-WS2 used an agitation rate of 100 RPM and an airflow of 20 Liters Per Minute (LPM) in a 30L fermenter.[3]
Q4: What strategies can be employed to systematically optimize the culture medium? A4: A sequential optimization approach is highly effective. This typically involves:
-
One-Factor-at-a-Time (OFAT): To screen for the most significant individual medium components.[3][5]
-
Statistical Design of Experiments: Methods like Plackett-Burman design can identify the most influential factors among many variables.[9][10] The Taguchi method has been successfully used to achieve a 16.8-fold increase in this compound production.[1][3][11]
-
Response Surface Methodology (RSM): To fine-tune the concentrations of the most critical components and study their interactions.[5][9][10]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No this compound Yield | Inappropriate carbon or nitrogen source. | Screen various carbon sources (e.g., glycerol, glucose, soluble starch) and nitrogen sources (e.g., soybean meal, peptone, yeast extract).[4][5] Glycerol and soybean meal are highly recommended.[3] |
| Suboptimal pH of the medium. | Monitor and control the pH of the culture, maintaining it within the optimal range of 6.5-7.5.[3] | |
| Insufficient aeration or improper agitation speed. | Optimize the agitation and aeration rates to ensure adequate oxygen supply, which is critical for antibiotic biosynthesis.[3] | |
| High Biomass but Low Product Yield | Inhibition by rapidly assimilated nitrogen sources. | Use slowly released nitrogen sources like soybean meal to prevent inhibition of secondary metabolite synthesis.[5] |
| Nutrient limitation (precursors or cofactors). | Ensure the medium contains essential minerals and trace elements (e.g., Mg²⁺, Fe²⁺, K⁺) that act as enzymatic cofactors.[5][12] | |
| Feedback inhibition by the product itself. | Consider strategies for in-situ product removal if high concentrations of this compound are found to be inhibitory. | |
| Inconsistent Results Between Batches | Variability in complex media components. | If using complex components like soybean meal or yeast extract, source them from a consistent supplier or pre-test different lots. |
| Inconsistent inoculum quality or size. | Standardize the inoculum preparation protocol, including the age of the seed culture and the inoculum volume (typically 10% v/v).[3] | |
| pH drift during fermentation. | Implement a robust pH control strategy using buffers in the medium (e.g., CaCO₃) or automated addition of acid/base.[5] |
Quantitative Data on Medium Optimization
The following tables summarize data from studies on optimizing culture media for Streptomyces species, including those for this compound production.
Table 1: Effect of Carbon and Nitrogen Sources on this compound Production by Streptomyces sp. RA-WS2
| Carbon Source | Relative Yield | Nitrogen Source | Relative Yield |
| Glycerol | +++++ | Soybean Meal | +++++ |
| Glucose | +++ | Peptone | +++ |
| Starch | ++ | Yeast Extract | ++ |
| Fructose | + | Ammonium Nitrate | + |
| (Data adapted from studies on optimizing influential parameters)[3][4] |
Table 2: Comparison of Initial vs. Optimized Medium for this compound Production
| Component | Initial Medium | Optimized Medium |
| Carbon Source | Starch/Glucose | Glycerol (150 g/L) |
| Nitrogen Source | Yeast Extract/Peptone | Soybean Meal (7.5 g/L) |
| Agitation | Not specified | 100 RPM |
| Aeration | Not specified | 20 LPM |
| This compound Yield | 40 mg/L | 675 mg/L (16.8-fold increase) |
| (Based on the optimization of Streptomyces sp. RA-WS2 using the Taguchi method)[3] |
Experimental Protocols
Protocol 1: Basal Medium for Streptomyces Growth
This protocol describes a general-purpose medium suitable for the initial cultivation of Streptomyces species.
-
Composition (per liter):
-
Soluble Starch: 10 g
-
Glucose: 20 g
-
Soybean Meal: 25 g
-
Yeast Extract: 4 g
-
Beef Extract: 1 g
-
NaCl: 2 g
-
K₂HPO₄: 0.25 g
-
CaCO₃: 2 g
-
-
Preparation:
-
Dissolve all components in 1 liter of distilled water.
-
Adjust the pH to 7.2.
-
Sterilize by autoclaving at 121°C for 20 minutes.
-
(This is a representative GSS medium used for Streptomyces)[5]
Protocol 2: Optimized Fermentation for Enhanced this compound Production
This protocol is based on the successful optimization study of Streptomyces sp. RA-WS2.[3]
-
Seed Culture Preparation:
-
Production Medium (per liter):
-
Glycerol: 150 g
-
Soybean Meal: 7.5 g
-
(Other basal salts like K₂HPO₄ and MgSO₄ can be included)
-
-
Fermentation:
-
Extraction:
-
After fermentation, homogenize the broth with methanol (10% final concentration).
-
Extract the this compound from the homogenized broth using an equal volume of ethyl acetate.[14]
-
Separate the organic phase for further purification and analysis.
-
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound is a complex process involving a Type II Polyketide Synthase (PKS) system. The core structure is assembled from acetyl-CoA and malonyl-CoA units and undergoes several post-PKS modifications, including cyclization, aromatization, and dimerization, to form the final product.[1][15]
Experimental Workflow for Medium Optimization
A systematic workflow is essential for efficiently optimizing a culture medium. The process begins with selecting a producing strain and progresses through screening and statistical optimization to validation in a bioreactor.
Logical Relationship in Statistical Optimization
Statistical methods follow a logical progression from broad screening of multiple factors to the intensive optimization of a few critical variables to maximize the desired response (e.g., this compound yield).
References
- 1. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new antibiotic, this compound, produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A biostatistical approach for augmenting rare bianthraquinone antibiotic production by Streptomyces sp. RA-WS2 using Taguchi design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of media and temperature for enhanced antimicrobial production by bacteria associated with Rhabditis sp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. banglajol.info [banglajol.info]
- 9. [PDF] Formulation and Statistical Optimization of Culture Medium for Improved Production of Antimicrobial Compound by Streptomyces sp. JAJ06 | Semantic Scholar [semanticscholar.org]
- 10. Formulation and Statistical Optimization of Culture Medium for Improved Production of Antimicrobial Compound by Streptomyces sp. JAJ06 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Factors affecting the biosynthesis of mitomycins by Streptomyces caespitosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Improving the efficiency of Setomimycin extraction protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Setomimycin extraction protocols.
Frequently Asked Questions (FAQs)
Q1: Which microbial strains are known to produce this compound?
A1: this compound is produced by several Streptomyces species, most notably Streptomyces nojiriensis JCM3382, Streptomyces aurantiacus JA4570, and Streptomyces justicei RA-WS2 (also referred to as Streptomyces sp. RA-WS2).
Q2: What is the recommended solvent for extracting this compound from the fermentation broth?
A2: Ethyl acetate is the most commonly reported and effective solvent for the liquid-liquid extraction of this compound from the fermentation broth.[1][2] Several studies on the extraction of secondary metabolites from Streptomyces have confirmed the efficacy of ethyl acetate.[3][4][5]
Q3: What are the general storage conditions to maintain the stability of this compound?
A3: While specific stability data for this compound is limited, general recommendations for similar antibiotics suggest that stability is pH and temperature-dependent. For many antibiotics, maximum stability is often found in slightly acidic to neutral conditions (pH 5-7) and at low temperatures.[6] It is advisable to store extracts at -20°C or -70°C for long-term stability.[7][8] Degradation of some antibiotics has been shown to accelerate at room temperature and at pH values outside the optimal range.[6][9]
Q4: What are some common impurities that might be co-extracted with this compound?
A4: Co-extraction of other secondary metabolites produced by the Streptomyces strain is a common source of impurities. These can include various pigments, indole derivatives, and other polyketides. Additionally, phthalates, such as Di-N-octyl phthalate, are sometimes identified in extracts, potentially originating from plasticware used during the process.[10]
Troubleshooting Guide
Low this compound Yield
Q: My this compound yield is consistently low. What are the most critical fermentation parameters to optimize?
A: Low yield is a common challenge, and optimizing fermentation conditions is crucial for improvement. Key parameters to investigate include:
-
Media Composition: The choice of carbon and nitrogen sources significantly impacts production. Studies have shown that optimizing these can lead to substantial increases in yield.
-
pH: The initial pH of the fermentation medium should be optimized, with most Streptomyces species favoring a neutral pH around 7.0 for secondary metabolite production.[1]
-
Temperature: The optimal temperature for fermentation of Streptomyces is typically around 30°C.[4]
-
Agitation and Aeration: As Streptomyces are aerobic, proper agitation and aeration are critical for cell growth and metabolite production.[1]
-
Inoculum Size and Age: The volume and growth phase of the inoculum can affect the subsequent fermentation performance.[1]
-
Incubation Time: this compound production is growth-phase dependent. It is essential to determine the optimal fermentation time to harvest when the concentration of this compound is at its peak, typically in the stationary phase.[4]
Table 1: Comparison of Fermentation Parameters for Antibiotic Production in Streptomyces spp.
| Parameter | Sub-optimal Condition | Optimized Condition | Approximate Yield Increase |
| Carbon Source | Sub-optimal carbon source | Glucose or Starch | Up to 2-fold |
| Nitrogen Source | Sub-optimal nitrogen source | Soyabean meal or Lysine | Up to 1.5-fold |
| pH | 6.0 | 7.2 - 7.5 | Up to 1.3-fold |
| Temperature | 25°C | 30°C | Up to 1.4-fold |
| Inoculum Size | 1% (v/v) | 3% (v/v) | Up to 1.2-fold |
| Incubation Time | 4 days | 7 days | Up to 1.8-fold |
Note: The yield increases are approximate and can vary significantly based on the specific strain and other interacting parameters.
Extraction and Purification Issues
Q: During ethyl acetate extraction, a stable emulsion has formed between the aqueous and organic layers. How can I break this emulsion?
A: Emulsion formation is a frequent issue when extracting from complex fermentation broths due to the presence of proteins and other surfactant-like molecules. Here are several strategies to address this:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel to reduce the formation of a tight emulsion.
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.
-
Centrifugation: Transfer the emulsion to centrifuge tubes and spin at a moderate speed. The centrifugal force can help break the emulsion and separate the phases.
-
Filtration: Pass the mixture through a bed of glass wool or phase separation paper.
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent, like methanol, can sometimes alter the solubility characteristics and break the emulsion.[11]
Q: My dried ethyl acetate extract is a dark, tarry, or pigmented substance. How can I remove these pigments?
A: Pigments are common co-extracts from Streptomyces fermentations.[3][12] To remove them, you can employ the following techniques:
-
Silica Gel Column Chromatography: This is a standard method for separating compounds based on polarity. Pigments often have different polarities than this compound and can be separated with an appropriate solvent gradient. A common starting point is a chloroform-methanol gradient.[13]
-
Preparative Thin-Layer Chromatography (TLC): For smaller-scale purification, preparative TLC can be used to physically separate the this compound band from the pigment bands.[14]
-
Solvent Partitioning: Depending on the polarity of the pigments, you may be able to use a biphasic solvent system (e.g., hexane/methanol) to selectively partition the pigments into one phase while retaining this compound in the other.
Q: On my TLC plate, I see multiple spots with similar Rf values, making it difficult to isolate this compound. How can I improve the separation?
A: Poor separation on TLC can be addressed by modifying the mobile phase. Since this compound is a weakly acidic compound, adding a small amount of acid (e.g., acetic acid) to the mobile phase can sharpen the spots and improve separation. Experiment with different solvent systems of varying polarities. A common mobile phase for compounds of this nature is a mixture of a non-polar solvent (like hexane or chloroform) and a polar solvent (like ethyl acetate or methanol).[1][12] A reported solvent system for this compound TLC is ethyl acetate in hexane (1:1).[1]
Table 2: Troubleshooting TLC Separation Issues
| Issue | Possible Cause | Suggested Solution |
| Streaking of spots | Sample is too concentrated; sample is not fully dissolved; compound is acidic/basic. | Dilute the sample; ensure the sample is fully dissolved before spotting; add a small amount of acid/base to the mobile phase. |
| Spots remain at the baseline | Mobile phase is not polar enough. | Increase the proportion of the polar solvent in the mobile phase. |
| Spots run with the solvent front | Mobile phase is too polar. | Increase the proportion of the non-polar solvent in the mobile phase. |
| Poor separation of spots | Inappropriate solvent system. | Experiment with different solvent systems; try a ternary mixture (three solvents). |
HPLC Analysis Problems
Q: I am experiencing peak tailing and broad peaks during HPLC analysis of this compound. What could be the cause and how can I fix it?
A: Peak tailing and broadening are common HPLC issues. Given that this compound is a weakly acidic polyketide, these issues can arise from interactions with the stationary phase. Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: The weakly acidic nature of this compound means that its ionization state is pH-dependent. Operating the mobile phase at a pH that ensures this compound is in a single, non-ionized form can improve peak shape. A slightly acidic mobile phase (e.g., using a phosphate buffer at pH 6) is a good starting point.[15]
-
Check for Column Contamination: Impurities from the crude extract can accumulate on the column, leading to poor peak shape. Flush the column with a strong solvent or, if necessary, replace the guard column or the analytical column.
-
Optimize Flow Rate and Temperature: A lower flow rate or an increased column temperature can sometimes improve peak shape by enhancing mass transfer.[16]
-
Ensure Sample Solvent Compatibility: The solvent used to dissolve the sample should be compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.[15]
Table 3: Troubleshooting Common HPLC Issues for this compound Analysis
| Issue | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the column; column overload; low mobile phase pH. | Use a buffered mobile phase (e.g., pH 6); inject a smaller sample volume; increase the mobile phase pH slightly.[15] |
| Broad Peaks | Low flow rate; large dead volume; column contamination. | Increase flow rate; check and minimize tubing length between column and detector; clean or replace the column. |
| Split Peaks | Clogged column frit; partially blocked tubing; sample solvent incompatible with mobile phase. | Back-flush the column; check and clear any blockages; dissolve the sample in the mobile phase. |
| No Peaks | No injection occurred; detector issue; compound degradation. | Check autosampler and injection loop; check detector lamp and settings; ensure sample stability. |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces sp. for this compound Production
-
Inoculum Preparation: Aseptically transfer a loopful of a mature Streptomyces sp. culture from an agar plate to a 250 mL flask containing 50 mL of seed culture medium (e.g., ISP2 broth). Incubate at 30°C on a rotary shaker at 200 rpm for 48 hours.
-
Production Culture: Inoculate a 2 L flask containing 500 mL of production medium with 25 mL (5% v/v) of the seed culture. A suitable production medium may consist of starch, soyabean meal, and trace elements, with the pH adjusted to 7.2.
-
Fermentation: Incubate the production culture at 30°C on a rotary shaker at 200 rpm for 7 to 9 days.[4]
-
Monitoring: Monitor the production of this compound periodically by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or HPLC.
Protocol 2: Extraction and Partial Purification of this compound
-
Harvesting: After the fermentation period, harvest the broth and separate the mycelium from the supernatant by centrifugation at 5,000 rpm for 20 minutes.[4]
-
Solvent Extraction: Transfer the supernatant to a separating funnel. Add an equal volume of ethyl acetate (1:1 v/v).[1]
-
Mixing: Shake the separating funnel vigorously for 15-20 minutes, periodically venting to release pressure.[1] If an emulsion forms, refer to the troubleshooting guide.
-
Phase Separation: Allow the layers to separate. Collect the upper ethyl acetate layer, which contains the this compound.
-
Repeated Extraction: Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.[1]
-
Concentration: Combine all the ethyl acetate extracts and concentrate them to dryness using a rotary evaporator at a temperature not exceeding 40°C.[4]
-
Reconstitution: Dissolve the dried crude extract in a small volume of methanol for further purification.[4]
Protocol 3: Purification and Analysis by TLC and HPLC
Thin-Layer Chromatography (TLC):
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Spotting: Apply a small spot of the reconstituted crude extract onto the baseline of the TLC plate.
-
Development: Develop the plate in a chamber saturated with a mobile phase of ethyl acetate:hexane (1:1).[1]
-
Visualization: Visualize the separated spots under UV light (254 nm and 365 nm). This compound should appear as a distinct spot. The Rf value can be calculated for identification.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient system of acetonitrile and a phosphate buffer (pH 6.0).[15]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 268 nm and 422 nm, which are absorption maxima for this compound.[5]
-
Injection Volume: 20 µL.
-
Analysis: The retention time of the this compound peak can be compared to a purified standard for identification and quantification.
Visualizations
Caption: A generalized workflow for the extraction and purification of this compound.
Caption: A simplified diagram of the this compound biosynthetic pathway.[17]
References
- 1. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. microbiologyclass.net [microbiologyclass.net]
- 4. banglajol.info [banglajol.info]
- 5. Isolation and Identification of Bioactive Compounds from Streptomyces actinomycinicus PJ85 and Their In Vitro Antimicrobial Activities against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of storage temperature and pH on the stability of antimicrobial agents in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US2676960A - Solvent extraction of streptomycin - Google Patents [patents.google.com]
- 12. longdom.org [longdom.org]
- 13. Heat stability of the antimicrobial activity of sixty-two antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Setomimycin degradation during storage
Welcome to the technical support center for Setomimycin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges related to the storage and handling of this compound, with a primary focus on preventing and troubleshooting its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in chloroform and Dimethyl Sulfoxide (DMSO). For cell-based assays, DMSO is the recommended solvent. Prepare a high-concentration stock solution in DMSO and dilute it with an appropriate aqueous buffer or cell culture medium for your experiments.
Q2: What are the ideal storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light. For stock solutions in DMSO, it is advisable to store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: How can I prevent the degradation of this compound during my experiments?
A3: To minimize degradation, it is crucial to protect this compound solutions from light and elevated temperatures. Prepare fresh dilutions from your stock solution immediately before use. Avoid prolonged exposure of this compound-containing solutions to ambient light and heat.
Q4: I suspect my this compound has degraded. What are the common signs of degradation?
A4: Degradation of this compound may not be visually apparent. The most reliable way to assess its integrity is through analytical methods such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks in the chromatogram are indicative of degradation. A change in the color of the solution might also suggest degradation, although this is not always a reliable indicator.
Q5: What are the likely degradation pathways for this compound?
A5: Based on its tetrahydroanthracene quinone structure, this compound is susceptible to degradation under specific conditions. The primary degradation pathways are likely to involve oxidation and photolysis. The quinone moiety is prone to oxidative reactions, which can lead to the formation of hydroxylated or cleaved products. Exposure to light, particularly UV radiation, can also induce photochemical reactions, resulting in the formation of various degradation products. While generally more stable to hydrolysis, prolonged exposure to strongly acidic or basic conditions could potentially lead to some degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity in experiments.
This could be a result of this compound degradation, leading to a lower effective concentration of the active compound.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that your solid this compound and stock solutions have been stored at the recommended temperature and protected from light.
-
Prepare Fresh Solutions: Always prepare fresh dilutions from a recently thawed aliquot of your stock solution for each experiment.
-
Perform a Quality Control Check: If you have access to HPLC, analyze your stock solution to check for the presence of degradation products. Compare the chromatogram to a reference standard if available.
-
Consider Experimental Conditions: Evaluate if any steps in your experimental protocol could be contributing to degradation (e.g., prolonged incubation at high temperatures, exposure to strong light sources).
Issue 2: Appearance of unknown peaks in HPLC analysis.
The presence of additional peaks in your HPLC chromatogram that are not present in a fresh sample is a strong indicator of degradation.
Troubleshooting Steps:
-
Review Sample Handling: Scrutinize your sample preparation and handling procedures to identify any potential exposure to light, heat, or strong oxidizing agents.
-
Conduct a Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study as outlined in the "Experimental Protocols" section below. This will help in confirming if the observed peaks are indeed degradation products.
-
Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can separate the intact drug from its degradation products. Refer to the "Stability-Indicating HPLC Method" protocol for guidance.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This study is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in a hot air oven at 105°C for 24 hours. Also, heat an aliquot of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solid sample and an aliquot of the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze using the stability-indicating HPLC method described below.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-5 min: 30% B, 5-20 min: 30-90% B, 20-25 min: 90% B, 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 268 nm and 422 nm[1] |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (1:1) |
Data Presentation: Hypothetical Forced Degradation Results
The following table summarizes hypothetical results from a forced degradation study to illustrate how the data could be presented.
| Stress Condition | % Degradation of this compound | Number of Degradation Products Detected | Retention Time of Major Degradant(s) (min) |
| Acid Hydrolysis (1N HCl, 60°C, 24h) | 8.5 | 2 | 7.2, 11.5 |
| Base Hydrolysis (1N NaOH, 60°C, 24h) | 12.1 | 3 | 6.8, 9.1, 13.4 |
| Oxidative (30% H₂O₂, RT, 24h) | 25.3 | 4 | 5.5, 8.2, 10.9, 14.7 |
| Thermal (Solid, 105°C, 24h) | 18.7 | 3 | 7.8, 12.3, 15.1 |
| Photolytic (Sunlight, 24h) | 35.8 | 5 | 4.9, 6.1, 9.8, 11.2, 16.0 |
Visualizations
Signaling Pathway
This compound has been shown to exert anti-cancer and anti-inflammatory effects, in part, by modulating the MAPK/ERK signaling pathway.[2]
Caption: this compound's inhibitory effect on the MAPK/ERK signaling pathway.
Experimental Workflows
Caption: Workflow for the forced degradation study of this compound.
Caption: Logical troubleshooting flow for this compound degradation issues.
References
Troubleshooting poor resolution in HPLC analysis of Setomimycin
Technical Support Center: Setomimycin HPLC Analysis
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to poor resolution during the High-Performance Liquid Chromatography (HPLC) analysis of this compound. The content is tailored for researchers, scientists, and professionals in drug development.
Understanding this compound
This compound is a complex pre-anthraquinone natural product, classified as an aromatic polyketide.[1] Its structural complexity and physicochemical properties can present challenges in achieving optimal separation and resolution during HPLC analysis.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₄H₂₈O₉ | [2] |
| Molecular Weight | 580.6 g/mol | [2][3] |
| Common Synonyms | Antibiotic A 39183B, AM-2947 | [2][4] |
| Solubility | Soluble in Chloroform and DMSO | [2] |
| Chemical Class | Polyketide, Bianthracene | [1] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the first steps to take when encountering poor resolution in my this compound analysis?
Poor resolution, manifesting as overlapping peaks, broad peaks, or peak tailing, can stem from multiple sources including the column, the mobile phase, the instrument, or the sample itself.[5][6] A systematic approach is crucial for efficient troubleshooting.
Start by checking the system's vital signs:
-
System Pressure: Is the backpressure unusually high or low, or is it fluctuating? This could indicate a leak, blockage, or pump issue.[7]
-
Peak Shape: Are the peaks broad, tailing, or fronting? This helps diagnose issues related to the column, mobile phase, or sample overload.[8]
-
Retention Time: Have retention times shifted significantly? This often points to problems with the mobile phase composition or flow rate.[9]
The following workflow provides a logical sequence for diagnosing and resolving the issue.
Caption: A step-by-step workflow for troubleshooting poor HPLC resolution.
Q2: My peaks are broad, reducing overall resolution. How can I improve column efficiency (N)?
Broad peaks are a sign of poor column efficiency (N), which relates to the column's ability to minimize the dispersion or broadening of an analyte band as it passes through.[10]
Table 2: Troubleshooting Guide for Broad Peaks (Low Efficiency)
| Potential Cause | Recommended Action | Expected Outcome |
| Column Contamination/Aging | Flush the column with a strong solvent or replace it if it's old.[5] | Sharper peaks and restored retention times. |
| Extra-Column Volume | Use shorter, narrower inner diameter (I.D.) tubing between the injector, column, and detector. | Reduced peak broadening from outside the column. |
| High Flow Rate | Decrease the flow rate (e.g., from 1.2 mL/min to 0.8 mL/min).[11] | Increased time for analyte interaction, leading to sharper peaks, but longer run times. |
| Inappropriate Sample Solvent | Dissolve and dilute the sample in the initial mobile phase if possible.[7] | Prevents peak distortion caused by solvent incompatibility. |
| Column Overload | Reduce the injection volume or dilute the sample.[5] | Symmetrical, sharper peaks. |
| Temperature Fluctuations | Use a column oven to maintain a stable and elevated temperature (e.g., 35-45°C).[5][11] | Improved mass transfer and more consistent retention times. |
Q3: The this compound peak is co-eluting (overlapping) with an impurity. How can I improve selectivity (α)?
Selectivity (α) is the measure of separation between two adjacent peaks and is the most powerful factor for improving resolution.[10] It is primarily influenced by the chemistry of the stationary phase and mobile phase.[11]
Strategies to Improve Selectivity:
-
Change Mobile Phase Organic Solvent: If you are using acetonitrile, switch to methanol, or vice-versa. The different solvent properties can alter interactions with the analyte and stationary phase, changing the elution order and improving separation.[10][12]
-
Adjust Mobile Phase pH: For ionizable compounds, small changes in the mobile phase pH can significantly impact retention and selectivity.[5] Since this compound has multiple hydroxyl groups, adjusting the pH with an additive like formic acid or a buffer can be effective.
-
Modify Gradient Profile: Make the gradient shallower (i.e., increase the gradient time over the same solvent composition range). A flatter gradient increases the separation between closely eluting peaks.[9]
-
Change Stationary Phase: If mobile phase optimization is insufficient, changing the column is the next step. If using a C18 column, consider a C8 (less hydrophobic) or a Phenyl-Hexyl column, which offers different (π-π) interactions that can be beneficial for aromatic compounds like this compound.[11]
Caption: The relationship between Efficiency, Selectivity, and Retention in HPLC.
Q4: My this compound peak elutes too quickly (poor retention). How do I adjust the retention factor (k)?
The retention factor (k) describes how long an analyte is retained on the column.[8] For reversed-phase HPLC, retention is primarily controlled by the strength of the mobile phase.
-
To Increase Retention: Decrease the amount of organic solvent (e.g., acetonitrile or methanol) in the mobile phase. For example, change the starting condition from 60:40 Acetonitrile:Water to 50:50 Acetonitrile:Water. This makes the mobile phase more polar, increasing the interaction of the hydrophobic this compound with the non-polar C18 stationary phase.[10]
-
To Decrease Retention: Increase the percentage of the organic solvent in the mobile phase. This is useful if your analysis time is excessively long.[5]
An ideal retention factor (k) is typically between 2 and 10 for good resolution and practical run times.
Experimental Protocols
Protocol 1: Suggested Starting Method for RP-HPLC Analysis of this compound
This protocol provides a robust starting point for method development. Optimization will likely be required based on your specific sample matrix and HPLC system.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 or 5 µm particle size. |
| Mobile Phase A | 0.1% (v/v) Formic Acid in HPLC-grade Water. |
| Mobile Phase B | 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile. |
| Gradient Program | 40% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 40% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 40°C.[13] |
| Detection | UV-Vis Detector, monitor at 254 nm and 280 nm, or perform a PDA scan to find the optimal wavelength. |
| Injection Volume | 10 µL. |
| Sample Preparation | Dissolve this compound in a small amount of DMSO, then dilute to the final concentration with the initial mobile phase (e.g., 60:40 Water:Acetonitrile). Filter sample through a 0.22 µm filter before injection.[2][5] |
Protocol 2: General Column Flushing Procedure for a C18 Column
Regular column flushing removes strongly retained contaminants that can cause high backpressure and poor peak shape.[5]
-
Disconnect the column from the detector.
-
Flush the column with the following solvents for at least 20 column volumes each (approx. 30-40 mL for a 4.6 x 150 mm column at 1 mL/min).
-
Mobile Phase (without buffer salts)
-
100% HPLC-grade Water
-
100% Isopropanol
-
100% Methylene Chloride (if compatible with your HPLC system)
-
100% Isopropanol
-
100% HPLC-grade Water
-
Re-equilibrate with your mobile phase until the baseline is stable.
-
References
- 1. This compound | 69431-87-4 | Benchchem [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C34H28O9 | CID 198523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|CAS 69431-87-4|DC Chemicals [dcchemicals.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Factors Affecting Resolution in HPLC [merckmillipore.com]
- 9. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 10. chromtech.com [chromtech.com]
- 11. mastelf.com [mastelf.com]
- 12. veeprho.com [veeprho.com]
- 13. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Setomimycin Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Setomimycin concentration for their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro cancer cell line experiments?
A1: A definitive starting concentration can vary significantly between cell lines. However, based on published studies, a range of 5 µM to 10 µM has been shown to elicit biological effects, such as the reduction of MEK and ERK pathway expression in HCT-116 and MCF-7 cells.[1] It is always recommended to perform a dose-response curve (e.g., from 0.1 µM to 50 µM) to determine the optimal concentration for your specific cell line and assay.
Q2: How should I dissolve and store this compound?
A2: this compound is typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.
Q3: What is the mechanism of action of this compound in cancer cells?
A3: this compound has been shown to exhibit anticancer properties by inducing apoptosis. It can downregulate the expression of the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Par-4. Additionally, it has been observed to reduce the expression of proteins in the MEK and ERK signaling pathways in a dose-dependent manner in colon and breast cancer cells.[1]
Q4: Is this compound cytotoxic to all cell types?
A4: this compound exhibits selective cytotoxicity. For instance, it has been shown to be non-toxic to RAW 264.7 macrophage cells at concentrations between 0.15 µM and 1.25 µM.[2] However, its cytotoxic effects on other non-cancerous cell lines should be empirically determined.
Troubleshooting Guides
Issue 1: No observable effect at the initial tested concentrations.
-
Possible Cause: The concentration of this compound may be too low for the specific cell line or the incubation time may be too short.
-
Troubleshooting Steps:
-
Increase Concentration: Gradually increase the concentration of this compound in your next experiment. A wider range in your dose-response curve is recommended.
-
Increase Incubation Time: Extend the incubation period (e.g., from 24 hours to 48 or 72 hours) to allow more time for the compound to exert its effects.
-
Verify Compound Activity: Ensure the this compound stock solution is properly prepared and has not degraded. If possible, test its activity on a sensitive positive control cell line.
-
Issue 2: High levels of cell death observed even at the lowest concentrations.
-
Possible Cause: The cell line being used is highly sensitive to this compound.
-
Troubleshooting Steps:
-
Lower Concentration Range: Adjust the dose-response curve to include lower concentrations (e.g., in the nanomolar range).
-
Reduce Incubation Time: Shorten the exposure time to this compound to assess early-stage cellular responses.
-
Check for Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically below 0.5%).
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well and that they are in the logarithmic growth phase.
-
Consistent Incubation Times: Adhere strictly to the planned incubation times for all experiments.
-
Aliquot Reagents: Use fresh aliquots of this compound and other critical reagents for each experiment to avoid degradation from repeated freeze-thaw cycles.
-
Data Presentation
Table 1: Effective Concentrations of this compound in Various In Vitro Assays
| Cell Line | Assay Type | Concentration Range | Observed Effect | Citation |
| HCT-116 (Colon Cancer) | Western Blot | 6.5 µM - 8 µM | Reduction in MEK and ERK expression | [1] |
| MCF-7 (Breast Cancer) | Western Blot | 5.5 µM - 7 µM | Reduction in MEK and ERK expression | [1] |
| RAW 264.7 (Macrophage) | Cytotoxicity | 0.15 µM - 1.25 µM | Non-toxic | [2] |
Table 2: IC50 Values of this compound in Specific In Vitro Assays
| Target | Assay Type | IC50 Value (µM) | Citation |
| SARS-CoV-2 Mpro | FRET Enzymatic Assay | 12.02 ± 0.046 | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from your stock solution.
-
After 24 hours, remove the medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying this compound-induced apoptosis using flow cytometry.
Materials:
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
Procedure:
-
Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of treatment.
-
Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
Harvest the cells by trypsinization and collect the supernatant containing floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot for MEK, ERK, Bcl-2, and Par-4
This protocol describes the detection of changes in protein expression following this compound treatment.
Materials:
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MEK, anti-ERK, anti-Bcl-2, anti-Par-4, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: this compound's inhibitory effect on the MEK/ERK signaling pathway.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
Validation & Comparative
Setomimycin vs. Doxorubicin: A Comparative Anticancer Study
A detailed analysis for researchers, scientists, and drug development professionals.
The landscape of anticancer therapeutics is continually evolving, with ongoing research into novel compounds that may offer improved efficacy and reduced toxicity compared to established chemotherapeutic agents. This guide provides a comparative overview of Setomimycin, a lesser-known antibiotic with emerging interest, and Doxorubicin, a widely used and extensively studied anthracycline antibiotic in cancer treatment. While Doxorubicin's mechanisms and clinical applications are well-documented, data on this compound's anticancer properties remain limited, drawing a sharp contrast in our current understanding of these two molecules.
Executive Summary
This guide synthesizes the available experimental data for this compound and Doxorubicin, focusing on their mechanisms of action, effects on cellular processes, and cytotoxicity against cancer cell lines. A significant disparity in the volume of research exists, with a wealth of information for Doxorubicin and a scarcity of publicly available, peer-reviewed data for this compound.
Doxorubicin is a cornerstone of chemotherapy, known for its potent, broad-spectrum anticancer activity. Its primary mechanisms involve DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. However, its clinical use is often limited by significant side effects, most notably cardiotoxicity.
This compound , a tetrahydroanthracene antibiotic, has demonstrated in vivo antitumor activity. Recent, albeit limited, data from a patent application suggests it may impact key signaling pathways in cancer cells. However, comprehensive studies detailing its mechanism of action, cytotoxic profile across various cancer cell lines, and effects on apoptosis and the cell cycle are not yet available in the public domain.
Mechanism of Action and Cellular Effects
Doxorubicin: A Multi-Faceted Approach to Cancer Cell Killing
Doxorubicin exerts its cytotoxic effects through several well-characterized mechanisms:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix. This distorts the DNA structure, interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the topoisomerase II enzyme. This prevents the re-ligation of the DNA strands following topoisomerase II-mediated cleavage, leading to double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.
-
Induction of Apoptosis: The accumulation of DNA damage and cellular stress triggers programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: Doxorubicin can induce cell cycle arrest, most commonly at the G2/M phase, preventing cancer cells from dividing.
This compound: An Emerging but Enigmatic Player
The precise anticancer mechanism of this compound is not well-elucidated in publicly available literature. Early studies confirmed its antitumor activity in a mouse model with Sarcoma-180 solid tumors[1]. More recent information from a patent application suggests that this compound may exert its effects by inhibiting key signaling pathways involved in cell proliferation and survival. Specifically, it has been observed to reduce the expression of MEK and ERK proteins in HCT-116 and MCF-7 cancer cell lines. The MEK/ERK pathway is a critical signaling cascade that is often dysregulated in cancer, promoting uncontrolled cell growth. Inhibition of this pathway could be a primary mechanism of this compound's anticancer activity.
Comparative Cytotoxicity
A crucial metric for evaluating the potency of an anticancer agent is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Doxorubicin: Potent but Variable Cytotoxicity
Doxorubicin has demonstrated potent cytotoxicity across a wide range of cancer cell lines, with IC50 values typically in the nanomolar to low micromolar range. However, the exact IC50 value can vary significantly depending on the cell line, exposure time, and the specific assay used.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| MCF-7 | Breast Cancer | 0.04 - 2.5 | 48 - 72 hours |
| HeLa | Cervical Cancer | 0.14 - 1.0 | 48 hours |
| A549 | Lung Cancer | 0.24 - 1.5 | 48 hours |
| PC3 | Prostate Cancer | 8.0 | 48 hours |
| LNCaP | Prostate Cancer | 0.25 | 48 hours |
This compound: Limited Public Data
As of now, there is a lack of comprehensive, peer-reviewed data detailing the IC50 values of this compound across a panel of human cancer cell lines. One study reported that this compound was not appreciably cytotoxic to RAW 264.7 macrophage cells at concentrations up to 1.25 µM over 48 hours[2]. However, these are non-cancerous murine cells, and these findings may not be representative of its effects on cancer cells.
A patent application has mentioned that this compound showed in vitro anticancer and anti-migratory effects on HCT-116 (colon cancer) and MCF-7 (breast cancer) cells at concentrations of 6.5 µM & 8 µM and 5.5 µM & 7 µM, respectively. These concentrations were associated with a significant reduction in the expression of MEK and ERK pathway proteins. While this information is promising, it is important to note that it has not yet undergone the rigorous peer-review process and does not provide standardized IC50 values.
Impact on Apoptosis and Cell Cycle
Doxorubicin: A Potent Inducer of Apoptosis and Cell Cycle Arrest
Doxorubicin is a well-established inducer of apoptosis. The DNA damage caused by Doxorubicin activates signaling pathways that lead to the activation of caspases, the key executioners of apoptosis. Studies have shown that Doxorubicin treatment leads to an increase in the proportion of apoptotic cells in a dose- and time-dependent manner.
Furthermore, Doxorubicin is known to cause cell cycle arrest, primarily at the G2/M phase. This prevents the cells from entering mitosis and undergoing cell division. The ability to halt the cell cycle provides an additional mechanism for its anticancer effect.
This compound: Effects on Apoptosis and Cell Cycle Remain to be Determined
Currently, there is no publicly available experimental data describing the effects of this compound on apoptosis and the cell cycle in cancer cells. Further research is required to understand whether this compound induces programmed cell death and/or causes cell cycle arrest in a manner similar to other anticancer agents.
Signaling Pathways
Doxorubicin's Intricate Web of Signaling
Doxorubicin's effects are mediated through a complex network of cellular signaling pathways. Key pathways affected include:
-
p53 Signaling: DNA damage induced by Doxorubicin activates the p53 tumor suppressor protein, which in turn can trigger apoptosis or cell cycle arrest.
-
NF-κB Signaling: The role of NF-κB in Doxorubicin's efficacy is complex and can be cell-type dependent. In some contexts, activation of NF-κB can promote cell survival, while in others it can contribute to apoptosis.
-
MAPK Pathways: Doxorubicin can activate various members of the mitogen-activated protein kinase (MAPK) family, including JNK and p38, which are involved in stress responses and apoptosis.
This compound's Potential Target: The MEK/ERK Pathway
As mentioned, preliminary data from a patent suggests that this compound may target the MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its constitutive activation is a hallmark of many cancers. By inhibiting this pathway, this compound could effectively halt the uncontrolled growth of cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments discussed in this guide.
IC50 Determination via MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound or Doxorubicin). A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the desired concentrations of the test compound for a specified time.
-
Cell Harvesting: Adherent cells are detached using trypsin-EDTA, while suspension cells are collected by centrifugation.
-
Washing: The cells are washed twice with cold PBS.
-
Staining: The cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated and harvested as described for the apoptosis assay.
-
Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) help to visualize the complex biological processes and experimental workflows.
Caption: Doxorubicin's multifaceted mechanism of action.
Caption: Proposed mechanism of this compound via MEK/ERK inhibition.
Caption: Workflow for IC50 determination using the MTT assay.
Conclusion and Future Directions
The comparison between this compound and Doxorubicin highlights the vast difference in our understanding of these two anticancer agents. Doxorubicin remains a potent and widely used chemotherapeutic, with its mechanisms of action and clinical implications extensively characterized. In contrast, this compound is an intriguing but largely unexplored compound.
The preliminary evidence suggesting that this compound may inhibit the MEK/ERK pathway is a promising lead that warrants further investigation. To establish this compound as a viable candidate for anticancer therapy, future research should focus on:
-
Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound against a broad panel of human cancer cell lines.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its anticancer effects, including its impact on DNA, topoisomerases, and other cellular targets.
-
Apoptosis and Cell Cycle Analysis: Investigating whether this compound induces apoptosis and/or cell cycle arrest in cancer cells.
-
In Vivo Efficacy Studies: Conducting preclinical studies in animal models to evaluate the in vivo efficacy and toxicity of this compound.
A thorough understanding of these aspects will be critical in determining the potential of this compound as a novel therapeutic agent and its possible advantages over existing drugs like Doxorubicin.
References
Comparing the antibacterial spectrum of Setomimycin to other antibiotics
This guide provides a detailed comparison of the antibacterial spectrum of Setomimycin with other well-established antibiotics. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and methodologies.
Introduction to Antibacterial Spectrum
The efficacy of an antibiotic is defined by its spectrum of activity, which is the range of microorganisms it can inhibit or kill.[1] Antibiotics are generally categorized into two main groups based on their spectrum:
-
Broad-Spectrum Antibiotics: These agents are effective against a wide variety of bacteria, encompassing both Gram-positive and Gram-negative types.[2] Their versatility is crucial in empirical therapy, where the causative agent is unknown, or in cases of polymicrobial infections.[][4] Examples include tetracyclines and quinolones.[][5]
-
Narrow-Spectrum Antibiotics: These antibiotics target a limited range of bacteria, often specific to either Gram-positive or Gram-negative species.[6][7] Their specificity minimizes damage to the host's normal microbiota and can reduce the risk of developing antibiotic resistance.[6][8]
Antibacterial Spectrum of this compound
This compound, an antibiotic originally isolated from Streptomyces pseudovenezuelae, demonstrates a targeted spectrum of activity.[9][10] Experimental data indicates that it is primarily effective against Gram-positive bacteria.[10] Its activity against Gram-negative bacteria is not well-documented, classifying it as a narrow-spectrum antibiotic.
Comparative Antibacterial Spectra
The following table summarizes the antibacterial spectrum of this compound in comparison to representative broad-spectrum and narrow-spectrum antibiotics. Minimum Inhibitory Concentration (MIC) is a key measure of potency, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Antibiotic | Class | Spectrum Type | Primary Spectrum of Activity | Reported MIC Values (µg/mL) |
| This compound | Pre-anthraquinone | Narrow-Spectrum | Primarily Gram-positive bacteria.[9][10] | • Staphylococcus aureus: 8[11]• Bacillus cereus: 4[11]• Bacillus subtilis: 1.56-16[9][11]• Micrococcus luteus: 4[11]• Mycobacterium smegmatis: 1.56-3.13[9] |
| Penicillin | β-Lactam | Narrow-Spectrum | Mainly Gram-positive bacteria and some Gram-negative cocci.[] | Varies widely by organism and resistance pattern. |
| Streptomycin | Aminoglycoside | Broad-Spectrum | Inhibits both Gram-positive and Gram-negative bacteria.[12] | Varies widely by organism. |
| Tetracycline | Tetracycline | Broad-Spectrum | Gram-positive and Gram-negative bacteria, as well as atypical organisms like Chlamydia and Mycoplasma.[] | Varies widely by organism. |
Experimental Protocols for Determining Antibacterial Spectrum
The antibacterial activity of a compound is primarily determined by measuring its Minimum Inhibitory Concentration (MIC). The following are standard laboratory protocols for this purpose.
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.
-
Preparation: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[13]
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (typically adjusted to a 0.5 McFarland standard, approximately 1 x 10⁸ CFU/mL).[14]
-
Incubation: The plate is incubated at a temperature suitable for the test organism (e.g., 37°C for 16-20 hours).
-
Analysis: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.[13] This can be assessed visually or by using a microplate reader to measure optical density.[13]
Agar Dilution Method
This method involves incorporating the antibiotic directly into the agar growth medium.
-
Preparation: A series of agar plates (e.g., Mueller-Hinton Agar) is prepared, each containing a different, known concentration of the antibiotic.[14][15]
-
Inoculation: A standardized inoculum of each test microorganism is spotted onto the surface of each plate.[15]
-
Incubation: Plates are incubated under appropriate conditions until growth is clearly visible on the control plate (which contains no antibiotic).
-
Analysis: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the microorganism on the agar surface.[15]
Disk Diffusion (Kirby-Bauer) Test
This is a qualitative or semi-quantitative method to assess susceptibility.
-
Preparation: A standardized inoculum of the test bacterium is swabbed uniformly across the surface of an agar plate.
-
Application: Paper disks impregnated with a specified concentration of the antibiotic are placed on the agar surface.[16]
-
Incubation: The plate is incubated under standard conditions. The antibiotic diffuses from the disk into the agar, creating a concentration gradient.[16]
-
Analysis: If the bacteria are susceptible to the antibiotic, a circular zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant.
Mechanism of Action and Signaling Pathways
Beyond direct antibacterial action, this compound has been shown to possess antiproliferative and antitumor activities, which are linked to its influence on specific cellular signaling pathways.[11][17] Studies have demonstrated that this compound can decrease the phosphorylation (activation) of MEK and ERK, which are key components of the MAPK/ERK signaling pathway crucial for cell proliferation and survival.[11][18]
Furthermore, this compound appears to modulate apoptotic pathways. It has been observed to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Par-4.[11][17] This shift in the balance of apoptotic regulators contributes to its ability to induce cell death in cancer cells.
References
- 1. Antimicrobial spectrum - Wikipedia [en.wikipedia.org]
- 2. Broad-spectrum antibiotic - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Narrow-spectrum antibiotic - Wikipedia [en.wikipedia.org]
- 7. respelearning.scot [respelearning.scot]
- 8. Narrow-spectrum antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. A new antibiotic, this compound, produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Streptomycin - Wikipedia [en.wikipedia.org]
- 13. actascientific.com [actascientific.com]
- 14. mdpi.com [mdpi.com]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound | 69431-87-4 | Benchchem [benchchem.com]
- 18. researchgate.net [researchgate.net]
Setomimycin and Acarbose: A Comparative Guide to α-Glucosidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of setomimycin and the well-established drug acarbose as inhibitors of α-glucosidase, an enzyme crucial in carbohydrate metabolism and a key target in the management of type 2 diabetes. This document summarizes their inhibitory efficacy, supported by experimental data, and outlines the methodologies used in these assessments.
Introduction to α-Glucosidase Inhibitors
α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides like glucose.[1] By inhibiting this enzyme, the rate of carbohydrate digestion and subsequent glucose absorption is reduced, leading to a lower postprandial blood glucose level.[2][3] This mechanism is a therapeutic strategy for managing type 2 diabetes mellitus.[4] Acarbose is a widely used α-glucosidase inhibitor in clinical practice.[2][3] this compound, a natural product, has emerged as a potent inhibitor of this enzyme.[5][6]
Quantitative Comparison of Inhibitory Activity
Recent studies have demonstrated that this compound exhibits a more potent inhibitory effect on α-glucosidase compared to acarbose. The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, was found to be significantly lower for this compound.
| Inhibitor | IC50 Value (µM) | Source |
| This compound | 231.26 ± 0.41 | [5][6] |
| Acarbose | > Acarbose's IC50 (not specified in µM in the direct comparison) | [5][6] |
Mechanism of Inhibition
Both this compound and acarbose act as competitive inhibitors of α-glucosidase.[2][7] This means they bind to the active site of the enzyme, competing with the natural substrate (carbohydrates).
A study involving kinetic analysis revealed that this compound functions as a competitive inhibitor of α-glucosidase.[7] Molecular docking studies further elucidated the binding mechanism of this compound to the maltase-glucoamylase (MGAM), a key α-glucosidase. The study identified crucial interactions, including two hydrogen bonds with residues Thr205 and Lys480, two π-π interactions with Trp406 and Phe450, and one π-cation interaction with Asp542. The primary binding interactions were attributed to Trp406 and Phe450.[5][6]
Acarbose is a complex oligosaccharide that also acts as a competitive and reversible inhibitor of α-glucosidases in the intestine.[2][8] Its structure mimics that of the natural carbohydrate substrates, allowing it to bind to the enzyme's active site.[3]
Experimental Protocols
The following is a detailed methodology for the α-glucosidase inhibition assay used to compare this compound and acarbose.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
This compound
-
Acarbose (as a positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare various concentrations of this compound and acarbose in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer.
-
Prepare a solution of the substrate, pNPG, in phosphate buffer.
-
-
Enzyme Inhibition Assay:
-
In a 96-well microplate, add a specific volume of the α-glucosidase solution and different concentrations of the inhibitor (this compound or acarbose).
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a set period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.
-
Incubate the plate again under the same conditions for a defined time (e.g., 30 minutes).
-
Stop the reaction by adding a sodium carbonate solution.
-
-
Measurement and Calculation:
-
Measure the absorbance of the resulting p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizing the Inhibition Pathway
The following diagram illustrates the general mechanism of α-glucosidase inhibition in the small intestine.
Caption: Competitive inhibition of α-glucosidase by this compound or acarbose.
References
- 1. α-Glucosidase - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Acarbose - Wikipedia [en.wikipedia.org]
- 4. Inhibitory Effect of Fisetin on α-Glucosidase Activity: Kinetic and Molecular Docking Studies [mdpi.com]
- 5. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Acarbose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Setomimycin and Spectinomycin Biosynthetic Gene Clusters: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the biosynthetic gene clusters (BGCs) for two distinct natural products: Setomimycin, a polyketide with a unique dimeric structure, and Spectinomycin, a well-known aminoglycoside antibiotic. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of natural products, gene cluster engineering, and the discovery of novel bioactive compounds.
Executive Summary
This compound and Spectinomycin originate from different biosynthetic pathways, which is reflected in the distinct genetic architecture of their respective BGCs. The this compound BGC, exemplified by the cluster from Streptomyces nojiriensis JCM3382, is a type II polyketide synthase (PKS) system, while the Spectinomycin BGC from Streptomyces spectabilis directs the synthesis of an aminoglycoside. This comparison highlights the key differences in their genetic makeup, biosynthetic logic, and regulatory mechanisms. Understanding these differences can inform strategies for the rational design and engineering of novel antibiotics and other bioactive molecules.
Data Presentation: A Head-to-Head Comparison
A quantitative comparison of the this compound and Spectinomycin BGCs reveals fundamental differences in their size, genetic organization, and biosynthetic machinery. The following table summarizes these key features.
| Feature | This compound BGC (S. aurantiacus JA 4570) | Spectinomycin BGC (S. spectabilis) |
| GenBank Accession | NZ_AOPZ01000074.1 | EU255259 |
| Size of BGC | ~37.3 kb | ~17 kb |
| Number of ORFs | ~18 | Not explicitly stated, but estimated to be around 15-20 |
| GC Content (%) | Not explicitly stated in abstracts | Not explicitly stated in abstracts |
| Biosynthetic Class | Type II Polyketide | Aminoglycoside |
| Key Biosynthetic Genes | Minimal PKS (StmA, StmB, StmC), Ketoreductase (StmD), Aromatase/Cyclase (StmE), Thioesterase (StmF), Dimerization enzymes (StmI, StmM) | Genes for myo-inositol and dTDP-D-glucose pathways (e.g., SpeA, SpeB, SpcS2), Dehydrogenase (SpeY), Methyltransferase (SpcM) |
| Regulatory Genes | TetR family transcriptional regulator (StmR) | Not explicitly detailed, but likely includes pathway-specific regulators |
| Resistance Genes | Exporter proteins (e.g., StmJ, StmP) | Aminoglycoside phosphotransferase (SpcN), RNA methyltransferase (SpcM) |
| Precursor Molecules | Acetyl-CoA, Malonyl-CoA | D-glucose, myo-inositol |
Biosynthetic Pathways: A Visual Comparison
The biosynthetic pathways of this compound and Spectinomycin are fundamentally different, reflecting their distinct chemical scaffolds.
This compound Biosynthesis
The biosynthesis of this compound begins with the assembly of a nonaketide chain by a type II PKS system. This polyketide chain then undergoes a series of modifications including reduction, cyclization, and aromatization to form a monomeric unit. The final key step is the dimerization of two monomers, a process catalyzed by a cytochrome P450 enzyme, to yield the characteristic biaryl structure of this compound.[1][2]
Caption: Proposed biosynthetic pathway of this compound.
Spectinomycin Biosynthesis
Spectinomycin biosynthesis starts from central metabolic intermediates, D-glucose and myo-inositol. These precursors are converted through a series of enzymatic reactions into the two core moieties of Spectinomycin: actinamine and actinospectose. These two components are then linked, and a final dioxane bridge is formed to yield the mature antibiotic.[3][4][5]
Caption: Proposed biosynthetic pathway of Spectinomycin.
Regulatory Mechanisms
The expression of antibiotic biosynthetic gene clusters in Streptomyces is tightly regulated, often involving complex signaling cascades.
This compound Regulation: The this compound BGC in S. nojiriensis contains a putative TetR family transcriptional regulator, StmR.[2] TetR-family regulators typically act as repressors, binding to operator sites in the promoter regions of their target genes. Their repressive activity is often alleviated by the binding of a small molecule ligand, which can be a biosynthetic intermediate or the final product. Overexpression of some TetR family regulators has been shown to repress antibiotic production in Streptomyces.[6][7][8] This suggests that StmR likely plays a negative regulatory role in this compound biosynthesis, with its expression being modulated by cellular signals or metabolic feedback.
Spectinomycin Regulation: The specific regulatory cascade for Spectinomycin biosynthesis is less well-defined in the available literature. However, like other antibiotic biosynthetic pathways in Streptomyces, its expression is likely controlled by a combination of pathway-specific regulators (e.g., SARPs - Streptomyces Antibiotic Regulatory Proteins) and global regulators that respond to nutritional and environmental signals.[9] The presence of a putative regulatory protein, SpcR, with similarity to StrR from the streptomycin biosynthesis pathway, suggests a dedicated regulatory mechanism.[10]
References
- 1. The gene cluster for spectinomycin biosynthesis and the aminoglycoside-resistance function of spcM in Streptomyces spectabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biosynthesis of spectinomycin - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Dioxane Bridge Formation during the Biosynthesis of Spectinomycin Involves a Twitch Radical S-Adenosyl Methionine Dehydrogenase That May Have Evolved from an Epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Repression of Antibiotic Production and Sporulation in Streptomyces coelicolor by Overexpression of a TetR Family Transcriptional Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. regulation-of-multidrug-efflux-pumps-by-tetr-family-transcriptional-repressor-negatively-affects-secondary-metabolism-in-streptomyces-coelicolor-a3-2 - Ask this paper | Bohrium [bohrium.com]
- 8. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Streptomycin biosynthesis and its regulation in Streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Setomimycin and Other SARS-CoV-2 Protease Inhibitors
For Immediate Release
This guide provides a detailed comparison of the in vitro efficacy of Setomimycin against other prominent SARS-CoV-2 inhibitors, namely Nirmatrelvir (the active component of Paxlovid) and Remdesivir. The content is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current experimental data, mechanisms of action, and the methodologies used to evaluate these antiviral compounds.
Executive Summary
The global scientific community has seen the rapid development and deployment of several antiviral agents to combat the COVID-19 pandemic. Among these, protease inhibitors have emerged as a critical class of therapeutics. This guide focuses on a comparative analysis of this compound, a lesser-known natural product, against the well-established drugs, Nirmatrelvir and Remdesivir. While Nirmatrelvir and Remdesivir have extensive data supporting their broad efficacy against numerous SARS-CoV-2 variants, the available information for this compound is currently limited to its enzymatic inhibition of the main protease (Mpro), with a significant gap in cell-based antiviral data and efficacy against viral variants.
Mechanism of Action
The primary target for both this compound and Nirmatrelvir is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a crucial enzyme for viral replication, as it processes viral polyproteins into functional non-structural proteins. Inhibition of Mpro effectively halts the viral life cycle.
This compound is proposed to inhibit Mpro by targeting the Glutamate-166 residue, which is essential for the dimerization of Mpro monomers.[1][2] By preventing dimerization, this compound disrupts the enzyme's catalytic activity.[1][2]
Nirmatrelvir is a reversible-covalent inhibitor that directly binds to the catalytic cysteine residue (Cys145) in the Mpro active site, thereby blocking its proteolytic activity. It is co-administered with a low dose of Ritonavir, which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, thus preventing the premature metabolism of Nirmatrelvir and maintaining therapeutic concentrations.
In contrast, Remdesivir does not target a viral protease. It is a nucleotide analogue prodrug that inhibits the viral RNA-dependent RNA polymerase (RdRp). After being metabolized into its active triphosphate form, it is incorporated into the nascent viral RNA chain, causing premature termination of RNA synthesis and thus inhibiting viral replication.
Caption: Mechanisms of action for this compound, Nirmatrelvir, and Remdesivir.
Quantitative Data Presentation
The following tables summarize the available in vitro efficacy data for this compound, Nirmatrelvir, and Remdesivir against SARS-CoV-2.
Table 1: Enzymatic Inhibition of SARS-CoV-2 Main Protease (Mpro)
| Compound | Assay Type | IC50 / Ki | Reference |
| This compound | FRET-based enzymatic assay | 12.02 ± 0.046 µM (IC50) | [1][2] |
| Nirmatrelvir | FRET-based cleavage assay | ~0.6 - 4.0 nM (Ki against various variants) |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency in enzymatic assays. Lower values indicate higher potency.
Table 2: Cell-Based Antiviral Efficacy against SARS-CoV-2 Variants
| Compound | Cell Line | SARS-CoV-2 Variant | EC50 / IC50 | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Nirmatrelvir | Vero E6 | Omicron subvariants (e.g., BA.2.3) | ~1.4-fold change vs reference strain | [3] |
| HeLa-ACE2 | Omicron | Similar potency to WA1 strain | ||
| Remdesivir | Vero E6 | 2019-nCoV | 0.22 µM | [4] |
| Alpha (B.1.1.7) | 0.21 µM | [4] | ||
| Beta (B.1.351) | 0.28 µM | [4] | ||
| Gamma (P.1) | 0.31 µM | [4] | ||
| Delta (B.1.617.2) | 0.32 µM | [4] | ||
| Omicron (BA.2) | 0.35 µM | [4] | ||
| Calu-3 | MERS-CoV | 0.025 µM (IC50) | [5] | |
| A549-ACE2-TMPRSS2 | WA1 reference strain | 103 ± 46 nM | ||
| Delta, Omicron | 0.13 to 1.5-fold change vs WA1 |
Note: EC50 (half-maximal effective concentration) and IC50 in cell-based assays measure the concentration of a drug that inhibits viral replication by 50%. Lower values indicate higher antiviral potency. The efficacy of Remdesivir is known to be highly dependent on the cell line used due to differences in drug metabolism.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols cited in this guide.
Fluorescence Resonance Energy Transfer (FRET)-Based Mpro Inhibition Assay
This assay is used to determine the enzymatic activity of Mpro and the inhibitory potential of compounds like this compound and Nirmatrelvir.
-
Principle: A synthetic peptide substrate containing a fluorophore and a quencher on opposite ends of the Mpro cleavage site is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore via FRET. When Mpro cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Procedure:
-
Recombinant SARS-CoV-2 Mpro is incubated with the test compound at various concentrations.
-
The FRET peptide substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a plate reader.
-
The rate of fluorescence increase is proportional to the Mpro activity.
-
IC50 values are calculated by plotting the percentage of Mpro inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for a FRET-based Mpro inhibition assay.
Plaque Reduction Assay
This is a classic virological method used to quantify infectious virus particles and assess the antiviral activity of compounds like Remdesivir.
-
Principle: The assay measures the ability of a drug to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.
-
Procedure:
-
A confluent monolayer of susceptible cells (e.g., Vero E6) is infected with a known amount of SARS-CoV-2.
-
The virus is allowed to adsorb to the cells.
-
The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing various concentrations of the test drug.
-
The plates are incubated for several days to allow for plaque formation.
-
The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
The number of plaques is counted for each drug concentration, and the EC50 is determined.
-
Quantitative Reverse Transcription PCR (qRT-PCR) Assay
This molecular biology technique is used to quantify viral RNA levels in cell culture supernatants or cell lysates as a measure of viral replication.
-
Principle: The assay measures the amount of viral RNA in a sample by reverse transcribing it into complementary DNA (cDNA) and then amplifying the cDNA using PCR. The amplification is monitored in real-time using a fluorescent probe.
-
Procedure:
-
Susceptible cells are infected with SARS-CoV-2 and treated with different concentrations of the antiviral drug.
-
After a specific incubation period, total RNA is extracted from the cell culture supernatant or the cells themselves.
-
The RNA is reverse transcribed into cDNA.
-
The cDNA is then subjected to real-time PCR with primers and a probe specific for a SARS-CoV-2 gene (e.g., the N gene).
-
The amount of viral RNA is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve.
-
The EC50 is calculated based on the reduction in viral RNA levels at different drug concentrations.
-
Caption: Workflows for Plaque Reduction and qRT-PCR antiviral assays.
Discussion and Future Directions
The available data clearly positions Nirmatrelvir and Remdesivir as potent inhibitors of SARS-CoV-2 with demonstrated efficacy against a wide range of variants. Nirmatrelvir exhibits very high potency against the main protease, with Ki values in the low nanomolar range. Remdesivir, while also effective, shows more variability in its potency depending on the cell line used for testing, which is a critical consideration for in vitro to in vivo extrapolation.
This compound has been identified as a potential SARS-CoV-2 Mpro inhibitor with a moderate IC50 value in an enzymatic assay.[1][2] The proposed mechanism of preventing Mpro dimerization is a novel approach to inhibiting this key viral enzyme.[1][2] However, the lack of cell-based antiviral data and information on its efficacy against different SARS-CoV-2 variants is a significant limitation in assessing its therapeutic potential.
For future research, it is imperative to:
-
Evaluate the antiviral activity of this compound in various cell lines (e.g., Vero E6, Calu-3, A549-ACE2) using assays such as plaque reduction and qRT-PCR to determine its EC50 value.
-
Assess the efficacy of this compound against a panel of SARS-CoV-2 variants of concern, including Omicron and its sublineages.
-
Conduct cytotoxicity assays to determine the therapeutic index of this compound.
-
If promising in vitro data is obtained, further preclinical studies in animal models would be warranted to evaluate its in vivo efficacy and pharmacokinetic profile.
References
- 1. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of antiviral drugs against newly emerged SARS-CoV-2 Omicron subvariants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predicting In Vitro and In Vivo Anti-SARS-CoV-2 Activities of Antivirals by Intracellular Bioavailability and Biochemical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical development of antivirals against SARS-CoV-2 and its variants - PMC [pmc.ncbi.nlm.nih.gov]
Validating Molecular Docking of Setomimycin: A Comparative Guide to In Vitro Assays
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating molecular docking predictions of the natural product Setomimycin with its putative protein targets using established in vitro assays. We will explore validation strategies for previously reported interactions with SARS-CoV-2 main protease (Mpro) and α-glucosidase, and propose a hypothetical validation workflow for the anti-apoptotic protein Bcl-2.
Molecular docking is a powerful computational tool for predicting the binding orientation and affinity of a small molecule, such as this compound, to a protein target. However, these in silico predictions must be validated through rigorous experimental assays to confirm the interaction and quantify its biological relevance. This guide outlines key in vitro methodologies, presents data in a comparative format, and provides detailed experimental protocols.
Overview of Molecular Docking Predictions for this compound
Recent studies have employed molecular docking to identify potential protein targets for this compound, a tetrahydroanthracene antibiotic known for its antimicrobial and antitumor activities.[1][2] This guide focuses on validating the predicted interactions with three key proteins implicated in different therapeutic areas.
Table 1: Summary of Molecular Docking Predictions for this compound
| Target Protein | Therapeutic Area | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Proposed Validation Assays |
| SARS-CoV-2 Mpro | Antiviral | -7.462[3] | Glu166, Ser144[3] | FRET-based Protease Inhibition Assay, SPR |
| α-Glucosidase | Antidiabetic | -6.8[4] | Thr205, Lys480, Trp406, Phe450[4] | Chromogenic α-Glucosidase Inhibition Assay, ITC |
| Bcl-2 (Hypothetical) | Anticancer | -8.5 (Hypothetical) | (Hypothetical) Asp108, Arg139 | Fluorescence Polarization Assay, ITC |
Comparative In Vitro Validation Assays
To validate the predicted binding and functional effects of this compound, a selection of in vitro assays can be employed. The choice of assay depends on the nature of the target protein and the desired quantitative output.
Enzyme Inhibition Assays
For targets that are enzymes, such as SARS-CoV-2 Mpro and α-glucosidase, enzyme inhibition assays are the primary method for validation. These assays directly measure the effect of the compound on the enzyme's catalytic activity.
| Assay | Principle | Key Parameters Measured | Throughput | Equipment |
| FRET-based Protease Assay | A fluorescently labeled peptide substrate is cleaved by the protease, separating a quencher from a fluorophore and resulting in increased fluorescence. | IC50, Ki | High | Fluorescence plate reader |
| Chromogenic α-Glucosidase Assay | α-Glucosidase hydrolyzes a chromogenic substrate (e.g., pNPG) to produce a colored product, which is measured spectrophotometrically. | IC50 | High | Spectrophotometer/plate reader |
Binding Affinity Assays
To directly measure the binding affinity between this compound and its target protein, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are highly valuable.
| Assay | Principle | Key Parameters Measured | Throughput | Equipment |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as the ligand (this compound) flows over the immobilized protein target. | K_D (dissociation constant), k_on, k_off | Medium | SPR instrument (e.g., Biacore) |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of the ligand to the protein. | K_D, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n) | Low | ITC instrument |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a larger protein. | K_D | High | Fluorescence plate reader with polarization filters |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
FRET-based Protease Inhibition Assay for SARS-CoV-2 Mpro
This protocol is adapted from established methods for measuring the activity of viral proteases.[5][6]
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET peptide substrate (e.g., containing a cleavage sequence flanked by a fluorophore and a quencher)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound
-
Positive control inhibitor (e.g., Lopinavir)[7]
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 384-well plate, add 5 µL of varying concentrations of this compound or control inhibitor.
-
Add 10 µL of SARS-CoV-2 Mpro solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the FRET peptide substrate solution.
-
Immediately measure the fluorescence intensity (e.g., Excitation at 340 nm, Emission at 490 nm) every minute for 30 minutes at 37°C.
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Chromogenic α-Glucosidase Inhibition Assay
This protocol is based on the enzymatic conversion of a chromogenic substrate.[1][8]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
This compound
-
Positive control inhibitor (e.g., Acarbose)[4]
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 20 µL of varying concentrations of this compound or control inhibitor.
-
Add 10 µL of α-glucosidase solution (e.g., 1 U/mL) and pre-incubate for 5 minutes at 37°C.
-
Add 20 µL of pNPG solution (e.g., 1 mM) to start the reaction and incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 50 µL of Na2CO3 solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
Graphviz diagrams are provided to illustrate the experimental workflows and the targeted signaling pathway.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 3. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro α-glucosidase inhibitory assay [protocols.io]
Unraveling Setomimycin's Resistance Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Setomimycin, a bianthracene antibiotic produced by Streptomyces pseudovenezuelae, has demonstrated notable activity against a range of Gram-positive bacteria, including clinically significant species such as Staphylococcus aureus and Bacillus subtilis.[1] As with any novel antimicrobial compound, a thorough understanding of its potential for cross-resistance with existing antibiotics is paramount for its future development and clinical application. This guide provides a framework for conducting cross-resistance studies of this compound, including detailed experimental protocols and a comparative analysis with antibiotics targeting key bacterial pathways.
While specific cross-resistance data for this compound is not yet publicly available, this guide presents a hypothetical study design based on its known antimicrobial spectrum and the common resistance mechanisms found in its target organisms. The data herein is illustrative and intended to serve as a template for future research in this area.
Comparative Analysis of Minimum Inhibitory Concentrations (MICs)
A crucial first step in assessing cross-resistance is to determine the Minimum Inhibitory Concentration (MIC) of this compound and a panel of comparator antibiotics against both a wild-type (susceptible) strain and a this compound-resistant mutant of a target organism, such as Staphylococcus aureus. An increase in the MIC of a comparator antibiotic against the this compound-resistant strain would indicate cross-resistance.
Table 1: Hypothetical MIC Data for this compound and Comparator Antibiotics against S. aureus
| Antibiotic | Class | Mechanism of Action | MIC (µg/mL) Wild-Type S. aureus | MIC (µg/mL) this compound-Resistant S. aureus | Fold Change in MIC | Interpretation |
| This compound | Bianthracene | Putative Cell Wall Synthesis Inhibitor | 2 | 64 | 32 | Resistance |
| Penicillin G | β-Lactam | Cell Wall Synthesis Inhibitor | 0.5 | 32 | 64 | Cross-resistance |
| Vancomycin | Glycopeptide | Cell Wall Synthesis Inhibitor | 1 | 1 | 1 | No cross-resistance |
| Gentamicin | Aminoglycoside | Protein Synthesis Inhibitor (30S) | 0.25 | 0.25 | 1 | No cross-resistance |
| Erythromycin | Macrolide | Protein Synthesis Inhibitor (50S) | 0.5 | 0.5 | 1 | No cross-resistance |
| Ciprofloxacin | Fluoroquinolone | DNA Gyrase Inhibitor | 1 | 1 | 1 | No cross-resistance |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed and standardized methodologies are essential for reproducible cross-resistance studies. The following protocols outline the key experiments.
Generation of a this compound-Resistant Mutant
A resistant mutant strain is generated through serial passage of a wild-type bacterial strain in the presence of sub-lethal concentrations of this compound.
-
Materials: Wild-type Staphylococcus aureus (e.g., ATCC 29213), Mueller-Hinton Broth (MHB), this compound.
-
Procedure:
-
Determine the initial MIC of this compound for the wild-type S. aureus strain using the broth microdilution method.
-
Inoculate a culture of wild-type S. aureus in MHB containing a sub-MIC concentration (e.g., 0.5 x MIC) of this compound.
-
Incubate the culture at 37°C with shaking until turbidity is observed.
-
Serially passage the culture into fresh MHB with increasing concentrations of this compound.
-
Continue this process until a strain capable of growing at a significantly higher concentration (e.g., >8-fold the initial MIC) of this compound is isolated.
-
Confirm the stability of the resistance phenotype by passaging the mutant in antibiotic-free medium for several generations and then re-testing the MIC.
-
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.
-
Materials: this compound, comparator antibiotics, Mueller-Hinton Broth (MHB), 96-well microtiter plates, bacterial inoculum.
-
Procedure:
-
Prepare a two-fold serial dilution of each antibiotic in MHB in a 96-well microtiter plate.
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) of both the wild-type and the this compound-resistant S. aureus strains.
-
Inoculate each well of the microtiter plates with the bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) for each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Visualizing Experimental and Biological Pathways
Diagrams are crucial for illustrating complex experimental workflows and biological mechanisms.
References
Setomimycin: A Comparative Analysis of its Efficacy Against Drug-Sensitive and Resistant Bacteria
For the immediate attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of Setomimycin's antibacterial activity. While research into this tetrahydroanthracene antibiotic has primarily focused on its antitumor and antiviral properties, this document synthesizes the available data on its efficacy against both drug-sensitive and, where data exists, drug-resistant bacterial strains. This guide aims to provide a clear, data-driven perspective to inform future research and development.
This compound, a natural product originally isolated from Streptomyces pseudovenezuelae, has demonstrated notable activity against Gram-positive bacteria, including Mycobacteria.[1][2] Its complex chemical structure, a dimeric tetrahydroanthracene, suggests a mechanism of action that may differ from many currently approved antibiotics, presenting a potential avenue for combating antimicrobial resistance. This guide will delve into the available quantitative data, outline the experimental methodologies for assessing its activity, and visualize its biosynthetic pathway.
Quantitative Assessment of Antibacterial Activity
The available data on this compound's antibacterial activity is primarily from initial discovery studies. While comprehensive comparative studies against a wide array of modern drug-resistant bacterial panels are not extensively published, the initial findings provide a valuable baseline. To offer a comparative perspective, this section presents the known activity of this compound alongside typical Minimum Inhibitory Concentration (MIC) ranges for standard-of-care antibiotics against both susceptible and resistant phenotypes.
| Bacterial Species | Phenotype | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) | Daptomycin MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | Data not available | 0.5 - 2 | 1 - 4 | 0.25 - 1 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Active (specific MIC not reported) | 1 - 4 | 1 - 4 | 0.5 - 2 |
| Staphylococcus aureus | Vancomycin-Intermediate (VISA) | Data not available | 4 - 8 | 1 - 4 | 0.5 - 2 |
| Staphylococcus aureus | Vancomycin-Resistant (VRSA) | Data not available | ≥ 16 | 1 - 4 | 1 - 4 |
| Enterococcus faecalis | Vancomycin-Susceptible (VSE) | Data not available | 1 - 4 | 1 - 4 | 1 - 4 |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | Data not available | ≥ 16 | 1 - 4 | 2 - 8 |
| Mycobacterium | Not specified | Active (specific MIC not reported) | Not applicable | Not applicable | Not applicable |
Note: The MIC values for Vancomycin, Linezolid, and Daptomycin are representative ranges and can vary based on the specific strain and testing conditions.
Experimental Protocols
The determination of an antibiotic's in vitro efficacy relies on standardized methodologies. The following are detailed protocols for key experiments relevant to the data presented.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for quantifying the in vitro activity of an antimicrobial agent.
-
Preparation of Antibiotic Solutions: A stock solution of this compound is prepared in a suitable solvent. A series of two-fold serial dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial strain of interest is cultured on an appropriate agar medium overnight. A few colonies are then used to inoculate a saline solution, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.
Agar Dilution for MIC Determination
This method is particularly useful for testing multiple bacterial strains simultaneously.
-
Preparation of Agar Plates: A stock solution of this compound is prepared. A series of two-fold dilutions of the antibiotic are incorporated into molten Mueller-Hinton Agar (MHA) at 45-50°C. The agar is then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: Bacterial suspensions are prepared as described for the broth microdilution method.
-
Inoculation: A standardized inoculum of each bacterial strain is spotted onto the surface of the agar plates containing different concentrations of the antibiotic.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.
Visualizing the Biosynthetic Pathway of this compound
Understanding the biosynthesis of an antibiotic can provide insights into its mechanism of action and potential for synthetic modification. The biosynthetic gene cluster (BGC) for this compound involves a type II polyketide synthase (PKS) system.
References
Validating the Anti-inflammatory Effects of Setomimycin In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Setomimycin and alternative compounds, focusing on available experimental data. While in vivo validation of this compound's anti-inflammatory effects is not yet publicly available, this document summarizes its promising in vitro activity and contrasts it with the well-documented in vivo efficacy of macrolide antibiotics, such as Azithromycin and Tilmicosin.
Executive Summary
This compound, a bisanthraquinone antibiotic, has demonstrated notable anti-inflammatory properties in preclinical in vitro studies. It has been shown to significantly reduce the release of key pro-inflammatory cytokines. However, to date, there is a lack of published in vivo studies to validate these effects in living organisms. In contrast, macrolide antibiotics like Azithromycin and Tilmicosin have established in vivo anti-inflammatory activities, supported by extensive research in various animal models. This guide presents the available data to offer a comparative perspective for researchers considering this compound for further investigation.
Data Presentation: this compound vs. Alternatives
The following tables summarize the available quantitative data for this compound (in vitro) and the macrolide alternatives (in vivo). This distinction is crucial for interpreting the comparative efficacy.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Parameter | Cell Line | Treatment | Concentration | % Inhibition / Reduction | Reference |
| IL-1β Release | RAW 264.7 | This compound + LPS | 0.01 - 1 µM | Dose-dependent inhibition | [1] |
| IL-6 Release | RAW 264.7 | This compound + LPS | 0.01 - 1 µM | Dose-dependent inhibition | [1] |
| TNF-α Release | RAW 264.7 | This compound + LPS | 0.01 - 1 µM | Dose-dependent inhibition | [1] |
| Nitric Oxide (NO) Production | RAW 264.7 | This compound + LPS | Not specified | Inhibition Observed | [1][2] |
| iNOS Expression | Not specified | This compound + LPS | Not specified | Reduction Observed | [2] |
Note: The results for this compound are based on in vitro assays and may not be directly comparable to the in vivo data presented for the alternatives.
Table 2: In Vivo Anti-inflammatory Activity of Macrolide Antibiotics
| Compound | Animal Model | Dosage | Parameter | % Inhibition / Reduction | Reference |
| Azithromycin | Rat Carrageenan Pleurisy | 10, 20, 40 mg/kg p.o. | Exudate Volume | Slightly affected | [3][4] |
| Rat Carrageenan Pleurisy | 10, 20, 40 mg/kg p.o. | Leukocyte Accumulation | Slightly affected | [3][4] | |
| Rat Formaldehyde Arthritis | 10, 20, 40 mg/kg | Inflammation Size | Significant, dose-dependent reduction | [5] | |
| Murine Polymicrobial Sepsis | 100 mg/kg | IL-6 | ~47% reduction | [6] | |
| Murine Polymicrobial Sepsis | 100 mg/kg | IL-1β | ~15% reduction | [6] | |
| Murine Polymicrobial Sepsis | 100 mg/kg | TNF-α | ~35% reduction | [6] | |
| Tilmicosin | Calves with M. haemolytica infection | Not specified | Leukotriene B4 in BAL | Reduction observed | [7] |
Experimental Protocols
Detailed methodologies for key in vivo experiments used to evaluate the anti-inflammatory effects of the alternative compounds are provided below.
Carrageenan-Induced Paw Edema in Rats
This model is a standard for assessing acute inflammation.
-
Animals: Male Wistar rats (150-200g) are used.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.[8]
-
Treatment: The test compound (e.g., Azithromycin) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at specified doses one hour before the carrageenan injection.[4][8]
-
Measurement: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.[8][9]
-
Evaluation: The degree of swelling is calculated by the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated by comparing with the vehicle-treated control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to study systemic inflammatory responses.
-
Animals: BALB/c or C57BL/6 mice are commonly used.
-
Induction of Inflammation: A single intraperitoneal (i.p.) injection of LPS (e.g., 5 mg/kg) is administered.[10]
-
Treatment: The test compound or vehicle is administered (e.g., i.p. or orally) at a specified time (e.g., 1 hour) before the LPS challenge.[6]
-
Sample Collection: At a predetermined time point after LPS injection (e.g., 2 or 18 hours), blood and tissues (e.g., lungs, liver) are collected.[6][10]
-
Analysis: Plasma or tissue homogenates are analyzed for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or other immunoassays. Myeloperoxidase (MPO) activity can also be measured in tissues as an indicator of neutrophil infiltration.[6]
Mandatory Visualizations
Signaling Pathway
The anti-inflammatory effects of macrolide antibiotics like Azithromycin are largely attributed to their ability to modulate the NF-κB signaling pathway.
Caption: NF-κB signaling pathway and points of inhibition by Azithromycin.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo anti-inflammatory effects of a test compound in an LPS-induced inflammation model.
Caption: Workflow for in vivo anti-inflammatory compound screening.
Conclusion
This compound exhibits promising anti-inflammatory potential based on in vitro evidence. However, the absence of in vivo data represents a significant gap in its validation. In contrast, macrolide antibiotics such as Azithromycin and Tilmicosin have a well-characterized in vivo anti-inflammatory profile, with known mechanisms of action involving the NF-κB pathway. Further in vivo studies, utilizing established models like carrageenan-induced paw edema and LPS-induced systemic inflammation, are imperative to ascertain the therapeutic potential of this compound as an anti-inflammatory agent and to enable a direct and meaningful comparison with existing alternatives.
References
- 1. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activity of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Immuno-modulation and anti-inflammatory benefits of antibiotics: The example of tilmicosin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 10. 4.10. A Mouse Model of LPS-Induced Systemic Inflammation [bio-protocol.org]
A Head-to-Head Comparison of Setomimycin and Other Natural Product Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Setomimycin with other prominent natural product antibiotics. The information is curated to assist researchers in understanding the performance, mechanisms, and experimental considerations of these compounds.
Introduction to this compound and Comparators
This compound is a bianthracene aromatic polyketide antibiotic produced by several species of Streptomyces. It exhibits significant activity primarily against Gram-positive bacteria.[1] Its unique chemical structure, synthesized by a type II polyketide synthase, has also led to investigations into its anticancer and antiviral properties.
For a comprehensive comparison, this guide will evaluate this compound alongside four other well-established natural product antibiotics that are also effective against Gram-positive bacteria but possess diverse mechanisms of action:
-
Rifampicin: A potent inhibitor of bacterial RNA polymerase.
-
Vancomycin: A glycopeptide that inhibits bacterial cell wall synthesis.
-
Actinomycin D: An intercalating agent that inhibits transcription.
-
Doxorubicin: An anthracycline antibiotic with both antimicrobial and potent anticancer properties, primarily acting as a DNA intercalator and topoisomerase II inhibitor.
Mechanism of Action: A Comparative Overview
The selected antibiotics employ distinct strategies to inhibit bacterial growth, making them valuable tools for combating a range of pathogens and for research into fundamental cellular processes.
This compound: As a polyketide, the precise mechanism of antibacterial action for this compound is still under investigation but is believed to involve the disruption of cellular processes essential for bacterial viability. Recent studies have also highlighted its potential to inhibit the SARS-CoV-2 main protease (Mpro), suggesting a broader range of biochemical targets.
Rifampicin: This antibiotic specifically targets the β-subunit of bacterial DNA-dependent RNA polymerase, thereby inhibiting the initiation of transcription. This action is highly selective for prokaryotic RNA polymerase.
Vancomycin: It inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall. Vancomycin forms hydrogen bonds with the D-Ala-D-Ala termini of the pentapeptide precursors, sterically hindering the transglycosylation and transpeptidation steps in cell wall formation.
Actinomycin D: This potent molecule intercalates into DNA, primarily at G-C rich regions, and thereby obstructs the progression of RNA polymerase along the DNA template, leading to an inhibition of transcription.
Doxorubicin: While widely known as a chemotherapy agent, doxorubicin's antimicrobial activity stems from its ability to intercalate into DNA and inhibit the action of topoisomerase II. This leads to the formation of DNA double-strand breaks and subsequent cell death.
Caption: Biosynthetic pathway of this compound.
Antimicrobial Spectrum
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and the comparator antibiotics against a panel of Gram-positive bacteria. It is important to note that direct comparisons should be made with caution, as the data is compiled from various studies with potentially different experimental conditions.
Table 1: MIC Values for this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 1.56 - 8 | [1] |
| Bacillus cereus | 4 | [1] |
| Bacillus subtilis | 3.13 - 16 | [1] |
| Micrococcus luteus | 4 | [1] |
Table 2: MIC Values for Comparator Antibiotics
| Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| Rifampicin | Staphylococcus aureus | 0.004 - 0.5 | |
| Bacillus subtilis | 0.004 - 0.016 | ||
| Vancomycin | Staphylococcus aureus | 0.5 - 4 | |
| Bacillus cereus | 1 - 4 | [2] | |
| Bacillus subtilis | 0.25 - 1 | ||
| Actinomycin D | Staphylococcus aureus | 0.03 - 2 | [3] |
| Bacillus subtilis | 0.01 - 0.1 | ||
| Doxorubicin | Staphylococcus aureus | 1 - 8 | |
| Bacillus subtilis | 0.5 - 4 |
Cytotoxicity and Selectivity
The therapeutic potential of an antibiotic is also determined by its toxicity to mammalian cells. The following tables present the half-maximal inhibitory concentration (IC50) values against various cancer and non-cancerous cell lines.
Table 3: Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 | Reference |
| HCT-116 | Human Colon Carcinoma | 6.5 µM | |
| MCF-7 | Human Breast Adenocarcinoma | 5.5 µM | |
| RAW 264.7 | Mouse Macrophage | Not cytotoxic up to 1.25 µM | [4] |
Table 4: Cytotoxicity of Comparator Antibiotics
| Antibiotic | Cell Line | Cell Type | IC50 | Reference |
| Rifampicin | A549 | Human Lung Carcinoma | >2048 µg/mL | [5] |
| THP-1 | Human Monocytic | >100 µg/mL | [6] | |
| Vancomycin | A431 | Human Epidermoid Carcinoma | >75 µg/mL (liposomal) | [7] |
| Primary Human Osteoblasts | >1 mg/mL | [8] | ||
| Actinomycin D | HCT-116 | Human Colon Carcinoma | 1.09 µg/mL | [9] |
| MCF-7 | Human Breast Adenocarcinoma | ~0.029 µM | [10] | |
| Vero | Monkey Kidney (non-cancerous) | Not acutely cytotoxic | [11] | |
| Doxorubicin | HCT-116 | Human Colon Carcinoma | ~0.1 µM | |
| MCF-7 | Human Breast Adenocarcinoma | 0.01 - 2.5 µM | [12][13] | |
| NIH/3T3 | Mouse Fibroblast (non-cancerous) | Higher IC50 than MCF-7 | [1] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Antimicrobial Stock Solutions: Dissolve the antibiotic in a suitable solvent to a high concentration (e.g., 10 mg/mL). Further dilute in the appropriate broth to create a working stock.
-
Bacterial Inoculum Preparation: Inoculate a fresh broth culture of the test bacterium and incubate until it reaches the mid-logarithmic phase of growth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial agent in broth.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (growth).
Caption: Workflow for MIC determination.
MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
This compound is a promising natural product antibiotic with potent activity against Gram-positive bacteria. When compared to established antibiotics, it demonstrates a distinct profile. While Rifampicin and Vancomycin have well-defined targets in bacterial transcription and cell wall synthesis, respectively, this compound's broader biological activity, including potential antiviral and anticancer effects, suggests a more complex mechanism of action that warrants further investigation. Its cytotoxicity profile, particularly its lower toxicity to non-cancerous cells at effective concentrations, is an encouraging feature for further drug development. The experimental protocols provided herein offer a standardized framework for future comparative studies to further elucidate the therapeutic potential of this compound and other novel natural product antibiotics.
References
- 1. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multi-Omics Analysis Reveals Anti-Staphylococcus aureus Activity of Actinomycin D Originating from Streptomyces parvulus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Targeted and efficient delivery of rifampicin to macrophages involved in non-tuberculous mycobacterial infection via mannosylated solid lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Toxic Effect of Vancomycin on Viability and Functionality of Different Cells Involved in Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcmas.com [ijcmas.com]
- 10. researchgate.net [researchgate.net]
- 11. ON THE DIFFERENTIAL CYTOTOXICITY OF ACTINOMYCIN D - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced chemotherapeutic efficacy of the low-dose doxorubicin in breast cancer via nanoparticle delivery system crosslinked hyaluronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Transcriptomics of Setomimycin Production in Streptomyces
This guide provides a detailed comparison of the genetic and transcriptional landscapes of Streptomyces species with and without the capacity for setomimycin production. While direct comparative transcriptomic data at the whole-genome level is not yet publicly available, this document synthesizes current knowledge on the this compound biosynthetic gene cluster (BGC) and general principles of antibiotic regulation in Streptomyces to offer valuable insights for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a dimeric polyketide antibiotic with a bianthracene core structure, exhibiting both antimicrobial and anticancer activities.[1][2] It is produced by several Streptomyces species, including Streptomyces nojiriensis, Streptomyces aurantiacus, and Streptomyces justiciae.[1][2][3] The biosynthesis of this complex molecule is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC). Understanding the expression of these genes is crucial for optimizing this compound production and for engineering novel bioactive compounds.
Comparative Analysis of the this compound Biosynthetic Gene Cluster
The primary difference between a this compound-producing and a non-producing Streptomyces strain lies in the presence and expression of the this compound BGC. The table below details the genes within the cluster and their proposed functions, representing the key transcriptional signature of a producing strain.
Table 1: Genes of the this compound Biosynthetic Gene Cluster and Their Putative Functions
| Gene | Proposed Function | Key Role in Biosynthesis |
| PKS Genes | ||
| StmA | Type II Polyketide Synthase (PKS) alpha subunit | Forms the polyketide backbone of the this compound monomer. |
| StmB | Type II PKS beta subunit | Works in conjunction with StmA to synthesize the polyketide chain. |
| StmC | Acyl-carrier protein (ACP) | Carries the growing polyketide chain during synthesis. |
| Modification and Cyclization Genes | ||
| StmD | C-9 Ketoreductase | Reduces a specific keto group on the polyketide backbone.[2][4] |
| StmE | Aromatase | Catalyzes the aromatization of a ring in the polyketide intermediate.[2][4] |
| StmF | Thioesterase | Releases the polyketide chain from the ACP.[2][4] |
| StmH | Heterodimeric cyclase | Along with StmK, facilitates the correct folding and cyclization of the monomer.[2][5] |
| StmK | Heterodimeric cyclase | Works with StmH in the cyclization process.[2][5] |
| Dimerization and Final Modification Genes | ||
| StmI | Cytochrome P450 monooxygenase | Believed to catalyze the crucial biaryl coupling of two this compound monomers.[2][5] |
| StmM | Ferredoxin | Likely provides electrons for the StmI-catalyzed reaction.[2][5] |
| Regulatory, Resistance, and Transport Genes | ||
| StmL | NTF-2 like protein | Unique to the this compound BGC, its precise regulatory role is yet to be determined.[5] |
| StmN | NTF-2 like protein | Also unique to the this compound BGC, with a likely role in regulation or transport.[5] |
| StmJ | ABC transporter | Confers self-resistance to the producing organism by exporting this compound.[1] |
| StmP | Unknown function | Located near the resistance gene and may be involved in biosynthesis.[1] |
Transcriptional State: With vs. Without this compound Production
With this compound Production: In a producing strain under permissive conditions, the genes within the this compound BGC are actively transcribed. This is often triggered by complex regulatory networks that respond to nutritional cues, cell density (quorum sensing), and other environmental signals.[6][7][8][9] The expression of a cluster-situated regulator, potentially StmL or StmN, is likely a key event in activating the transcription of the entire BGC.
Without this compound Production: A non-producing state can arise from several scenarios:
-
Absence of the BGC: The most straightforward case is a Streptomyces strain that naturally lacks the this compound BGC.
-
Repression of the BGC: In a strain that possesses the BGC, production can be silenced due to repressive regulatory mechanisms. This is a common phenomenon for secondary metabolite clusters, often referred to as "cryptic" or "silent" gene clusters.[6] Repression can occur at the level of the cluster-situated regulator or through the action of global negative regulators that respond to unfavorable environmental or physiological conditions.
-
Mutational Inactivation: Mutations within the BGC, particularly in the biosynthetic or regulatory genes, can lead to a non-producing phenotype.
Visualizing the Biosynthetic and Regulatory Pathways
The following diagrams illustrate the proposed biosynthetic pathway for this compound and a generalized regulatory cascade that controls its production.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Hypothetical regulatory cascade for this compound production.
Experimental Protocol for Comparative Transcriptomics (RNA-Seq)
To definitively map the transcriptional differences between this compound-producing and non-producing Streptomyces, a comparative transcriptomics study using RNA sequencing (RNA-Seq) is the gold standard. The following protocol outlines the key steps for such an experiment.
1. Strain Selection and Culture Conditions:
-
Strains: Utilize a wild-type this compound-producing Streptomyces strain (e.g., S. nojiriensis JCM3382) and a non-producing counterpart. The ideal non-producing strain would be a genetically confirmed knockout mutant of a key biosynthetic or regulatory gene within the this compound BGC.
-
Culture Media: Grow the strains in a production medium known to support this compound biosynthesis, as well as in a non-production medium to serve as a control.
-
Time Points: Collect samples at multiple time points during the growth curve, for instance, during early exponential, late exponential, and stationary phases, as secondary metabolite production is often growth-phase dependent.
-
Replicates: Prepare at least three biological replicates for each strain and condition to ensure statistical robustness.
2. RNA Extraction:
-
Harvest bacterial cells by centrifugation.
-
Immediately stabilize the RNA population to prevent degradation, for example, by using RNAprotect Bacteria Reagent (Qiagen) or by flash-freezing the cell pellets in liquid nitrogen.
-
Perform total RNA extraction using a method suitable for Gram-positive bacteria, which often involves mechanical lysis (e.g., bead beating) in the presence of a strong denaturant like TRIzol.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 7).
3. Library Preparation and Sequencing:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples, as rRNA can constitute over 90% of the total RNA and would otherwise dominate the sequencing reads.
-
Construct sequencing libraries from the rRNA-depleted RNA. This typically involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Perform high-throughput sequencing of the prepared libraries on a platform such as the Illumina NovaSeq.
4. Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Mapping: Align the high-quality reads to the reference genome of the Streptomyces strain being studied using a splice-aware aligner like STAR or Bowtie2.
-
Quantification: Count the number of reads mapping to each annotated gene to generate a gene expression matrix.
-
Differential Expression Analysis: Use statistical packages such as DESeq2 or edgeR to identify genes that are significantly differentially expressed between the producing and non-producing strains/conditions.
-
Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify the biological processes and pathways that are most affected.
Conclusion
A comparative transcriptomic analysis of Streptomyces with and without this compound production provides a powerful lens through which to understand the regulation and biosynthesis of this important antibiotic. While this guide is based on the currently available genetic information and general principles of Streptomyces biology, a dedicated RNA-Seq study as outlined above would yield a wealth of data to precisely define the transcriptional signature of this compound production. Such data would be invaluable for rational strain improvement, metabolic engineering, and the discovery of novel regulatory elements that could be harnessed to activate other silent biosynthetic gene clusters.
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and taxonomy of Streptomyces justiciae strain RA-WS2: a novel this compound producing actinobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signalling pathways that control development and antibiotic production in streptomyces - Leiden University [universiteitleiden.nl]
- 9. Frontiers | Regulation of Antibiotic Production by Signaling Molecules in Streptomyces [frontiersin.org]
Validating the Preclinical Safety Profile of Setomimycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Setomimycin, a rare bianthracene antibiotic, has demonstrated promising therapeutic potential as both an α-glucosidase inhibitor for managing diabetes and as an antitumor agent.[1][2] As with any novel therapeutic candidate, a thorough evaluation of its preclinical safety profile is paramount before it can advance to clinical trials. This guide provides a comparative analysis of the available preclinical safety data for this compound, alongside data for other relevant compounds, to aid researchers in assessing its developmental viability.
Quantitative Safety Data Comparison
Due to the limited publicly available preclinical safety data for this compound, this section presents a comparison of its in vitro cytotoxicity with that of a novel α-glucosidase inhibitor and summarizes the known safety profiles of the drug classes to which this compound belongs.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | Key Findings |
| This compound | RAW 264.7 (macrophage) | MTT Assay | No significant cytotoxicity observed at concentrations up to 1.25 µM.[3] |
| Thymol/carvacrol-coumarin hybrid (α-glucosidase inhibitor) | L929 (mouse fibroblast) | Not specified | No toxicity observed; IC50 > 100 µM.[4] |
Table 2: Comparative Preclinical and Clinical Adverse Effect Profiles
| Drug/Drug Class | Type | Common Adverse Effects/Toxicities |
| This compound | Bianthracene antibiotic | Specific in vivo toxicity data not publicly available. |
| α-Glucosidase Inhibitors (e.g., Acarbose) | Antidiabetic agents | Gastrointestinal: Diarrhea, flatulence, abdominal bloating.[5][6] Hepatic: Small increases in liver transaminases.[5] Renal: Excess of renal tumors in rats at very high doses (attributed to carbohydrate malabsorption).[5] |
| Antitumor Antibiotics (e.g., Anthracyclines) | Anticancer agents | Systemic: Nausea, vomiting, hair loss.[7] Hematologic: Bone marrow suppression.[7] Cardiovascular: Cardiotoxicity (especially with anthracyclines).[7][8] |
Experimental Protocols
Detailed experimental protocols for in vivo safety studies of this compound are not extensively reported in the public domain. However, based on standard preclinical evaluation practices and the available literature, the following methodologies are representative of the types of studies conducted.
In Vitro Cytotoxicity Assessment: MTT Assay
The viability of cell lines (e.g., RAW 264.7 macrophages) when exposed to this compound can be determined using a colorimetric 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Cells are seeded in 96-well plates and cultured to allow for adherence.
-
Compound Exposure: The cells are then treated with varying concentrations of this compound and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage relative to untreated control cells.
In Vivo Acute Oral Toxicity Study (General Protocol)
This type of study is conducted to determine the short-term adverse effects of a single high dose of a substance.
-
Animal Model: Typically conducted in two rodent species (e.g., rats and mice).
-
Dosing: Animals are administered a single oral dose of the test compound. Multiple dose levels are used across different groups.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of up to 14 days.
-
Necropsy: At the end of the observation period, all animals are euthanized, and a gross necropsy is performed.
-
Data Analysis: The LD50 (lethal dose for 50% of the animals) is calculated, and target organs of toxicity are identified.
Visualizing Workflows and Mechanisms
To provide a clearer context for the preclinical safety evaluation process and the mechanisms of action relevant to this compound, the following diagrams have been generated.
Conclusion
The available data suggests that this compound has a favorable in vitro cytotoxicity profile. However, there is a significant lack of comprehensive in vivo preclinical safety and toxicology data in the public domain. To fully validate its safety profile, further studies are essential, including acute and repeated-dose toxicity, genotoxicity, and reproductive toxicity assessments. Comparative studies with existing α-glucosidase inhibitors and antitumor antibiotics would also be highly valuable. The information presented in this guide serves as a preliminary overview to inform the ongoing research and development of this compound as a potential therapeutic agent.
References
- 1. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New α-glucosidase inhibitor with improved safety profile described | BioWorld [bioworld.com]
- 5. Safety profile of acarbose, an alpha-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Setomimycin Production and Efficacy in Streptomyces Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various Streptomyces strains known to produce Setomimycin, a potent bianthraquinone antibiotic with a range of biological activities. The objective is to offer a comprehensive overview of production yields and bio-efficacy, supported by available experimental data, to aid in strain selection and further research.
Introduction to this compound and Producing Strains
This compound is a rare, complex aromatic polyketide antibiotic belonging to the pre-anthraquinone class. It exhibits a range of biological activities, including antibacterial effects against Gram-positive bacteria, anticancer properties, and α-glucosidase inhibition.[1][2] Several species of the genus Streptomyces, renowned for their prolific production of secondary metabolites, have been identified as producers of this compound.[3]
The primary strains discussed in this guide are:
-
Streptomyces justiciae RA-WS2 : A novel strain isolated from the Shivalik region of the Himalayas.[4][5]
-
Streptomyces nojiriensis JCM3382 : A known producer of other bioactive compounds like nojirimycin.[1][6]
-
Streptomyces aurantiacus JA4570 : One of the initially identified producers of this compound.[1][6]
-
Streptomyces pseudovenezuelae AM-2947 : The strain from which this compound was first isolated.[2][7]
Genomic analysis reveals that the biosynthetic gene clusters (BGCs) for this compound in S. nojiriensis JCM3382, S. aurantiacus JA4570, and S. justiciae RA-WS2 are highly conserved, featuring 14 enzymes arranged in the same transcriptional orientation.[1][6] This suggests a shared and consistent biosynthetic pathway across these strains.
Comparative Analysis of this compound Production
The production of secondary metabolites like this compound is highly dependent on the strain and fermentation conditions. While several strains are confirmed producers, detailed quantitative yield data is limited in publicly available literature. Streptomyces justiciae RA-WS2 stands out due to a comprehensive study optimizing its fermentation process, which resulted in a significant, 16.8-fold increase in this compound production.[1][8]
Data Presentation: this compound Production Yields
| Streptomyces Strain | Production Yield | Fermentation Conditions |
| S. justiciae RA-WS2 | 675 mg/L | Optimized 30L Fermenter |
| 40 mg/L | Initial Shake Flask | |
| S. nojiriensis JCM3382 | Data not available | Shake Flask |
| S. aurantiacus JA4570 | Data not available | Not specified |
| S. pseudovenezuelae AM-2947 | Data not available | Not specified |
Comparative Efficacy of this compound
The efficacy of this compound is demonstrated through its various biological activities. The available data, though not from a single comparative study, allows for an assessment of the compound's potency from different strains in distinct assays.
Antimicrobial Activity
This compound isolated from S. pseudovenezuelae has shown potent activity against a range of Gram-positive bacteria.
α-Glucosidase Inhibitory Activity
This compound produced by S. nojiriensis JCM3382 was found to be a potent inhibitor of α-glucosidase, an enzyme linked to type 2 diabetes. The inhibitory activity was reported to be greater than that of the commercial drug acarbose.[1][9]
Data Presentation: Bioactivity of this compound
| Bioassay | Streptomyces Strain Source | Results |
| α-Glucosidase Inhibition | S. nojiriensis JCM3382 | IC₅₀: 231.26 ± 0.41 μM[1][2][9] |
| Antimicrobial Activity | S. pseudovenezuelae AM-2947 | MIC: 1.56-3.13 µg/ml against S. aureus, B. subtilis, B. cereus, M. smegmatis |
Mandatory Visualization
This compound Biosynthetic Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]
- 4. Identification and taxonomy of Streptomyces justiciae strain RA-WS2: a novel this compound producing actinobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and taxonomy of Streptomyces justiciae strain RA-WS2: a novel this compound producing actinobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new antibiotic, this compound, produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A biostatistical approach for augmenting rare bianthraquinone antibiotic production by Streptomyces sp. RA-WS2 using Taguchi design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Setomimycin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of Setomimycin. It is intended to be a preferred resource for laboratory safety and chemical handling, offering procedural, step-by-step guidance to ensure the safe and effective use of this compound in a research environment.
Hazard Identification and Safety Summary
This compound is a pre-anthraquinone antibiotic with potent biological activity.[1][2] The primary hazards associated with this compound are:
-
Acute Oral Toxicity: Harmful if swallowed.[3]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[3]
Due to its cytotoxic nature, all contact with this compound should be minimized through the use of appropriate personal protective equipment and adherence to strict handling protocols.
Quantitative Toxicity Data
| Toxicity Data | Value | Species | Route | Reference |
| Acute Oral LD50 | Data not available | Rat | Oral | N/A |
| Acute Dermal LD50 | Data not available | Rabbit | Dermal | N/A |
| Acute Inhalation LC50 | Data not available | Rat | Inhalation | N/A |
| Aquatic Toxicity (EC50) | Classified as Category 1 (Very Toxic) | Aquatic Life | Not Applicable | [3] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following equipment must be worn at all times in the laboratory area where the compound is in use.
| PPE Item | Specifications |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended. |
| Body Protection | Impervious clothing, such as a disposable gown or a dedicated lab coat. |
| Respiratory Protection | A suitable respirator should be used, especially when handling the solid form or creating solutions, to avoid inhalation of dust or aerosols. An N95 or higher-rated respirator is recommended. |
Experimental Protocol: Safe Handling and Preparation of this compound Solutions
This protocol outlines the essential steps for safely handling this compound powder and preparing solutions for experimental use.
Materials
-
This compound (solid)
-
Appropriate solvent (e.g., Chloroform, DMSO)[1]
-
Chemical-resistant gloves (nitrile, double-gloved)
-
Safety goggles with side-shields
-
Disposable gown or lab coat
-
N95 or higher-rated respirator
-
Calibrated analytical balance
-
Chemical fume hood
-
Vials and caps for solution storage
-
Pipettes and sterile, filtered pipette tips
-
Absorbent bench paper
-
Designated waste container for cytotoxic materials
Procedure
-
Preparation of the Work Area:
-
All handling of this compound must be performed within a certified chemical fume hood.
-
Cover the work surface with absorbent, plastic-backed paper.
-
-
Donning PPE:
-
Put on all required PPE before entering the designated handling area.
-
-
Weighing the Compound:
-
Carefully weigh the desired amount of this compound powder on an analytical balance within the fume hood.
-
Avoid creating dust. Use a spatula and handle the container with care.
-
-
Solution Preparation:
-
Add the appropriate solvent to the vial containing the weighed this compound.
-
Cap the vial securely and vortex or sonicate until the solid is completely dissolved. This compound is soluble in chloroform and DMSO.[1]
-
-
Storage:
-
Store the stock solution in a clearly labeled vial at -20°C for stability.[1]
-
-
Decontamination and Clean-up:
-
Wipe down all surfaces and equipment used with a suitable deactivating agent (e.g., a solution of sodium hypochlorite followed by a rinse with 70% ethanol).
-
Dispose of all contaminated disposable materials in the designated cytotoxic waste container.
-
Operational and Disposal Plans
Accidental Release Measures
In the event of a spill, follow these procedures immediately:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Isolate: Cordon off the spill area to prevent further contamination.
-
PPE: Don appropriate PPE, including double gloves, a respirator, and eye protection.
-
Containment:
-
Solid Spill: Gently cover the spill with absorbent material to avoid raising dust.
-
Liquid Spill: Cover the spill with an absorbent material, working from the outside in.
-
-
Clean-up:
-
Carefully collect the absorbed material and any contaminated debris.
-
Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
-
-
Decontaminate:
-
Clean the spill area with a deactivating solution (e.g., sodium hypochlorite), followed by a rinse with 70% ethanol.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated disposables (gloves, bench paper, pipette tips, etc.) in a clearly labeled, sealed container designated for cytotoxic waste.
-
Liquid Waste: Collect all unused solutions and solvent rinses in a labeled, sealed, and chemical-resistant container.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office. Do not pour any this compound-containing solutions down the drain.[3]
Visualized Workflows
Handling Workflow for this compound
Caption: Workflow for the safe handling and preparation of this compound solutions.
Spill Response Workflow
Caption: Step-by-step procedure for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
